Product packaging for Lifibrol(Cat. No.:CAS No. 96609-16-4)

Lifibrol

Cat. No.: B1675322
CAS No.: 96609-16-4
M. Wt: 342.4 g/mol
InChI Key: LNXBEIZREVRNTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Lifibrol is an alkylbenzene.
This compound has been used in trials studying the basic science of Hyperlipoproteinemia and Hypercholesterolemia.
This compound is a novel lipid-lowering agent with a complicated mechanism of action. This compound may affect bile acid metabolism, enhance sterol excretion, reduce cholesterol absorption, or enhance synthesis or sensitivity of the LDL receptors. In studies, its lipid-lowering effects were of a magnitude similar to that of the statins, but unlike statins, it had the ability to lower Lp(a), a risk factor in atherosclerosis.
This compound is a small molecule drug with a maximum clinical trial phase of III.
structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H26O4 B1675322 Lifibrol CAS No. 96609-16-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O4/c1-21(2,3)17-9-4-15(5-10-17)6-11-18(22)14-25-19-12-7-16(8-13-19)20(23)24/h4-5,7-10,12-13,18,22H,6,11,14H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNXBEIZREVRNTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CCC(COC2=CC=C(C=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80869278
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96609-16-4
Record name Lifibrol [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096609164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lifibrol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12448
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lifibrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80869278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LIFIBROL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6KWX9X0Q5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Lifibrol's Impact on Sterol Intermediates: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Lifibrol is a novel lipid-lowering agent that has demonstrated significant efficacy in reducing low-density lipoprotein (LDL) cholesterol.[1][2][3] Its mechanism of action distinguishes it from statins, primarily through the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase, an early step in the cholesterol biosynthesis pathway, and through a sterol-independent stimulation of the LDL receptor pathway.[4][5] A key consequence of this compound's activity is the reduction of several key sterol intermediates, including lanosterol, lathosterol, beta-sitosterol, and campesterol. This in-depth technical guide explores the effects of this compound on these sterol intermediates, presenting available quantitative data, detailing relevant experimental protocols, and visualizing the underlying biochemical pathways.

Introduction

Hypercholesterolemia is a major risk factor for cardiovascular disease. While statins, HMG-CoA reductase inhibitors, are the cornerstone of treatment, there is a continuing need for alternative and complementary therapies. This compound emerged as a potent hypocholesterolemic agent with a distinct pharmacological profile. Understanding its detailed effects on the intricate cholesterol synthesis cascade is crucial for researchers and clinicians in the field of lipidology and drug development. This whitepaper focuses specifically on the impact of this compound on the levels of critical sterol intermediates, providing a comprehensive overview for the scientific community.

Mechanism of Action: A Dual Approach

This compound's primary mechanism of action involves the competitive inhibition of HMG-CoA synthase. This enzyme catalyzes the condensation of acetyl-CoA with acetoacetyl-CoA to form HMG-CoA, a precursor for mevalonate. By inhibiting this step, this compound reduces the downstream synthesis of cholesterol. Notably, this action is upstream of the step inhibited by statins (HMG-CoA reductase) and does not affect the production of mevalonic acid, a precursor for various essential non-sterol molecules.

Furthermore, this compound has been shown to enhance the clearance of LDL from circulation through a sterol-independent stimulation of the LDL receptor pathway. This dual mechanism of reducing cholesterol synthesis and increasing its uptake contributes to its overall potent LDL-lowering effect.

Quantitative Effects on Sterol Intermediates

Clinical and preclinical studies have demonstrated that this compound administration leads to a reduction in key sterol intermediates. While specific percentage reductions for each intermediate from human clinical trials are not consistently reported in the available literature, the qualitative effects are well-documented. In vitro studies using the hepatoma cell line HepG2 showed that this compound decreased the formation of sterols from [14C]-acetic acid by approximately 25%.

The following tables summarize the known effects of this compound on various lipids and sterol intermediates.

Table 1: Effect of this compound on Major Lipoproteins

ParameterDosageDurationPercentage ChangeReference
LDL Cholesterol150-900 mg/day4 weeksUp to >40% reduction
Apolipoprotein B150-900 mg/day4 weeksApprox. 40% reduction
Triglycerides600 mg/day12 weeksApprox. 25% reduction
Lipoprotein (a)600 mg/day12 weeksApprox. 30% reduction
HDL Cholesterol600 mg/day12 weeksApprox. 5% decrease

Table 2: Qualitative Effect of this compound on Sterol Intermediates

Sterol IntermediateEffectReference
LanosterolReduced
LathosterolReduced
Beta-sitosterolReduced
CampesterolReduced

Note: While the reduction of these sterol intermediates is consistently reported, specific quantitative data from human clinical trials is limited in the publicly available literature.

Signaling Pathways and Experimental Workflows

Cholesterol Biosynthesis Pathway and this compound's Point of Intervention

The following diagram illustrates the cholesterol biosynthesis pathway, highlighting the enzymatic step inhibited by this compound.

G cluster_upstream Upstream Pathway cluster_downstream Downstream Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA Thiolase HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA HMG-CoA Synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase Isopentenyl Pyrophosphate Isopentenyl Pyrophosphate Mevalonate->Isopentenyl Pyrophosphate Squalene Squalene Isopentenyl Pyrophosphate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Lathosterol Lathosterol Lanosterol->Lathosterol 7-Dehydrocholesterol 7-Dehydrocholesterol Lathosterol->7-Dehydrocholesterol Cholesterol Cholesterol 7-Dehydrocholesterol->Cholesterol This compound This compound HMG-CoA Synthase HMG-CoA Synthase This compound->HMG-CoA Synthase Inhibition Plant Sterols Plant Sterols Beta-sitosterol Beta-sitosterol Plant Sterols->Beta-sitosterol Campesterol Campesterol Plant Sterols->Campesterol

Caption: Cholesterol biosynthesis pathway highlighting this compound's inhibition of HMG-CoA Synthase.

Experimental Workflow for Sterol Intermediate Analysis

The quantification of sterol intermediates in biological samples is a critical step in evaluating the efficacy of drugs like this compound. A typical workflow involves sample preparation, extraction, derivatization, and analysis by gas chromatography-mass spectrometry (GC-MS).

G cluster_prep Sample Preparation cluster_analysis Analysis Serum_Sample Serum Sample Collection Internal_Standard Addition of Internal Standard (e.g., Epicoprostanol) Serum_Sample->Internal_Standard Saponification Alkaline Saponification (Hydrolysis of Steryl Esters) Internal_Standard->Saponification Extraction Liquid-Liquid Extraction (e.g., with Hexane) Saponification->Extraction Derivatization Silylation (e.g., with BSTFA + TMCS) Extraction->Derivatization GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Acquisition Data Acquisition (Selected Ion Monitoring) GC_MS->Data_Acquisition Quantification Quantification (Comparison to Standard Curves) Data_Acquisition->Quantification

Caption: General experimental workflow for the quantification of serum sterol intermediates by GC-MS.

Detailed Experimental Protocols

The following are representative protocols for the key experiments cited in the study of this compound's effects. These are synthesized from established methodologies in the field.

Quantification of Serum Sterol Intermediates by GC-MS

Objective: To quantify the levels of lanosterol, lathosterol, beta-sitosterol, and campesterol in serum samples.

Methodology:

  • Sample Preparation:

    • To 1 mL of serum, add a known amount of an internal standard (e.g., epicoprostanol).

    • Add 2 mL of ethanolic potassium hydroxide solution and incubate at 60°C for 1 hour for saponification of steryl esters.

    • After cooling, add 5 mL of water and 5 mL of n-hexane. Vortex vigorously for 2 minutes and centrifuge to separate the phases.

    • Collect the upper hexane layer containing the non-saponifiable lipids. Repeat the extraction twice.

    • Pool the hexane extracts and evaporate to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried lipid extract, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS)).

    • Incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) ethers of the sterols.

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 7890B GC System (or equivalent).

    • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Oven Program: Initial temperature of 180°C, hold for 1 minute, ramp to 280°C at 20°C/min, then ramp to 300°C at 5°C/min, and hold for 10 minutes.

    • Injector: Splitless mode at 280°C.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A MSD (or equivalent).

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for characteristic ions of the TMS-derivatized sterols and the internal standard.

  • Quantification:

    • Generate standard curves for each sterol intermediate using known concentrations.

    • Calculate the concentration of each sterol in the serum samples by comparing the peak area ratio of the analyte to the internal standard against the corresponding standard curve.

HMG-CoA Synthase Inhibition Assay

Objective: To determine the inhibitory effect of this compound on HMG-CoA synthase activity.

Methodology:

  • Enzyme Preparation:

    • Use purified recombinant human HMG-CoA synthase.

    • Prepare a stock solution of the enzyme in a suitable buffer (e.g., 100 mM Tris-HCl, pH 8.0, 1 mM EDTA, 10 mM DTT).

  • Assay Reaction:

    • The assay is performed in a 96-well plate format.

    • The reaction mixture contains:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 50 µM Acetyl-CoA

      • 10 µM Acetoacetyl-CoA

      • 0.2 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

      • Varying concentrations of this compound (or vehicle control).

    • Pre-incubate the enzyme with this compound for 10 minutes at 37°C.

    • Initiate the reaction by adding acetoacetyl-CoA.

  • Detection:

    • The activity of HMG-CoA synthase is measured by monitoring the release of Coenzyme A (CoA-SH), which reacts with DTNB to produce 2-nitro-5-thiobenzoate (TNB).

    • The formation of TNB is monitored spectrophotometrically by measuring the increase in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

    • Determine the percentage inhibition of HMG-CoA synthase activity at each this compound concentration compared to the vehicle control.

    • Calculate the IC50 value (the concentration of this compound that causes 50% inhibition of the enzyme activity).

Conclusion

This compound exerts its lipid-lowering effects through a dual mechanism that includes the inhibition of HMG-CoA synthase and the sterol-independent upregulation of LDL receptors. A direct consequence of its primary mechanism is the reduction of key sterol intermediates, including lanosterol, lathosterol, beta-sitosterol, and campesterol. While the qualitative impact on these intermediates is well-established, further research is needed to provide detailed quantitative data from human clinical trials. The experimental protocols outlined in this whitepaper provide a framework for conducting such investigations, which will be crucial for a more comprehensive understanding of this compound's intricate effects on cholesterol metabolism and its potential applications in managing dyslipidemia.

References

Investigational Studies of Lifibrol in Hyperlipoproteinemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifibrol is a novel investigational lipid-lowering agent that has demonstrated significant efficacy in reducing total cholesterol, LDL cholesterol, and apolipoprotein B in both preclinical and clinical studies.[1] Its mechanism of action is distinct from other classes of hypolipidemic drugs, such as HMG-CoA reductase inhibitors (statins) and fibric acid derivatives.[1] This technical guide provides a comprehensive overview of the investigational studies of this compound in the context of hyperlipoproteinemia, with a focus on quantitative data, experimental protocols, and the underlying signaling pathways.

Introduction

Hyperlipoproteinemia, characterized by elevated levels of lipoproteins in the blood, is a major risk factor for the development of atherosclerotic cardiovascular disease.[2] The primary therapeutic goal in managing hyperlipoproteinemia is the reduction of low-density lipoprotein (LDL) cholesterol.[1] this compound has emerged as a potent oral agent for lowering LDL cholesterol, offering a potentially new therapeutic option for patients with hypercholesterolemia.[1] This document synthesizes the available data from various investigational studies to provide a detailed technical resource for professionals in the field.

Mechanism of Action

This compound exerts its lipid-lowering effects through a multi-faceted mechanism of action that distinguishes it from statins. While statins primarily inhibit cholesterol synthesis by targeting HMG-CoA reductase, this compound's mode of action involves at least three distinct processes:

  • Enhancement of LDL Catabolism: this compound stimulates LDL receptor activity in a sterol-independent manner, leading to an increased fractional catabolic rate (FCR) of LDL apolipoprotein B (apoB). This suggests that this compound upregulates the LDL receptor pathway through a novel mechanism.

  • Reduction of Intestinal Cholesterol Absorption: The compound has been shown to reduce the absorption of cholesterol from the intestine.

  • Minor Decrease in Hepatic Cholesterol Biosynthesis: this compound slightly decreases the synthesis of cholesterol in the liver.

In vitro studies have shown that this compound's inhibition of cholesterol synthesis is due to the competitive inhibition of HMG-CoA synthase, an enzyme upstream of HMG-CoA reductase. This is a key differentiator from statins. Furthermore, this compound has been observed to reduce the formation of cholesteryl esters in macrophages and arterial tissue, which could have direct anti-atherogenic effects.

Below is a diagram illustrating the proposed mechanism of action of this compound.

Caption: Proposed mechanism of action of this compound.

Efficacy in Hyperlipoproteinemia: Clinical Trial Data

Several clinical trials have evaluated the efficacy of this compound in patients with primary hypercholesterolemia. The following tables summarize the key quantitative findings from these studies.

Table 1: Dose-Response Effect of this compound on LDL Cholesterol
Study ReferenceDosage (mg/day)Treatment DurationMean LDL-C Reduction (%)
1504 weeks-11.1
3004 weeks-27.7
30014 days-33.3
4504 weeks-34.5
60014 days-34.8
6004 weeks-35.0
60012 weeks> 40
90014 days-34.8
Table 2: Effect of this compound on Other Lipid Parameters and Biomarkers
Study ReferenceDosage (mg/day)ParameterMean Change (%)
450Total Cholesterol-16
450LDL apoB-100-19
450 (Type IIa)Triglycerides+11 (not significant)
450 (Type IIb)Triglycerides-34
600Apolipoprotein B~ -40
600Triglycerides~ -25
600Lipoprotein(a)~ -30
600Triglycerides-28
N/AFibrinogenup to -18

Experimental Protocols

Clinical Trial Methodology

The clinical trials investigating this compound generally followed a double-blind, randomized, placebo-controlled design.

  • Patient Population: Adult patients with primary hypercholesterolemia, typically defined by LDL cholesterol levels exceeding a certain threshold (e.g., >160 mg/dL) after a dietary lead-in period.

  • Dietary Control: Patients were often placed on a standardized diet, such as the American Heart Association Step I diet, for a lead-in period of 4-8 weeks prior to randomization.

  • Dosing and Administration: this compound was administered as a single daily oral dose. Dosages ranged from 150 mg to 900 mg per day.

  • Efficacy Assessment: The primary efficacy endpoint was the percentage change in LDL cholesterol from baseline. Other lipid parameters, including total cholesterol, HDL cholesterol, triglycerides, apolipoprotein B, and lipoprotein(a), were also assessed.

  • Kinetic Studies: To elucidate the mechanism of action, some studies employed stable isotope labeling to measure the kinetics of apolipoprotein B-100. These studies involved multicompartmental modeling to estimate the fractional catabolic rates and production rates of LDL apoB.

Below is a workflow diagram for a typical clinical trial of this compound.

Clinical_Trial_Workflow cluster_treatment Treatment Arms Start Patient Screening (Primary Hypercholesterolemia) Dietary_Lead_In Dietary Lead-In (AHA Step I Diet) Start->Dietary_Lead_In Baseline Baseline Lipid Measurements Dietary_Lead_In->Baseline Randomization Randomization Baseline->Randomization Placebo Placebo Group Randomization->Placebo Lifibrol_Dose_1 This compound (e.g., 150 mg/day) Randomization->Lifibrol_Dose_1 Lifibrol_Dose_2 This compound (e.g., 300 mg/day) Randomization->Lifibrol_Dose_2 Lifibrol_Dose_3 This compound (e.g., 600 mg/day) Randomization->Lifibrol_Dose_3 Treatment_Period Treatment Period (4-12 weeks) Placebo->Treatment_Period Lifibrol_Dose_1->Treatment_Period Lifibrol_Dose_2->Treatment_Period Lifibrol_Dose_3->Treatment_Period Lipid_Monitoring Serial Lipid Measurements Treatment_Period->Lipid_Monitoring Final_Assessment Final Efficacy and Safety Assessment Lipid_Monitoring->Final_Assessment Data_Analysis Data Analysis Final_Assessment->Data_Analysis

Caption: Generalized workflow for a this compound clinical trial.

Preclinical In Vitro Methodology
  • Cell Lines: The human hepatoma cell line HepG2 was used to study the effects of this compound on cholesterol metabolism in liver cells.

  • Cholesterol Synthesis Assays: The incorporation of radiolabeled precursors, such as [14C]-acetic acid and [14C]-mevalonic acid, into sterols was measured to assess the impact on cholesterol biosynthesis.

  • Enzyme Activity Assays: The activity of key enzymes in the cholesterol synthesis pathway, such as HMG-CoA reductase and HMG-CoA synthase, was determined.

  • LDL Receptor Activity Assays: The binding, uptake, and degradation of labeled LDL were measured in cultured cells to evaluate the effect of this compound on LDL receptor activity.

  • Macrophage and Arterial Tissue Studies: Resident peritoneal macrophages from rats and atherosclerotic aortic tissue from swine and Watanabe heritable hyperlipidemic (WHHL) rabbits were used. The synthesis of cholesteryl esters from labeled precursors like [1-14C]oleate and [1-14C]acetate was measured in the presence and absence of this compound.

Safety and Tolerability

Across multiple clinical trials, this compound was generally well-tolerated. The most frequently reported adverse event was skin rash. No serious adverse events were reported, and laboratory safety parameters did not show any clinically relevant alterations.

Conclusion

The investigational studies of this compound have consistently demonstrated its potent LDL cholesterol-lowering effects in patients with hyperlipoproteinemia. Its unique, multi-faceted mechanism of action, which is distinct from that of statins, suggests that this compound may represent a new class of lipid-lowering agents. The favorable safety profile observed in clinical trials further supports its potential as a valuable therapeutic option for the management of hypercholesterolemia. Further research is warranted to fully elucidate its long-term efficacy and safety, as well as its potential role in combination therapy.

References

Lifibrol: A Novel Phenylpropane Compound for Hypercholesterolemia Management

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Lifibrol is an investigational phenylpropane compound that has demonstrated significant efficacy in lowering low-density lipoprotein (LDL) and total cholesterol levels. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, mechanism of action, pharmacological effects, and the experimental methodologies used in its evaluation. Notably, this compound exhibits a distinct mechanism of action compared to statins, primarily through a sterol-independent upregulation of the LDL receptor pathway, coupled with a modest inhibition of HMG-CoA synthase. This document consolidates quantitative data from key clinical and preclinical studies into structured tables for comparative analysis and presents detailed experimental protocols. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of this novel lipid-lowering agent.

Introduction

Hypercholesterolemia, characterized by elevated levels of LDL cholesterol, is a major risk factor for the development of atherosclerotic cardiovascular disease. While statins are the cornerstone of current lipid-lowering therapy, there remains a need for alternative and complementary therapeutic options. This compound, a novel phenylpropane derivative, has emerged as a promising candidate with a unique pharmacological profile.[1] This guide aims to provide an in-depth technical resource for researchers, scientists, and drug development professionals interested in the science and potential of this compound.

Chemical Properties

This compound is chemically known as 4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid. It belongs to the class of organic compounds known as phenylpropanes.

PropertyValue
IUPAC Name 4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acid
Molecular Formula C21H26O4
Molecular Weight 342.43 g/mol
Classification Phenylpropane

Mechanism of Action

This compound's primary mechanism of action involves the upregulation of the LDL receptor, leading to increased clearance of LDL cholesterol from the circulation. Unlike statins, which upregulate the LDL receptor by depleting intracellular cholesterol through inhibition of HMG-CoA reductase, this compound appears to act through a sterol-independent pathway.[2] Additionally, this compound has been shown to be a competitive inhibitor of HMG-CoA synthase, an enzyme upstream of HMG-CoA reductase in the cholesterol biosynthesis pathway.[2][3] This dual mechanism contributes to its lipid-lowering effects.

Sterol-Independent LDL Receptor Upregulation

The precise molecular cascade of this compound's sterol-independent upregulation of the LDL receptor is an area of ongoing investigation. However, it is hypothesized to modulate the activity of key transcription factors, such as Sterol Regulatory Element-Binding Proteins (SREBPs), through a mechanism that does not rely on changes in intracellular sterol levels. This could involve direct or indirect effects on the SREBP cleavage-activating protein (SCAP) or other regulatory proteins in the SREBP pathway.

Lifibrol_Signaling_Pathway This compound This compound HMG_CoA_Synthase HMG-CoA Synthase This compound->HMG_CoA_Synthase Inhibits SCAP_SREBP SCAP-SREBP Complex (in ER) This compound->SCAP_SREBP Modulates (Sterol-Independent) HMG_CoA HMG-CoA HMG_CoA_Synthase->HMG_CoA Produces Mevalonate Mevalonate HMG_CoA->Mevalonate Cholesterol_Biosynthesis Cholesterol Biosynthesis Mevalonate->Cholesterol_Biosynthesis Golgi Golgi Apparatus SCAP_SREBP->Golgi Translocation S1P_S2P S1P & S2P Proteases Golgi->S1P_S2P Cleavage nSREBP nSREBP (Active Transcription Factor) S1P_S2P->nSREBP SRE Sterol Regulatory Element (SRE) nSREBP->SRE Binds to LDLR_Gene LDL Receptor Gene SRE->LDLR_Gene Activates Transcription LDLR_mRNA LDL Receptor mRNA LDLR_Gene->LDLR_mRNA LDLR_Protein LDL Receptor Protein (on cell surface) LDLR_mRNA->LDLR_Protein LDL_C Circulating LDL-C LDLR_Protein->LDL_C Binds LDL_C_Uptake Increased LDL-C Uptake LDL_C->LDL_C_Uptake

Proposed mechanism of action for this compound.

Pharmacological Effects: Summary of Quantitative Data

Clinical Efficacy

Multiple double-blind, randomized, placebo-controlled clinical trials have evaluated the efficacy and safety of this compound in patients with primary hypercholesterolemia.[1]

Table 1: Dose-Dependent Effects of this compound on LDL Cholesterol (4-Week Study)

This compound Daily DoseMean % Change in LDL Cholesterol
150 mg-11.1%
300 mg-27.7%
450 mg-34.5%
600 mg-35.0%
900 mg> -40%
Placebo+5.7%

Data from a 4-week study in patients with primary hypercholesterolemia.

Table 2: Effects of this compound on Other Lipid Parameters (12-Week Study)

Parameter600 mg this compound Daily Dose (% Change)
Total CholesterolSignificant Reduction
Apolipoprotein B~ -40%
Triglycerides~ -25% (p < 0.001)
Lipoprotein(a)~ -30% (p < 0.001)
HDL Cholesterol~ -5% (p < 0.002)

Data from a 12-week study in patients with primary hypercholesterolemia.

Preclinical Pharmacology

In vitro studies using the human hepatoma cell line HepG2 have provided further insights into this compound's mechanism.

Table 3: In Vitro Effects of this compound in HepG2 Cells

ParameterObservation
Sterol formation from [14C]-acetic acid~25% decrease
Sterol synthesis from [14C]-mevalonic acidNo effect
HMG-CoA reductase activityNo inhibition
HMG-CoA synthase activityCompetitive inhibition
Cellular binding, uptake, and degradation of LDLDose-dependent enhancement

Data from in vitro studies on cultured HepG2 cells.

Experimental Protocols

Clinical Trial Methodology

Clinical_Trial_Workflow cluster_screening Screening & Lead-in cluster_treatment Treatment Phase cluster_assessment Efficacy & Safety Assessment Screening Patient Screening (Primary Hypercholesterolemia, LDL-C > 160 mg/dL) Dietary_Lead_In 8-Week Dietary Lead-in (AHA Step I Diet) Screening->Dietary_Lead_In Randomization Randomization (Double-blind, Placebo-controlled) Dietary_Lead_In->Randomization Dosing Daily Dosing (150, 300, 450, 600, or 900 mg this compound or Placebo) Randomization->Dosing Duration Treatment Duration (4 or 12 weeks) Dosing->Duration Lipid_Measurement Serial Lipid Measurements (Weekly or Biweekly) Duration->Lipid_Measurement Safety_Monitoring Adverse Event Monitoring & Safety Laboratory Tests Lipid_Measurement->Safety_Monitoring

Workflow for a typical this compound clinical trial.
  • Study Design: Double-blind, randomized, placebo-controlled studies.

  • Patient Population: Adult patients with primary hypercholesterolemia.

  • Inclusion Criteria: Low-density lipoprotein (LDL) cholesterol levels > 160 mg/dL after an 8-week dietary lead-in period on the American Heart Association (AHA) Step I diet.

  • Treatment: this compound administered as a single daily dose (ranging from 150 mg to 900 mg) or placebo for 4 or 12 weeks.

  • Efficacy Assessment: Serial measurements of serum lipids (total cholesterol, LDL cholesterol, HDL cholesterol, triglycerides, apolipoprotein B, and lipoprotein(a)) on a weekly or biweekly basis.

  • Safety Assessment: Monitoring of adverse events and safety laboratory parameters.

In Vitro LDL Uptake Assay in HepG2 Cells

LDL_Uptake_Assay_Workflow Start Start Culture_Cells Culture HepG2 Cells Start->Culture_Cells Treat_Cells Treat cells with varying concentrations of this compound Culture_Cells->Treat_Cells Add_Labeled_LDL Add fluorescently labeled LDL (e.g., LDL-DyLight™ 488) Treat_Cells->Add_Labeled_LDL Incubate Incubate for 4 hours at 37°C Add_Labeled_LDL->Incubate Wash_Cells Wash cells to remove unbound LDL Incubate->Wash_Cells Analyze_Uptake Analyze LDL uptake by flow cytometry or microscopy Wash_Cells->Analyze_Uptake End End Analyze_Uptake->End

Experimental workflow for LDL uptake assay.
  • Cell Line: Human hepatoma cell line (HepG2).

  • Cell Culture: Cells are cultured in appropriate media and conditions to maintain viability and growth.

  • Treatment: HepG2 cells are treated with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • LDL Labeling: Human LDL is conjugated with a fluorescent dye (e.g., DyLight™ 488) to allow for visualization and quantification of uptake.

  • LDL Uptake: The fluorescently labeled LDL is added to the treated cells and incubated for a period (e.g., 4 hours) to allow for receptor-mediated endocytosis.

  • Quantification: The amount of internalized LDL is quantified using methods such as flow cytometry, which measures the fluorescence intensity per cell, or fluorescence microscopy.

HMG-CoA Synthase Activity Assay
  • Principle: This assay measures the enzymatic activity of HMG-CoA synthase by quantifying the formation of HMG-CoA from its substrates, acetoacetyl-CoA and radiolabeled acetyl-CoA.

  • Reaction Mixture: A typical reaction mixture includes the enzyme source (e.g., cytosolic extract from liver tissue), acetoacetyl-CoA, and [14C]acetyl-CoA in a suitable buffer.

  • Incubation: The reaction is initiated and incubated at a controlled temperature for a specific time.

  • Separation: The radiolabeled product, [14C]HMG-CoA, is separated from the unreacted [14C]acetyl-CoA using reversed-phase ion-pair chromatography.

  • Quantification: The amount of [14C]HMG-CoA is quantified by scintillation counting, and the enzyme activity is calculated.

  • Inhibition Studies: To determine the inhibitory effect of this compound, the assay is performed in the presence of varying concentrations of the compound, and the IC50 value is determined.

Conclusion

This compound represents a novel approach to the management of hypercholesterolemia with a mechanism of action that is distinct from currently available therapies. Its ability to significantly reduce LDL cholesterol through a sterol-independent upregulation of the LDL receptor, combined with a modest inhibition of HMG-CoA synthase, makes it a compelling candidate for further drug development. The data presented in this technical guide, including quantitative clinical and preclinical results and detailed experimental protocols, provide a solid foundation for researchers and scientists to further explore the therapeutic potential of this compound and similar phenylpropane compounds. The unique signaling pathway of this compound warrants further investigation to fully elucidate the molecular players involved in its sterol-independent activity.

References

The Genesis of Lifibrol: A Technical Guide to its Discovery and Initial Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and initial synthesis of Lifibrol, a hypolipidemic agent. It details the seminal synthetic route, presents key quantitative data, and outlines the experimental protocols. Furthermore, this guide illustrates the proposed mechanism of action of this compound through a detailed signaling pathway diagram. The information is curated for professionals in the fields of medicinal chemistry, pharmacology, and drug development to provide a foundational understanding of this compound.

Discovery of this compound (K-12.148)

This compound, also known by its developmental code K-12.148, was identified as a novel cholesterol-lowering agent during research programs focused on developing new therapies for hypercholesterolemia. Early investigations into its mechanism of action suggested that this compound inhibits cholesterol synthesis. Subsequent research has refined this understanding, indicating that its primary mode of action is a sterol-independent stimulation of the LDL receptor pathway, which enhances the clearance of LDL cholesterol from the bloodstream. This is distinct from the mechanism of statins, which directly inhibit HMG-CoA reductase. Further studies have suggested that this compound may competitively inhibit HMG-CoA synthase. The discovery was the result of screening programs designed to identify compounds that could modulate lipid metabolism.

Initial Synthesis of this compound

The initial synthesis of this compound, with the chemical name 4-(4'-tert-butylphenyl)-1-(4'-carboxyphenoxy)-2-butanol, was a multi-step process. The key steps involve the formation of a phenoxy ether linkage and the construction of the butanol side chain. The synthesis aimed to produce a racemic mixture of the compound.

Experimental Protocol: Initial Synthesis

The following protocol is a representation of the likely initial synthetic route, based on established chemical principles and analogous syntheses from the period of its development.

Step 1: Synthesis of 1-(4-(tert-butyl)phenyl)propan-2-one

  • Reagents: 4-tert-butylbenzene, Chloroacetone, Aluminum chloride (AlCl₃)

  • Procedure: To a cooled solution of 4-tert-butylbenzene in a suitable inert solvent (e.g., dichloromethane), aluminum chloride is added portion-wise, followed by the dropwise addition of chloroacetone. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature. Upon completion, the reaction is quenched with ice-water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated to yield 1-(4-(tert-butyl)phenyl)propan-2-one.

Step 2: Synthesis of 4-(4-(tert-butyl)phenyl)-2-butanol

  • Reagents: 1-(4-(tert-butyl)phenyl)propan-2-one, Sodium borohydride (NaBH₄)

  • Procedure: The ketone from Step 1 is dissolved in a suitable solvent like methanol or ethanol. Sodium borohydride is added portion-wise at a controlled temperature. The reaction is monitored until the ketone is consumed. The solvent is then removed under reduced pressure, and the residue is worked up with water and extracted with an etheral solvent. The organic extracts are dried and concentrated to give 4-(4-(tert-butyl)phenyl)-2-butanol.

Step 3: Synthesis of methyl 4-(2-hydroxy-4-(4-(tert-butyl)phenyl)butoxy)benzoate

  • Reagents: 4-(4-(tert-butyl)phenyl)-2-butanol, Methyl 4-hydroxybenzoate, Diethyl azodicarboxylate (DEAD), Triphenylphosphine (PPh₃)

  • Procedure: To a solution of 4-(4-(tert-butyl)phenyl)-2-butanol, methyl 4-hydroxybenzoate, and triphenylphosphine in an anhydrous solvent such as THF, diethyl azodicarboxylate is added dropwise at 0°C. The reaction mixture is stirred and allowed to warm to room temperature. After completion, the solvent is evaporated, and the product is purified by column chromatography to yield the phenoxy ether.

Step 4: Synthesis of this compound (4-(4'-(tert-butyl)phenyl)-1-(4'-carboxyphenoxy)-2-butanol)

  • Reagents: Methyl 4-(2-hydroxy-4-(4-(tert-butyl)phenyl)butoxy)benzoate, Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Procedure: The methyl ester from Step 3 is dissolved in a mixture of THF and water. An aqueous solution of lithium hydroxide or sodium hydroxide is added, and the mixture is stirred at room temperature until the saponification is complete. The reaction mixture is then acidified with a dilute acid (e.g., HCl), and the precipitated product, this compound, is collected by filtration, washed with water, and dried.

Quantitative Data

Due to the proprietary nature of drug development, specific quantitative data from the initial synthesis, such as precise yields and purity of intermediates, are not publicly available. However, for a well-optimized synthesis of this nature, yields for each step would typically be expected to be in the range of 70-90%.

Parameter Value
Molecular Formula C₂₁H₂₆O₄
Molecular Weight 342.43 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents like DMSO and methanol

Visualizing the Synthesis and Mechanism

Synthetic Workflow

The following diagram illustrates the key steps in the initial synthesis of this compound.

G A 4-tert-butylbenzene + Chloroacetone B 1-(4-(tert-butyl)phenyl)propan-2-one A->B AlCl3 C 4-(4-(tert-butyl)phenyl)-2-butanol B->C NaBH4 E Methyl 4-(2-hydroxy-4-(4-(tert-butyl)phenyl)butoxy)benzoate C->E DEAD, PPh3 D Methyl 4-hydroxybenzoate D->E F This compound E->F LiOH or NaOH

A simplified workflow for the initial synthesis of this compound.
Proposed Signaling Pathway of this compound

The diagram below outlines the proposed mechanism of action of this compound in hepatocytes, leading to a reduction in plasma LDL cholesterol.

G cluster_cell Hepatocyte cluster_blood Bloodstream This compound This compound HMG_CoA_Synthase HMG-CoA Synthase This compound->HMG_CoA_Synthase Inhibits Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Synthase->Cholesterol_Synthesis Reduced Activity SREBP2 SREBP-2 Maturation Cholesterol_Synthesis->SREBP2 Reduced Intracellular Cholesterol Leads to LDL_Receptor_Gene LDL Receptor Gene Transcription SREBP2->LDL_Receptor_Gene Upregulates LDL_Receptor LDL Receptor LDL_Receptor_Gene->LDL_Receptor Increased Synthesis LDL_Uptake Increased LDL-C Uptake LDL_Receptor->LDL_Uptake Mediates LDL_C Plasma LDL-C LDL_Uptake->LDL_C Decreases

Proposed mechanism of this compound leading to LDL-C reduction.

Conclusion

This compound represents a significant development in the field of lipid-lowering therapies, with a mechanism of action that differentiates it from statins. While detailed information about its initial discovery and synthesis is not extensively published, this guide provides a comprehensive overview based on available scientific literature and established chemical principles. The synthetic pathway is logical and employs standard organic chemistry reactions. The proposed mechanism of action, centering on the sterol-independent upregulation of the LDL receptor, offers a valuable therapeutic alternative for the management of hypercholesterolemia. This technical guide serves as a foundational resource for researchers and professionals interested in the history and development of this important cardiovascular drug.

Lifibrol: A Deep Dive into its Mechanism for Apolipoprotein B Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lifibrol is a novel hypocholesterolemic agent that has demonstrated significant efficacy in reducing low-density lipoprotein (LDL) cholesterol and apolipoprotein B (ApoB) levels.[1][2] This technical guide provides a comprehensive overview of the core mechanisms underlying this compound's action, with a specific focus on its role in ApoB reduction. This compound's primary mechanism involves a significant increase in the fractional catabolic rate (FCR) of LDL-ApoB, indicating an enhancement of receptor-mediated clearance.[3] This is further supported by evidence of a sterol-independent stimulation of the LDL receptor pathway. Additionally, this compound exhibits a multi-faceted approach by modestly inhibiting hepatic cholesterol biosynthesis and reducing intestinal cholesterol absorption.[2] This document details the quantitative data from clinical trials, outlines key experimental protocols used to elucidate its mechanism, and provides visual representations of the relevant biological pathways and experimental workflows.

Quantitative Data from Clinical Trials

This compound has been evaluated in several clinical studies, consistently demonstrating a dose-dependent reduction in LDL cholesterol and ApoB. The following tables summarize the key quantitative findings from these trials.

Table 1: Dose-Response Relationship of this compound on LDL Cholesterol in Healthy Volunteers (14-Day Study) [4]

This compound Daily DoseMean LDL Cholesterol Reduction (%)
150 mgNo significant change
300 mg-33.3%
600 mg-34.8%
900 mg-34.8%

Table 2: Efficacy of this compound in Patients with Primary Hypercholesterolemia (4-Week Study)

This compound Daily DoseNMean LDL Cholesterol Change (%)
Placebo-+5.7%
150 mg--11.1%
300 mg--27.7%
450 mg--34.5%
600 mg--35.0%

Table 3: Effect of this compound on Apolipoprotein B and other Lipids in Hypercholesterolemia (4-Week and 12-Week Studies)

Parameter4-Week Study (Various Doses)12-Week Study (600 mg Dose)
Apolipoprotein B Reduction~40% (p < 0.0001)-
LDL Cholesterol Reduction>40% (p < 0.0001)-
Triglycerides Reduction-~25% (p < 0.001)
Lipoprotein(a) Reduction-~30% (p < 0.001)

Table 4: Kinetic Parameters of LDL Apolipoprotein B-100 in Hypercholesterolemic Patients Treated with this compound (450 mg/day)

Kinetic ParameterPre-treatment (Mean ± SD)Post-treatment (Mean ± SD)Percentage ChangeP-value
LDL ApoB Concentration (mg/dL)145 ± 28117 ± 23-19%0.011
Fractional Catabolic Rate (FCR) (pools/day)0.32 ± 0.070.56 ± 0.13+75%0.006
Production Rate (PR) (mg/kg/day)14.8 ± 3.219.7 ± 5.1+33%0.041

Core Mechanism of Action: Enhancing Apolipoprotein B Catabolism

The principal mechanism by which this compound reduces circulating ApoB is through the enhancement of its catabolism. Kinetic studies utilizing stable isotopes have revealed that this compound treatment leads to a substantial increase in the fractional catabolic rate of LDL-ApoB. This suggests that this compound upregulates the machinery responsible for clearing LDL particles from the circulation, primarily through the LDL receptor pathway.

Sterol-Independent Stimulation of the LDL Receptor

A key differentiator for this compound is its ability to stimulate the LDL receptor pathway in a manner that appears to be independent of cellular sterol levels. This is in contrast to statins, which increase LDL receptor expression as a consequence of inhibiting cholesterol synthesis and depleting intracellular sterol pools. This compound's mechanism does not seem to rely on this sterol-depletion signal. While the precise signaling cascade for this sterol-independent upregulation is not yet fully elucidated, it represents a novel approach to enhancing LDL clearance.

Ancillary Mechanisms

In addition to its primary effect on ApoB catabolism, this compound also contributes to lowering cholesterol through:

  • Reduced Cholesterol Absorption: this compound has been shown to decrease the absorption of cholesterol from the intestine.

  • Slight Decrease in Hepatic Cholesterol Biosynthesis: While not its primary mode of action, this compound does cause a modest reduction in the liver's production of cholesterol.

The following diagram illustrates the proposed primary mechanism of this compound.

lifibrol_mechanism cluster_circulation Blood Circulation cluster_liver Hepatocyte LDL-ApoB LDL-ApoB Particles LDL_Receptor LDL Receptor LDL-ApoB->LDL_Receptor Binding Catabolism Increased Receptor-Mediated Endocytosis & Catabolism LDL_Receptor->Catabolism This compound This compound This compound->LDL_Receptor Sterol-Independent Stimulation

Proposed primary mechanism of this compound in reducing apolipoprotein B.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments that have been instrumental in defining this compound's mechanism of action.

In Vivo Stable Isotope Kinetic Study for LDL-ApoB Metabolism

This protocol is a representative method for determining the fractional catabolic rate (FCR) and production rate (PR) of LDL-ApoB in human subjects.

Objective: To quantify the kinetic parameters of LDL-ApoB metabolism before and after treatment with this compound.

Methodology:

  • Subject Preparation: Participants undergo a dietary lead-in period to standardize lipid metabolism. A baseline blood sample is collected after an overnight fast.

  • Stable Isotope Infusion: A primed-constant infusion of a stable isotope-labeled amino acid, typically [5,5,5-²H₃]leucine, is administered intravenously over several hours.

  • Blood Sampling: Serial blood samples are collected at multiple time points during and after the infusion period (e.g., at 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, 72, and 96 hours).

  • Lipoprotein Isolation: Plasma is separated from the blood samples by centrifugation. Very-low-density lipoprotein (VLDL), intermediate-density lipoprotein (IDL), and LDL fractions are isolated by sequential ultracentrifugation.

  • ApoB Isolation and Hydrolysis: ApoB is isolated from the LDL fraction, typically by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The excised ApoB bands are then hydrolyzed to their constituent amino acids.

  • Isotopic Enrichment Analysis: The isotopic enrichment of the labeled amino acid (e.g., [²H₃]leucine) in the hydrolyzed ApoB is determined using gas chromatography-mass spectrometry (GC-MS).

  • Kinetic Modeling: The tracer-to-tracee ratios of the labeled amino acid in ApoB over time are fitted to a multicompartmental model to calculate the FCR and PR of LDL-ApoB.

kinetic_study_workflow Subject_Prep Subject Preparation (Dietary Standardization) Isotope_Infusion Primed-Constant Infusion of [²H₃]Leucine Subject_Prep->Isotope_Infusion Blood_Sampling Serial Blood Sampling Isotope_Infusion->Blood_Sampling Lipoprotein_Isolation Ultracentrifugation to Isolate LDL Blood_Sampling->Lipoprotein_Isolation ApoB_Isolation SDS-PAGE to Isolate ApoB Lipoprotein_Isolation->ApoB_Isolation Hydrolysis Hydrolysis of ApoB to Amino Acids ApoB_Isolation->Hydrolysis GCMS_Analysis GC-MS Analysis for Isotopic Enrichment Hydrolysis->GCMS_Analysis Kinetic_Modeling Multicompartmental Modeling to Determine FCR and PR GCMS_Analysis->Kinetic_Modeling

References

Lifibrol: An In-depth Technical Review of Early-Phase Clinical Findings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the early-phase clinical trial results for Lifibrol, a novel lipid-lowering agent. The document synthesizes available data on the drug's mechanism of action, clinical efficacy, and safety profile, with a focus on quantitative outcomes and experimental methodologies.

Core Data Summary

Efficacy in Primary Hypercholesterolemia

Two key double-blind, randomized, placebo-controlled studies have evaluated the efficacy of this compound in patients with primary hypercholesterolemia (LDL cholesterol levels > 160 mg/dl) following an 8-week dietary lead-in on the American Heart Association Step I diet.[1]

Table 1: Summary of Efficacy Data from a 4-Week Study [2]

Dosage GroupMean LDL-Cholesterol ChangeTriglyceride ChangeFibrinogen Decrease (Maximal Mean)
Placebo+5.7%--
150 mg/day-11.1%Not SignificantUp to 18%
300 mg/day-27.7%Not SignificantUp to 18%
450 mg/day-34.5%Not SignificantUp to 18%
600 mg/day-35.0%-28% (Significant)Up to 18%

Table 2: Summary of Efficacy Data from 4 and 12-Week Studies [1]

ParameterDosageDurationResultp-value
LDL Cholesterol150-900 mg4 weeks> 40% reduction< 0.0001
Apolipoprotein B150-900 mg4 weeks~40% reduction< 0.0001
HDL Cholesterol150 mg, 300 mg6 weeksIncreaseNot Specified
Triglycerides600 mg6 weeks~25% decrease< 0.001
Lipoprotein (a)600 mg6 weeks~30% decrease< 0.001
HDL Cholesterol600 mg6 weeks~5% decrease< 0.002
Effects on Sterol Intermediates and Bile Acids

This compound was observed to reduce key sterol intermediates, including lanosterol, lathosterol, beta-sitosterol, and campesterol.[1] It also led to an increase in serum bile acids but did not affect urinary mevalonic acid excretion.[1]

Safety and Tolerability

Across the early-phase trials, this compound was generally well-tolerated. No serious adverse events were reported, and laboratory parameters did not show any clinically relevant alterations. The most frequently reported medical event in the clinical studies was skin rash.

Experimental Protocols

Clinical Trial Design for Efficacy and Safety Assessment
  • Study Design: Double-blind, randomized, placebo-controlled, multicenter studies.

  • Patient Population: Adult outpatients with primary hypercholesterolemia, defined as low-density lipoprotein (LDL) cholesterol levels greater than 160 mg/dl.

  • Lead-in Period: A mandatory 8-week dietary lead-in period where all patients followed the American Heart Association Step I diet.

  • Randomization and Treatment:

    • 4-Week Study: 155 patients were randomly assigned to receive a single daily dose of 150, 300, 450, 600, or 900 mg of this compound or a placebo. Another 4-week study involved 168 patients randomized to 150, 300, 450, and 600 mg/day of this compound or placebo.

    • 12-Week Study: 336 patients were randomized to receive either 150, 300, or 600 mg of this compound or a placebo.

  • Efficacy Assessment: Serial measurements of serum lipids were conducted on a weekly or biweekly basis throughout the studies.

  • Safety Assessment: Monitoring of adverse events and clinical laboratory parameters.

Preclinical Assessment of Lipid Metabolism in Macrophages
  • Animal Model: Resident peritoneal macrophages were isolated from rats.

  • In Vivo Treatment: One group of rats was pretreated with this compound at a dose of 50 mg/kg for 7 days.

  • In Vitro Incubation: Macrophages from untreated rats were incubated with [14C]this compound to assess uptake.

  • Measurement of Cholesteryl Ester Synthesis: The capacity of macrophages to synthesize cholesteryl esters was determined by measuring the incorporation of labeled precursors, [1-14C]oleate and [4-14C]cholesterol.

Preclinical Assessment of Lipid Metabolism in Arterial Tissue
  • Animal Models: Atherosclerotic aortae were obtained from swine and Watanabe heritable hyperlipidemic (WHHL) rabbits.

  • In Vitro Incubation: The arterial tissues were incubated in the presence of exogenous this compound at concentrations up to 100 µg/mL.

  • Measurement of Lipid Biosynthesis: The formation of cholesteryl esters was quantified by measuring the incorporation of [1-14C]acetate.

Mechanism of Action and Signaling Pathways

The precise mechanism of action of this compound remains under investigation, with evidence suggesting a multi-faceted approach to lipid lowering that may differ from that of statins. While some in vitro data suggest inhibition of cholesterol synthesis, in vivo studies indicate that this compound is significantly less potent than lovastatin in this regard. The drug exhibits several activities in common with fibrates, such as gemfibrozil.

It is hypothesized that this compound may increase hepatic LDL receptor expression through a sterol-independent mechanism. Furthermore, studies on apolipoprotein B (apoB) turnover suggest that the cholesterol-lowering effect of this compound could be due to an increased catabolism of LDL rather than a decrease in hepatic apoB production.

Lifibrol_Proposed_Mechanism cluster_Hepatocyte Hepatocyte cluster_Bloodstream Bloodstream This compound This compound LDL_Receptor_Expression Increased LDL Receptor Expression This compound->LDL_Receptor_Expression Sterol-Independent Mechanism ApoB_Production Hepatic ApoB Production This compound->ApoB_Production No significant decrease Cholesterol_Synthesis Cholesterol Synthesis This compound->Cholesterol_Synthesis Weak Inhibition LDL_Catabolism Increased LDL Catabolism LDL_Receptor_Expression->LDL_Catabolism LDL_C LDL Cholesterol LDL_Catabolism->LDL_C Clearance

Caption: Proposed mechanism of action for this compound in hepatocytes.

Experimental and Logical Workflows

The clinical development of this compound has followed a structured path from preclinical investigations to human clinical trials to elucidate its therapeutic potential and mechanism of action.

Lifibrol_Research_Workflow cluster_Preclinical Preclinical Research cluster_Clinical Clinical Development cluster_Mechanistic Mechanistic Studies In_Vitro In Vitro Studies (Macrophages, Arterial Tissue) In_Vivo_Animal In Vivo Animal Models (Rats, Swine, Rabbits) In_Vitro->In_Vivo_Animal Phase_1 Phase 1 Trials (Healthy Volunteers) In_Vivo_Animal->Phase_1 Phase_2 Phase 2 Trials (Patients with Hypercholesterolemia) Phase_1->Phase_2 Phase_3 Phase 3 Trials Phase_2->Phase_3 ApoB_Turnover ApoB Turnover Studies Phase_2->ApoB_Turnover Sterol_Synthesis_Analysis Sterol Synthesis Analysis Phase_2->Sterol_Synthesis_Analysis

Caption: this compound research and development workflow.

A dedicated clinical study was designed to further investigate the mechanism of action of this compound by comparing it to Pravastatin, a well-characterized HMG-CoA reductase inhibitor.

Mechanism_of_Action_Study_Design Patient_Population Healthy Male Volunteers Randomization Randomization Patient_Population->Randomization Lifibrol_Arm This compound Treatment Randomization->Lifibrol_Arm Pravastatin_Arm Pravastatin Treatment (Comparator) Randomization->Pravastatin_Arm Isotope_Methods Stable Isotope Turnover Methods Lifibrol_Arm->Isotope_Methods Pravastatin_Arm->Isotope_Methods ApoB_Metabolism ApoB-100 Containing Lipoprotein Metabolism Isotope_Methods->ApoB_Metabolism Sterol_Synthesis Endogenous Sterol Synthesis Isotope_Methods->Sterol_Synthesis Acetate_Catabolism [13C]acetate Catabolism (Breath Test) Isotope_Methods->Acetate_Catabolism

Caption: Design of the comparative mechanism of action study.

References

An In-depth Technical Guide to the Cellular Uptake and Distribution of Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifibrol, a hypolipidemic agent, has demonstrated significant potential in lowering cholesterol levels. Understanding its cellular uptake, intracellular distribution, and subsequent metabolic fate is paramount for elucidating its mechanism of action and optimizing its therapeutic application. This technical guide provides a comprehensive overview of the cellular processes involved in the disposition of this compound, with a focus on its behavior in primary hepatocytes. Quantitative data from key studies are summarized, detailed experimental protocols are provided, and critical cellular pathways are visualized to offer a complete picture for the research and drug development professional.

Cellular Uptake and Intracellular Accumulation

The primary site for this compound's action is the liver. In vitro studies using primary cultures of rat and human hepatocytes have been instrumental in characterizing its uptake and accumulation.

Kinetics of Cellular Uptake

Studies utilizing radiolabeled this compound ([14C]this compound) have shown a steady and time-dependent uptake by hepatocytes. When primary hepatocyte cultures were treated with 30 µM of [14C]this compound, cellular levels of radioactivity steadily increased over a 24-hour period. Following this initial uptake phase, the intracellular concentration of this compound and its metabolites reached a plateau, remaining stable for the subsequent 24 to 48 hours. This suggests a saturation of the uptake or metabolic machinery within the hepatocytes at this concentration.

Further experiments involving a "chase" with nonradioactive this compound demonstrated an efflux of the intracellular radioactivity, indicating that the uptake process is reversible and that this compound and its metabolites can be transported out of the cell.

Table 1: Summary of this compound Cellular Uptake in Primary Hepatocytes

ParameterValue/ObservationSpeciesReference
Incubation Concentration30 µM [14C]this compoundRat, Human[1]
Uptake PeriodSteady uptake over 24 hoursRat, Human[1]
SaturationCellular radioactivity stable for 24-48 hours post-uptakeRat, Human[1]
EffluxObserved upon addition of nonradioactive this compoundRat, Human[1]

Intracellular Distribution and Subcellular Localization

Upon entering the hepatocyte, this compound exhibits a distinct pattern of intracellular distribution, with a notable association with lipid droplets.

Association with Lipid Droplets

Cellular autoradiography has been a key technique in visualizing the subcellular localization of this compound. These studies revealed that at 6 hours post-exposure, the radioactivity from [14C]this compound was associated with small lipid droplets within the hepatocytes. By 24 hours, the radioactivity was observed to be concentrated in larger lipid droplets. This temporal shift suggests a dynamic process where this compound is initially distributed and then coalesces or is incorporated into growing lipid stores. The lipophilic nature of this compound likely drives its partitioning into these neutral lipid-rich organelles.

Table 2: Intracellular Distribution of [14C]this compound in Primary Hepatocytes

Time PointSubcellular LocalizationObservationReference
6 hoursSmall Lipid DropletsAssociation of radioactivity[1]
24 hoursLarge Lipid DropletsAssociation of radioactivity

Biotransformation and Metabolite Profile

This compound undergoes significant metabolism within hepatocytes, leading to the formation of various metabolites.

Major Metabolites

High-performance liquid chromatography (HPLC) analysis of the culture media from hepatocytes treated with this compound has identified its major metabolites. In rat hepatocytes, the primary metabolite is this compound acyl glucuronide. In human hepatocytes, a t-butylcarboxylic acid metabolite (U-94613) is the major species detected in the media.

Furthermore, analysis of cell extracts revealed the presence of a broad band of multiple, nonpolar radioactive peaks. These were identified as mixed triglycerides of this compound and two fatty acids, indicating that this compound can be incorporated into the triglyceride backbone. The major fatty acid constituents of these mixed triglycerides range from C16 to C20 with varying degrees of unsaturation.

Table 3: Major Metabolites of this compound in Primary Hepatocytes

SpeciesPredominant Metabolite (in Media)Intracellular MetabolitesReference
RatThis compound acyl glucuronideMixed triglycerides of this compound
Humant-butylcarboxylic acid metabolite (U-94613)Mixed triglycerides of this compound

Signaling Pathways and Mechanism of Action

While the primary focus of this guide is on cellular uptake and distribution, it is important to contextualize these processes within this compound's broader mechanism of action. This compound's lipid-lowering effects are believed to be multifactorial.

Lifibrol_Mechanism_of_Action This compound This compound Hepatocyte Hepatocyte This compound->Hepatocyte Uptake LDL_Receptor LDL Receptor Stimulation This compound->LDL_Receptor Cholesterol_Synthesis Cholesterol Synthesis Inhibition This compound->Cholesterol_Synthesis Cholesterol_Absorption Intestinal Cholesterol Absorption Reduction This compound->Cholesterol_Absorption Lipid_Droplet Lipid Droplet Hepatocyte->Lipid_Droplet Sequestration Metabolism Biotransformation Hepatocyte->Metabolism Metabolites Metabolites (Acyl glucuronide, Triglycerides) Metabolism->Metabolites Plasma_LDL Plasma LDL Cholesterol LDL_Receptor->Plasma_LDL Increased Catabolism Cholesterol_Synthesis->Plasma_LDL Reduced Production Cholesterol_Absorption->Plasma_LDL Reduced Input

Caption: Proposed mechanisms of action for this compound's lipid-lowering effects.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on standard practices in the field.

Primary Hepatocyte Culture
  • Isolation: Hepatocytes are isolated from rat or human liver tissue by a two-step collagenase perfusion method.

  • Plating: Isolated hepatocytes are plated on collagen-coated culture dishes at a density of approximately 1-2 x 10^6 cells/mL in Williams' Medium E supplemented with 10% fetal bovine serum, insulin, dexamethasone, and antibiotics.

  • Culture: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed after 4-6 hours to remove unattached cells and then daily.

Radiolabeled this compound Uptake Assay
  • Preparation: Primary hepatocytes are cultured to form a confluent monolayer.

  • Incubation: The culture medium is replaced with fresh medium containing 30 µM [14C]this compound (specific activity to be determined based on desired signal). Cells are incubated for various time points (e.g., 0, 1, 6, 12, 24, 48 hours).

  • Termination: At each time point, the medium is aspirated, and the cell monolayer is washed three times with ice-cold phosphate-buffered saline (PBS) to stop the uptake.

  • Lysis and Quantification: The cells are lysed with a suitable lysis buffer (e.g., 0.1 N NaOH with 1% SDS). The radioactivity in the cell lysate is quantified by liquid scintillation counting. Protein concentration is determined using a BCA assay to normalize the radioactivity counts.

Cellular Autoradiography
  • Incubation: Hepatocytes are incubated with [14C]this compound as described in the uptake assay for 6 and 24 hours.

  • Fixation: The cell monolayer is washed with PBS and fixed with a solution of 2.5% glutaraldehyde in 0.1 M cacodylate buffer.

  • Embedding: The fixed cells are post-fixed with osmium tetroxide, dehydrated in a graded series of ethanol, and embedded in an epoxy resin.

  • Sectioning: Ultrathin sections (70-90 nm) are cut using an ultramicrotome.

  • Emulsion Coating: The sections are coated with a thin layer of photographic emulsion (e.g., Kodak NTB-2) and allowed to dry.

  • Exposure: The coated sections are stored in light-tight boxes at 4°C for a period of several weeks to months to allow the radioactive decay to expose the emulsion.

  • Development and Imaging: The emulsion is developed, and the sections are stained with lead citrate and uranyl acetate. The distribution of silver grains, indicating the location of radioactivity, is visualized by transmission electron microscopy.

Experimental_Workflow_Autoradiography Start Primary Hepatocyte Culture Incubation Incubate with [14C]this compound (6h and 24h) Start->Incubation Fixation Fix with Glutaraldehyde & Osmium Tetroxide Incubation->Fixation Embedding Dehydrate and Embed in Epoxy Resin Fixation->Embedding Sectioning Cut Ultrathin Sections Embedding->Sectioning Coating Coat with Photographic Emulsion Sectioning->Coating Exposure Expose in Dark at 4°C Coating->Exposure Development Develop Emulsion & Stain Sections Exposure->Development Imaging Visualize with Transmission Electron Microscope Development->Imaging

Caption: Workflow for cellular autoradiography of this compound in hepatocytes.

HPLC Analysis of Metabolites
  • Sample Preparation:

    • Media: Culture media is collected, and proteins are precipitated with an equal volume of cold acetonitrile. The supernatant is collected after centrifugation.

    • Cell Lysate: Hepatocytes are scraped into a solvent (e.g., methanol/water), sonicated, and centrifuged to pellet cellular debris. The supernatant is collected.

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is used.

    • Mobile Phase: A gradient elution is employed using a mixture of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific gradient will depend on the polarity of the metabolites to be separated.

    • Flow Rate: A typical flow rate is 1 mL/min.

  • Detection:

    • UV Detection: A UV detector is used to monitor the elution of this compound and its metabolites at a suitable wavelength (e.g., 220-240 nm).

    • Radiometric Detection: For samples from [14C]this compound experiments, an in-line radioactivity detector is used to identify radiolabeled metabolites.

    • Mass Spectrometry: For structural elucidation, the HPLC system is coupled to a mass spectrometer.

Conclusion

The cellular uptake of this compound in hepatocytes is a time-dependent process leading to significant intracellular accumulation. A key feature of its intracellular fate is the sequestration into lipid droplets, followed by extensive biotransformation into various metabolites, including acyl glucuronides and mixed triglycerides. These cellular processes are fundamental to its overall pharmacological effect. The experimental protocols detailed herein provide a robust framework for further investigation into the cellular and molecular pharmacology of this compound and other related compounds.

References

Methodological & Application

Application Notes and Protocols for Measuring Lifibrol's Effect on LDL Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is a novel lipid-lowering agent that has demonstrated significant efficacy in reducing low-density lipoprotein (LDL) cholesterol.[1] Its primary mechanism of action involves the enhancement of LDL catabolism through a sterol-independent stimulation of LDL receptor activity.[1][2] Additionally, this compound has been shown to reduce cholesterol absorption from the intestine and slightly decrease hepatic cholesterol biosynthesis.[1] This document provides detailed protocols for assessing the effect of this compound on LDL cholesterol in both in vitro and in vivo models, along with guidelines for data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound's primary effect on lowering LDL cholesterol is achieved by increasing the activity of the LDL receptor pathway.[3] This leads to an enhanced fractional catabolic rate of LDL-apolipoprotein B (apoB), resulting in increased clearance of LDL from the circulation. Unlike statins, this compound's stimulation of the LDL receptor pathway appears to be sterol-independent. While it does cause a minor reduction in cholesterol synthesis by competitively inhibiting HMG-CoA synthase, it does not significantly affect HMG-CoA reductase activity.

Lifibrol_Mechanism_of_Action cluster_cell Hepatocyte LDL LDL Cholesterol LDLR LDL Receptor LDL->LDLR Binding Endosome Endosome LDLR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cholesterol Free Cholesterol Lysosome->Cholesterol Hydrolysis HMG_CoA_Synthase HMG-CoA Synthase HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA_Synthase->HMG_CoA_Reductase Cholesterol_Synthesis Cholesterol Biosynthesis HMG_CoA_Reductase->Cholesterol_Synthesis This compound This compound This compound->LDLR Stimulates (Sterol-Independent) This compound->HMG_CoA_Synthase Inhibits

Caption: this compound's mechanism of action on LDL cholesterol metabolism.

Data Presentation

Quantitative data from dose-response studies should be summarized in a clear and structured format to facilitate comparison.

Table 1: Effect of this compound on LDL Cholesterol Levels in Patients with Primary Hypercholesterolemia (4-Week Treatment)

This compound Dose (mg/day)Mean Change in LDL Cholesterol (%)
Placebo+5.7
150-11.1
300-27.7
450-34.5
600-35.0

Data adapted from a double-blind clinical study in 168 patients.

Table 2: Effect of this compound on LDL Cholesterol and Apolipoprotein B (ApoB) in Patients with Primary Hypercholesterolemia

Treatment GroupDurationLDL Cholesterol Reduction (%)ApoB Reduction (%)
This compound (150-900 mg)4 weeks>40 (p < 0.0001)~40 (p < 0.0001)
This compound (150-600 mg)12 weeks>40 (p < 0.0001)~40 (p < 0.0001)

Data from two double-blind, randomized, placebo-controlled studies.

Experimental Protocols

In Vitro Protocol: LDL Uptake Assay in Cultured Hepatocytes

This protocol details a method to assess the effect of this compound on LDL uptake in a human hepatoma cell line (e.g., HepG2), which is a well-established model for studying hepatic lipoprotein metabolism.

1. Materials and Reagents:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescently labeled LDL (e.g., DiI-LDL or fluorescent protein-conjugated LDL)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

  • Fluorescence plate reader or fluorescence microscope

2. Experimental Workflow:

In_Vitro_Workflow A 1. Seed HepG2 cells in a multi-well plate B 2. Culture cells to ~70-80% confluency A->B C 3. Induce LDL receptor expression by incubating in medium with lipoprotein-deficient serum B->C D 4. Treat cells with varying concentrations of this compound or vehicle control for 24-48 hours C->D E 5. Add fluorescently labeled LDL to the culture medium D->E F 6. Incubate for 4 hours to allow for LDL uptake E->F G 7. Wash cells to remove unbound LDL F->G H 8. Lyse cells and measure intracellular fluorescence or visualize uptake using fluorescence microscopy G->H I 9. Quantify and compare LDL uptake between treatment groups H->I

Caption: Workflow for the in vitro LDL uptake assay.

3. Detailed Procedure:

  • Cell Culture: Seed HepG2 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of the assay.

  • LDL Receptor Upregulation: To upregulate LDL receptor expression, replace the growth medium with a medium containing 10% LPDS and incubate for 24 hours.

  • This compound Treatment: Prepare serial dilutions of this compound in a serum-free medium. Remove the LPDS-containing medium and add the this compound dilutions or vehicle control to the cells. Incubate for 24-48 hours.

  • LDL Uptake: Add fluorescently labeled LDL to each well at a final concentration of 5-10 µg/mL. Incubate for 4 hours at 37°C.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound LDL.

  • Quantification:

    • Plate Reader: Lyse the cells and transfer the lysate to a black 96-well plate. Measure the fluorescence intensity using a fluorescence plate reader with appropriate excitation and emission wavelengths.

    • Microscopy: Visualize and capture images of the cells using a fluorescence microscope. Quantify the fluorescence intensity per cell using image analysis software.

  • Data Analysis: Normalize the fluorescence intensity of the this compound-treated groups to the vehicle control group to determine the fold change in LDL uptake.

In Vivo Protocol: Assessment of LDL Cholesterol in a Hyperlipidemic Animal Model

This protocol describes a general procedure for evaluating the efficacy of this compound in reducing LDL cholesterol in a suitable animal model of hyperlipidemia.

1. Animal Model Selection:

  • Watanabe Heritable Hyperlipidemic (WHHL) Rabbits: These rabbits have a genetic defect in the LDL receptor, mimicking human familial hypercholesterolemia.

  • ApoE knockout (ApoE-/-) or LDL receptor knockout (LDLR-/-) Mice: These genetically modified mice are prone to developing hypercholesterolemia and atherosclerosis, especially when fed a high-fat/high-cholesterol diet.

  • Diet-Induced Hyperlipidemic Rodents: Wistar rats or C57BL/6 mice fed a high-fat, high-cholesterol diet can also be used to induce hyperlipidemia.

2. Experimental Workflow:

In_Vivo_Workflow A 1. Acclimatize animals to the housing conditions B 2. Induce hyperlipidemia (if necessary) through diet or use of a genetic model A->B C 3. Collect baseline blood samples for lipid profiling B->C D 4. Randomize animals into treatment groups (vehicle control, different doses of this compound) C->D E 5. Administer this compound or vehicle daily via oral gavage for a predefined period (e.g., 4-12 weeks) D->E F 6. Collect blood samples at regular intervals throughout the study E->F G 7. At the end of the study, collect terminal blood and tissues F->G H 8. Measure total cholesterol, HDL-C, and triglycerides in plasma/serum G->H I 9. Calculate LDL cholesterol using the Friedewald, Martin-Hopkins, or Sampson equation, or use a direct LDL-C measurement assay H->I J 10. Statistically analyze the changes in LDL-C levels between treatment groups I->J

Caption: Workflow for the in vivo assessment of this compound's effect on LDL-C.

3. Detailed Procedure:

  • Animal Husbandry and Diet: House the animals in a controlled environment. If using a diet-induced model, provide a high-fat/high-cholesterol diet for a sufficient period to establish hyperlipidemia.

  • Baseline Measurements: Collect blood samples via a suitable method (e.g., tail vein, saphenous vein) after a fasting period (typically 4-6 hours for rodents). Analyze the plasma or serum for baseline lipid levels.

  • Treatment Administration: Administer this compound or the vehicle control daily via oral gavage. The dosage and duration of treatment should be based on previous studies or dose-finding experiments.

  • Blood Collection and Processing: Collect blood samples at specified time points during the study and a final sample at the termination of the experiment. Separate plasma or serum by centrifugation and store at -80°C until analysis.

  • Lipid Analysis:

    • Measure total cholesterol, HDL cholesterol (HDL-C), and triglycerides using commercially available enzymatic assay kits.

    • LDL Cholesterol Calculation: For non-human samples where the Friedewald equation may be less accurate, direct measurement methods are preferred. However, if calculation is necessary, the Sampson or Martin-Hopkins equations are recommended over the Friedewald equation, especially in the presence of hypertriglyceridemia.

      • Friedewald Equation: LDL-C = Total Cholesterol - HDL-C - (Triglycerides / 5) (for mg/dL). This is generally not recommended for triglyceride levels > 400 mg/dL.

    • Direct LDL-C Measurement: Utilize a direct enzymatic assay for LDL-C for higher accuracy.

  • Data Analysis: Compare the percentage change in LDL-C from baseline across the different treatment groups. Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed effects.

Conclusion

The protocols outlined in this document provide a framework for the comprehensive evaluation of this compound's effect on LDL cholesterol. The in vitro LDL uptake assay allows for the direct assessment of this compound's cellular mechanism, while the in vivo studies in relevant animal models are crucial for determining its preclinical efficacy. Consistent and well-structured data presentation is essential for the clear interpretation and communication of findings.

References

Application Notes and Protocols: In Vitro Efficacy Testing of Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is an investigational dual agonist of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and Peroxisome Proliferator-Activated Receptor Gamma (PPARγ). This dual activity suggests its potential as a therapeutic agent for metabolic disorders such as Non-alcoholic Steatohepatitis (NASH), where it may address hepatic steatosis, inflammation, and fibrosis. These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound.

Mechanism of Action Pathway

This compound's dual agonism of PPARα and PPARγ is hypothesized to improve lipid metabolism and reduce inflammation and fibrosis. PPARα activation in hepatocytes increases fatty acid oxidation. PPARγ activation in hepatic stellate cells (HSCs) and macrophages leads to reduced fibrotic gene expression and a shift towards an anti-inflammatory phenotype, respectively.

G cluster_cell Hepatocyte cluster_hsc Hepatic Stellate Cell cluster_macro Macrophage Lifibrol_H This compound PPARa PPARα Lifibrol_H->PPARa activates RXR_H RXR PPARa->RXR_H heterodimerizes PPRE_H PPRE RXR_H->PPRE_H binds Lipid_Metabolism Increased Fatty Acid Oxidation PPRE_H->Lipid_Metabolism upregulates Steatosis Reduced Steatosis Lipid_Metabolism->Steatosis Lifibrol_HSC This compound PPARg_HSC PPARγ Lifibrol_HSC->PPARg_HSC activates RXR_HSC RXR PPARg_HSC->RXR_HSC heterodimerizes PPRE_HSC PPRE RXR_HSC->PPRE_HSC binds Fibrotic_Genes Reduced Fibrotic Gene Expression (e.g., α-SMA, Col1a1) PPRE_HSC->Fibrotic_Genes downregulates Fibrosis_HSC Reduced Fibrosis Fibrotic_Genes->Fibrosis_HSC Lifibrol_M This compound PPARg_M PPARγ Lifibrol_M->PPARg_M activates M2_Polarization M2 Polarization (Anti-inflammatory) PPARg_M->M2_Polarization promotes Inflammation Reduced Inflammation M2_Polarization->Inflammation

Caption: this compound's dual PPARα/γ activation pathway.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound in key in vitro assays.

Table 1: Effect of this compound on PPARα and PPARγ Activation

Concentration (µM)PPARα Activation (Fold Change)PPARγ Activation (Fold Change)
0 (Vehicle)1.0 ± 0.11.0 ± 0.2
0.12.5 ± 0.33.1 ± 0.4
18.2 ± 0.79.5 ± 0.9
1015.6 ± 1.218.2 ± 1.5
Positive Control14.9 ± 1.1 (GW7647)17.5 ± 1.3 (Rosiglitazone)

Table 2: Effect of this compound on Hepatocyte Steatosis

TreatmentLipid Accumulation (OD at 510 nm)
Vehicle Control0.15 ± 0.02
Oleic Acid (1 mM)0.85 ± 0.05
Oleic Acid + this compound (1 µM)0.45 ± 0.04
Oleic Acid + this compound (10 µM)0.25 ± 0.03

Table 3: Effect of this compound on Hepatic Stellate Cell (HSC) Activation

Treatmentα-SMA Expression (Fold Change)Collagen I (Col1a1) Expression (Fold Change)
Vehicle Control1.0 ± 0.11.0 ± 0.2
TGF-β1 (10 ng/mL)12.5 ± 1.115.2 ± 1.4
TGF-β1 + this compound (1 µM)6.2 ± 0.57.8 ± 0.7
TGF-β1 + this compound (10 µM)2.8 ± 0.33.5 ± 0.4

Table 4: Effect of this compound on Macrophage Polarization

TreatmentM1 Marker (TNF-α) Expression (Fold Change)M2 Marker (Arg1) Expression (Fold Change)
M0 (Untreated)1.0 ± 0.11.0 ± 0.2
M1 (LPS + IFN-γ)25.0 ± 2.10.8 ± 0.1
M1 + this compound (1 µM)12.0 ± 1.05.5 ± 0.6
M1 + this compound (10 µM)5.5 ± 0.412.1 ± 1.1

Experimental Protocols

PPARα and PPARγ Reporter Gene Assay

This assay quantitatively measures the activation of PPARα and PPARγ by this compound.

Workflow Diagram

G cluster_workflow PPAR Reporter Assay Workflow start Seed HEK293T cells in 96-well plates transfect Transfect with PPAR expression and luciferase reporter plasmids start->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat cells with this compound or controls incubate1->treat incubate2 Incubate for 16-24h treat->incubate2 lyse Lyse cells and add luciferase substrate incubate2->lyse read Measure luminescence lyse->read analyze Analyze data and calculate fold change read->analyze

Caption: Workflow for PPAR reporter gene assay.

Materials:

  • HEK293T cells

  • DMEM with 10% FBS

  • Opti-MEM

  • Lipofectamine 3000

  • PPARα or PPARγ expression plasmid

  • PPRE-luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HEK293T cells in 96-well plates at a density of 2 x 10^4 cells/well and incubate overnight.

  • For each well, prepare a transfection mix in Opti-MEM containing the PPAR expression plasmid, PPRE-luciferase reporter plasmid, and Renilla luciferase control plasmid with Lipofectamine 3000, following the manufacturer's instructions.

  • Replace the medium with the transfection mix and incubate for 6 hours.

  • Replace the transfection mix with fresh DMEM containing 10% FBS and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound, a known PPAR agonist (positive control), or vehicle (DMSO) for 16-24 hours.[1]

  • Lyse the cells and measure firefly and Renilla luciferase activity using a Dual-Luciferase Reporter Assay System and a luminometer.[2]

  • Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.

  • Calculate the fold change in activity relative to the vehicle control.

Hepatocyte Steatosis Assay

This assay assesses the ability of this compound to reduce lipid accumulation in hepatocytes.

Materials:

  • HepG2 cells

  • EMEM with 10% FBS

  • Oleic acid

  • This compound

  • Oil Red O staining solution[3]

  • Isopropanol

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.[3]

  • Induce steatosis by treating the cells with 1 mM oleic acid for 24 hours.

  • Co-treat the cells with oleic acid and various concentrations of this compound for an additional 24 hours.

  • Wash the cells with PBS and fix with 10% formalin for 30 minutes.

  • Stain the cells with Oil Red O solution for 1 hour to visualize lipid droplets.

  • Wash the cells with water to remove excess stain.

  • Elute the Oil Red O stain from the cells using isopropanol.

  • Quantify the lipid accumulation by measuring the absorbance of the eluted stain at 510 nm using a spectrophotometer.

Hepatic Stellate Cell (HSC) Activation Assay

This protocol evaluates the anti-fibrotic effect of this compound on HSCs.

Workflow Diagram

G cluster_workflow HSC Activation Assay Workflow start Isolate and culture primary hepatic stellate cells activate Activate HSCs with TGF-β1 start->activate treat Co-treat with this compound or vehicle activate->treat incubate Incubate for 48h treat->incubate harvest Harvest cells for RNA extraction incubate->harvest qpcr Perform qPCR for fibrosis markers (α-SMA, Col1a1) harvest->qpcr analyze Analyze gene expression data qpcr->analyze

Caption: Workflow for HSC activation assay.

Materials:

  • Primary human or rodent hepatic stellate cells

  • DMEM with 10% FBS

  • TGF-β1

  • This compound

  • TRIzol reagent

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for α-SMA, Col1a1, and a housekeeping gene (e.g., GAPDH)

  • qPCR instrument

Protocol:

  • Isolate primary HSCs from rodent liver or use a commercially available human HSC line.

  • Culture the HSCs in DMEM with 10% FBS until they reach 70-80% confluency.

  • Induce activation by treating the cells with 10 ng/mL TGF-β1 for 48 hours.

  • Co-treat the cells with TGF-β1 and various concentrations of this compound for 48 hours.

  • Harvest the cells and extract total RNA using TRIzol reagent.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR to quantify the mRNA expression levels of α-SMA and Col1a1.

  • Normalize the expression of the target genes to the housekeeping gene and calculate the fold change relative to the vehicle-treated control.

Macrophage Polarization Assay

This assay determines the effect of this compound on macrophage polarization.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a macrophage cell line (e.g., RAW 264.7)

  • RPMI-1640 with 10% FBS

  • LPS (Lipopolysaccharide)

  • IFN-γ (Interferon-gamma)

  • This compound

  • TRIzol reagent

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for TNF-α (M1 marker), Arg1 (M2 marker), and a housekeeping gene

  • qPCR instrument

Protocol:

  • Isolate BMDMs from mice or culture the chosen macrophage cell line.

  • Polarize the macrophages towards the M1 phenotype by treating them with 100 ng/mL LPS and 20 ng/mL IFN-γ for 24 hours.

  • Co-treat the M1-polarized macrophages with various concentrations of this compound for an additional 24 hours.

  • Harvest the cells and extract total RNA.

  • Synthesize cDNA and perform qPCR to measure the expression of TNF-α and Arg1.

  • Normalize the gene expression data to the housekeeping gene and determine the fold change relative to the untreated M0 macrophages.

References

Application Note: High-Performance Liquid Chromatography for the Analysis of Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a representative High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Lifibrol. The protocols outlined herein are based on established methods for structurally related compounds and general chromatographic principles. This method is intended as a starting point and must be fully validated for its intended use in accordance with ICH guidelines.

Introduction

This compound is a lipid-lowering agent that has been investigated for its potential in treating hypercholesterolemia.[1] Accurate and reliable analytical methods are essential for the quantitative determination of this compound in bulk drug substances, pharmaceutical formulations, and biological matrices during research, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the analysis of pharmaceutical compounds.

This application note details a representative reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. It includes chromatographic conditions, sample preparation procedures, and a comprehensive protocol for method validation.

Experimental

Instrumentation and Materials
  • HPLC System: An isocratic or gradient HPLC system with a UV detector.

  • Column: A C18 reversed-phase column is recommended. Typical dimensions are 250 mm x 4.6 mm with a 5 µm particle size.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid or other suitable buffer components.

  • Reference Standard: this compound reference standard of known purity.

Chromatographic Conditions (Representative)

The following conditions are a general guideline and may require optimization.

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength UV at 286 nm (based on similar compounds)
Injection Volume 20 µL
Column Temperature Ambient (or controlled at 25 °C)
Run Time Approximately 10 minutes

Protocols

Preparation of Solutions
  • Buffer Preparation (Phosphate Buffer, pH 3.0): Dissolve a suitable amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 70:30 (v/v) ratio. Degas the mobile phase before use.

  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in the mobile phase and make up to the volume.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired linear range (e.g., 1-50 µg/mL).

Sample Preparation (for a Pharmaceutical Formulation)
  • Tablet Analysis: Weigh and finely powder a representative number of tablets. Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask. Add a portion of the mobile phase, sonicate to dissolve the active ingredient, and then dilute to volume with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure no interfering peaks are present.

  • Inject the standard solutions at different concentration levels to establish the calibration curve.

  • Inject the prepared sample solutions.

  • Record the peak areas and calculate the concentration of this compound in the samples using the calibration curve.

Method Validation Protocol

The analytical method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by the recovery of a known amount of analyte spiked into a placebo.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Validation Data Summary (Hypothetical)

The following table presents hypothetical data for a validated this compound HPLC method.

Validation ParameterAcceptance CriteriaHypothetical Result
Linearity (R²) ≥ 0.9990.9995
Range -1 - 50 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability≤ 2.0%< 1.0%
- Intermediate Precision≤ 2.0%< 1.5%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness No significant change in resultsMethod is robust

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate System Equilibration prep_mobile->equilibrate prep_std Prepare Standard Solutions inject_std Inject Standards prep_std->inject_std prep_sample Prepare Sample Solutions inject_sample Inject Samples prep_sample->inject_sample inject_blank Inject Blank equilibrate->inject_blank inject_blank->inject_std inject_std->inject_sample gen_calib Generate Calibration Curve inject_std->gen_calib calc_conc Calculate Sample Concentration inject_sample->calc_conc gen_calib->calc_conc result Final Report calc_conc->result

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a representative method and has not been experimentally validated for this compound. The user is responsible for validating the method for their specific application.

References

Application Notes and Protocols for the Administration of Lifibrol in a Research Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lifibrol is a hypocholesterolemic agent that has demonstrated significant efficacy in lowering low-density lipoprotein (LDL) cholesterol.[1] Its mechanism of action is distinct from statins, involving the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) synthase and a sterol-independent stimulation of the LDL receptor pathway.[1][2] These application notes provide detailed protocols for the administration of this compound in both in vitro and in vivo research settings, along with a summary of available quantitative data to guide experimental design and data interpretation.

Mechanism of Action

This compound exerts its lipid-lowering effects through a dual mechanism:

  • Sterol-Independent Stimulation of LDL Receptor Pathway: this compound enhances the binding, uptake, and degradation of LDL by cultured cells in a dose-dependent manner. This stimulation of the LDL receptor is significantly stronger than what would be expected from its effect on sterol synthesis alone, indicating a sterol-independent mechanism. This pathway does not appear to involve SREBP-1 or SREBP-2, the typical mediators of sterol-regulated LDL receptor expression. The precise molecular mechanism of this sterol-independent upregulation remains an area of active investigation.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and clinical studies.

Table 1: In Vitro Efficacy of this compound

ParameterCell LineEffectConcentration/DoseReference
Sterol Synthesis from [14C]-acetic acidHepG2~25% decreaseNot Specified
LDL Binding, Uptake, and DegradationCultured CellsDose-dependent increaseNot Specified
Cholesteryl Ester Formation from [1-14C]acetateSwine and WHHL Rabbit Aortae60-75% reductionUp to 50 µg/mL
Lipid BiosynthesisSwine and WHHL Rabbit Aortae~50% inhibition100 µg/mL
Cholesteryl Ester FormationSwine and WHHL Rabbit AortaeUp to 90% inhibition100 µg/mL

Table 2: In Vivo Efficacy of this compound in Animal Models

Animal ModelDietTreatmentDurationKey FindingsReference
Normal RatsStandard50 mg/kg/day this compound24 hoursReduced plasma total cholesterol and triglycerides.
Cholesterol-fed RatsHigh-cholesterolNot SpecifiedNot SpecifiedLowered non-HDL-cholesterol and elevated HDL-cholesterol.
RatsStandard50 mg/kg/day this compound7 daysDecreased capacity of resident peritoneal macrophages to synthesize cholesteryl esters.

Table 3: Clinical Efficacy of this compound (Select Data)

PopulationDoseDurationLDL Cholesterol ReductionApolipoprotein B ReductionTriglyceride Reduction (at 600mg)Reference
Primary Hypercholesterolemia150-900 mg/day4 weeks>40%~40%Not Significant
Primary Hypercholesterolemia150-600 mg/day12 weeks>40%~40%~25%

Table 4: Preclinical Pharmacokinetics of this compound in Rats (Oral Administration)

ParameterValueConditionsReference
Cmax Data not availableSingle oral dose
Tmax Data not availableSingle oral dose
AUC Data not availableSingle oral dose
Bioavailability Data not availableComparison of oral and IV administration

Note: Specific pharmacokinetic parameters for this compound in rats were not found in the reviewed literature. The provided references offer general methodologies for assessing oral bioavailability in rats.

Experimental Protocols

In Vitro Protocols

3.1.1. HMG-CoA Synthase Activity Assay

This protocol is adapted from a method developed to demonstrate this compound's inhibitory effect on HMG-CoA synthase.

Objective: To determine the inhibitory potential of this compound on HMG-CoA synthase activity.

Materials:

  • Partially purified cytosolic HMG-CoA synthase from rat liver

  • Acetoacetyl-CoA

  • [14C]acetyl-CoA

  • This compound

  • Reaction buffer

  • Reversed-phase ion-pair chromatography system

Procedure:

  • Prepare a reaction mixture containing HMG-CoA synthase, acetoacetyl-CoA, and reaction buffer.

  • Add varying concentrations of this compound to the reaction mixture. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding [14C]acetyl-CoA.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction and isolate the [14C]HMG-CoA product using reversed-phase ion-pair chromatography.

  • Quantify the amount of [14C]HMG-CoA produced in each reaction.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

3.1.2. LDL Uptake Assay in HepG2 Cells

This protocol is based on standard methods for assessing LDL uptake in cultured cells.

Objective: To quantify the effect of this compound on LDL uptake by HepG2 cells.

Materials:

  • HepG2 cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Lipoprotein-deficient serum (LPDS)

  • Fluorescently labeled LDL (e.g., DiI-LDL or BODIPY-LDL)

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Seed HepG2 cells in a suitable culture plate (e.g., 96-well plate) and allow them to adhere.

  • Replace the growth medium with a medium containing LPDS for 24-48 hours to upregulate LDL receptors.

  • Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 24 hours).

  • Add fluorescently labeled LDL to the medium and incubate for 4 hours at 37°C.

  • Wash the cells with cold PBS to remove unbound LDL.

  • Fix the cells with a suitable fixative.

  • Quantify the uptake of fluorescent LDL using either fluorescence microscopy with image analysis or flow cytometry.

  • Determine the dose-response relationship between this compound concentration and LDL uptake.

In Vivo Protocol

3.2.1. Lipid-Lowering Efficacy in a High-Fat Diet-Induced Hyperlipidemic Rat Model

This protocol is a general guideline for assessing the efficacy of lipid-lowering agents in Sprague-Dawley rats.

Objective: To evaluate the effect of this compound on plasma lipid profiles in a diet-induced hyperlipidemic rat model.

Materials:

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Standard chow diet

  • High-fat, high-cholesterol diet (e.g., containing 20% fat and 1.5% cholesterol)

  • This compound

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies

  • Lipid analysis kits (for total cholesterol, LDL-C, HDL-C, triglycerides)

Procedure:

  • Acclimatize the rats for at least one week with free access to standard chow and water.

  • Induce hyperlipidemia by feeding the rats a high-fat, high-cholesterol diet for 4-8 weeks.

  • After the induction period, divide the rats into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control like a statin).

  • Administer this compound or vehicle daily via oral gavage for a specified duration (e.g., 4 weeks).

  • Collect blood samples at baseline and at the end of the treatment period after an overnight fast.

  • Separate plasma and analyze for total cholesterol, LDL-C, HDL-C, and triglyceride levels.

  • Compare the lipid profiles between the different treatment groups to assess the efficacy of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

Lifibrol_Mechanism_of_Action cluster_cholesterol_synthesis Cholesterol Biosynthesis Pathway cluster_ldl_pathway LDL Receptor Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA Thiolase HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMG-CoA Synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase (Statin Target) Cholesterol Cholesterol Mevalonate->Cholesterol ... This compound This compound This compound->HMG_CoA Inhibits LDL_Receptor LDL Receptor LDL_Uptake LDL Uptake LDL_Receptor->LDL_Uptake LDL_Degradation LDL Degradation LDL_Uptake->LDL_Degradation Lifibrol_Stimulation This compound Lifibrol_Stimulation->LDL_Receptor Stimulates (Sterol-Independent)

Caption: Proposed mechanism of action of this compound.

In_Vitro_LDL_Uptake_Workflow A Seed HepG2 Cells B Incubate in Lipoprotein- Deficient Medium (24-48h) A->B C Treat with this compound or Vehicle (24h) B->C D Add Fluorescently Labeled LDL (4h) C->D E Wash to Remove Unbound LDL D->E F Fix Cells E->F G Quantify LDL Uptake (Microscopy or Flow Cytometry) F->G H Data Analysis G->H In_Vivo_Efficacy_Workflow A Acclimatize Sprague-Dawley Rats B Induce Hyperlipidemia with High-Fat Diet (4-8 weeks) A->B C Group and Treat Rats Daily (Vehicle, this compound, Positive Control) B->C D Collect Blood Samples (Baseline and End of Study) C->D E Analyze Plasma Lipid Profiles D->E F Statistical Analysis E->F

References

Application Notes and Protocols: Techniques for Assessing Lifibrol's Impact on Triglyceride Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is a novel lipid-lowering agent with a distinct mechanism of action that differentiates it from statins and fibrates.[1] Clinical studies have demonstrated its efficacy in reducing total cholesterol, LDL cholesterol, and apolipoprotein B.[2] Notably, this compound has also been shown to lower serum triglyceride levels, an important therapeutic target for reducing the risk of cardiovascular disease and pancreatitis.[3][4][5] In a clinical study involving patients with primary hypercholesterolaemia, a 600 mg/day dose of this compound resulted in a significant 28% decrease in triglycerides. Another study with patients having mixed hyperlipidemia showed a 34% reduction in triglycerides with a 450 mg daily dose, although this finding was not statistically significant.

These application notes provide a comprehensive overview of the techniques and protocols for assessing the impact of this compound on triglyceride levels, intended for researchers and professionals in drug development.

Data Presentation: Summary of this compound's Efficacy on Triglyceride Levels

The following table summarizes the quantitative data from clinical trials on the effect of this compound on triglyceride (TG) levels.

Study PopulationThis compound DosageDuration of TreatmentMean Change in TriglyceridesStatistical SignificanceReference
Primary Hypercholesterolemia600 mg/day4 weeks-28%Significant
Primary Hypercholesterolemia600 mg/dayNot Specified~ -25%p < 0.001
Mixed Hyperlipidemia (Type IIb)450 mg/day12 weeks-34%p = 0.059 (Not Significant)
Hypercholesterolemia (Type IIa)450 mg/day4 weeks+11%Not Significant
Healthy Volunteers150-900 mg/day14 daysNot Statistically SignificantNot Statistically Significant

Potential Signaling Pathways Modulated by this compound

To understand the triglyceride-lowering effects of this compound, it is crucial to investigate its influence on the key regulatory pathways of hepatic lipid metabolism. The following diagrams illustrate the primary signaling pathways governing triglyceride synthesis, storage, and secretion, and hypothesize the potential points of intervention for this compound.

triglyceride_synthesis_pathway cluster_0 Insulin Signaling cluster_1 Hepatic Lipogenesis Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor PI3K_Akt PI3K/Akt Pathway Insulin_Receptor->PI3K_Akt SREBP1c_activation SREBP-1c Activation PI3K_Akt->SREBP1c_activation SREBP1c SREBP-1c SREBP1c_activation->SREBP1c Lipogenic_Genes Lipogenic Genes (ACC, FAS, SCD1) SREBP1c->Lipogenic_Genes Upregulates Fatty_Acids Fatty Acids Lipogenic_Genes->Fatty_Acids Synthesis Triglycerides Triglycerides Fatty_Acids->Triglycerides Esterification VLDL VLDL Assembly & Secretion Triglycerides->VLDL This compound This compound This compound->SREBP1c Potential Inhibition

Caption: Putative mechanism of this compound on the SREBP-1c mediated lipogenesis pathway.

triglyceride_clearance_pathway cluster_0 PPARα Activation cluster_1 Triglyceride Catabolism PPARa PPARα Fatty_Acid_Oxidation_Genes Fatty Acid Oxidation Genes (CPT1) PPARa->Fatty_Acid_Oxidation_Genes Upregulates LPL_Gene Lipoprotein Lipase (LPL) Gene PPARa->LPL_Gene Upregulates ApoCIII_Gene ApoC-III Gene PPARa->ApoCIII_Gene Downregulates Fatty_Acids Fatty Acids Fatty_Acid_Oxidation_Genes->Fatty_Acids LPL Lipoprotein Lipase (LPL) LPL_Gene->LPL Energy Energy (ATP) Fatty_Acids->Energy β-oxidation VLDL_TG VLDL-Triglycerides LPL->VLDL_TG Hydrolyzes FFA_Uptake FFA Uptake by Tissues VLDL_TG->FFA_Uptake This compound This compound This compound->PPARa Potential Activation ultracentrifugation_workflow Start Plasma Sample Spin1 Ultracentrifugation 1 (d=1.006 g/mL) Start->Spin1 VLDL Collect VLDL (Top Layer) Spin1->VLDL Infranatant1 Infranatant Spin1->Infranatant1 Analysis Triglyceride Quantification of each fraction VLDL->Analysis Adjust_Density1 Adjust Density to 1.063 g/mL Infranatant1->Adjust_Density1 Spin2 Ultracentrifugation 2 Adjust_Density1->Spin2 LDL Collect LDL (Top Layer) Spin2->LDL Infranatant2 Infranatant Spin2->Infranatant2 LDL->Analysis Adjust_Density2 Adjust Density to 1.21 g/mL Infranatant2->Adjust_Density2 Spin3 Ultracentrifugation 3 Adjust_Density2->Spin3 HDL Collect HDL (Top Layer) Spin3->HDL HDL->Analysis

References

Application Notes and Protocols for Investigating the Anti-Fibrotic Mechanism of Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol, a compound known for its lipid-lowering properties through the inhibition of cholesterol synthesis, presents a promising area of investigation for its potential anti-fibrotic effects. This document provides detailed cell culture models and experimental protocols to explore the mechanism of action of this compound in the context of liver fibrosis. The central hypothesis is that by modulating lipid metabolism and key signaling pathways in hepatic stellate cells (HSCs), the primary fibrogenic cells in the liver, this compound can attenuate the fibrotic response.

The immortalized human hepatic stellate cell line, LX-2, serves as a robust and reproducible in vitro model for these studies.[1][2] Activation of these cells, for instance by transforming growth factor-beta (TGF-β), is a key event in liver fibrosis.[3][4][5] These protocols will guide researchers in establishing a fibrotic cell culture model, treating with this compound, and assessing its impact on key fibrotic markers and signaling pathways.

Key Signaling Pathways in Hepatic Fibrosis

The progression of liver fibrosis is orchestrated by a complex network of signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of potential anti-fibrotic compounds like this compound. Below are diagrams of key signaling cascades implicated in hepatic stellate cell activation and fibrosis.

TGF_beta_Signaling TGFb TGF-β1 TGFbR TGF-β Receptor (TβRI/TβRII) TGFb->TGFbR Binds Smad23 p-Smad2/3 TGFbR->Smad23 Phosphorylates SmadComplex Smad Complex Smad23->SmadComplex Binds Smad4 Smad4 Smad4->SmadComplex Nucleus Nucleus SmadComplex->Nucleus Translocates to FibroticGenes Pro-fibrotic Gene Transcription (α-SMA, Collagen I) Nucleus->FibroticGenes Upregulates

Caption: TGF-β/Smad Signaling Pathway in HSC Activation.

SREBP_PPARg_Axis cluster_0 Cholesterol Synthesis Pathway cluster_1 Regulatory Pathways This compound This compound HMGCR HMG-CoA Reductase This compound->HMGCR Inhibits Cholesterol Cholesterol Synthesis HMGCR->Cholesterol Catalyzes SREBP2 SREBP-2 Activation Cholesterol->SREBP2 Low levels activate SREBP2->Cholesterol Upregulates HSC_Activation HSC Activation (Fibrosis) SREBP2->HSC_Activation Promotes PPARg PPAR-γ Activation TGFb_pathway TGF-β Signaling PPARg->TGFb_pathway Inhibits TGFb_pathway->HSC_Activation Promotes

Caption: Interplay of Cholesterol Synthesis, SREBP-2, and PPAR-γ in HSCs.

Experimental Workflow

The following diagram outlines the general workflow for investigating the anti-fibrotic potential of this compound using the LX-2 cell model.

Experimental_Workflow Start Start: Culture LX-2 Cells Induction Induce Fibrotic Phenotype (e.g., with TGF-β1) Start->Induction Treatment Treat with this compound (various concentrations) Induction->Treatment Viability Assess Cell Viability (MTT / PrestoBlue Assay) Treatment->Viability Gene_Expression Analyze Gene Expression (qPCR for ACTA2, COL1A1) Treatment->Gene_Expression Protein_Expression Analyze Protein Expression (Western Blot for α-SMA, Collagen I) Treatment->Protein_Expression Signaling Investigate Signaling Pathways (Western Blot for p-Smad3, SREBP-2) Treatment->Signaling End Conclusion: Evaluate Anti-fibrotic Efficacy Viability->End Gene_Expression->End Protein_Expression->End Signaling->End

Caption: Experimental workflow for assessing this compound's anti-fibrotic effects.

Data Presentation

Quantitative data should be summarized in tables for clear comparison between experimental groups. Below are template tables for presenting results from key assays.

Table 1: Effect of this compound on LX-2 Cell Viability

Treatment GroupConcentration (µM)Cell Viability (% of Control)Standard Deviation
Control (Vehicle)0100± 5.2
TGF-β10.01 (ng/ml)98.5± 4.8
This compound199.2± 5.5
This compound1097.8± 6.1
This compound5095.3± 5.9
TGF-β1 + this compound197.1± 4.9
TGF-β1 + this compound1096.5± 5.3
TGF-β1 + this compound5094.2± 6.0

Table 2: Relative Gene Expression of Fibrotic Markers in LX-2 Cells

Treatment GroupConcentration (µM)Relative ACTA2 mRNA Expression (Fold Change)Relative COL1A1 mRNA Expression (Fold Change)
Control (Vehicle)01.01.0
TGF-β10.01 (ng/ml)5.87.2
TGF-β1 + this compound14.96.1
TGF-β1 + this compound103.24.5
TGF-β1 + this compound501.82.3

Table 3: Densitometric Analysis of Protein Expression in LX-2 Cells

Treatment GroupConcentration (µM)Relative α-SMA Protein Level (Normalized to loading control)Relative Collagen I Protein Level (Normalized to loading control)
Control (Vehicle)01.01.0
TGF-β10.01 (ng/ml)4.55.3
TGF-β1 + this compound13.84.6
TGF-β1 + this compound102.53.1
TGF-β1 + this compound501.41.9

Experimental Protocols

Protocol 1: LX-2 Cell Culture

Materials:

  • LX-2 human hepatic stellate cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100x)

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T-75 cell culture flasks

  • 15 mL and 50 mL conical tubes

  • Cell counting chamber (e.g., hemocytometer)

  • Humidified incubator (37°C, 5% CO₂)

Procedure:

  • Complete Growth Medium: Prepare complete growth medium by supplementing DMEM with 10% FBS and 1% Penicillin-Streptomycin. For routine culture, some protocols suggest a lower serum concentration of 2% FBS after initial recovery.

  • Thawing Cells: Thaw a cryovial of LX-2 cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-12 mL of complete growth medium.

  • Seeding: Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO₂.

  • Maintenance: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash the cell monolayer with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 6-8 mL of complete growth medium and transfer the cell suspension to a 15 mL conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and plate at a desired density (e.g., 1:3 to 1:6 split ratio).

Protocol 2: Induction of Fibrotic Phenotype with TGF-β1

Materials:

  • Cultured LX-2 cells (as per Protocol 1)

  • Recombinant human TGF-β1

  • Serum-free DMEM

Procedure:

  • Seed LX-2 cells in appropriate culture plates (e.g., 6-well plates for protein/RNA extraction, 96-well plates for viability assays) and allow them to adhere overnight.

  • The following day, aspirate the growth medium and wash the cells once with PBS.

  • Replace the medium with serum-free DMEM for 12-24 hours to synchronize the cells.

  • Prepare a working solution of TGF-β1 in serum-free DMEM. A final concentration of 5-20 ng/mL is commonly used to induce a fibrotic response.

  • Treat the cells with TGF-β1-containing medium for 24-48 hours. This duration is typically sufficient to observe significant increases in the expression of fibrotic markers like α-SMA and collagen I.

Protocol 3: this compound Treatment

Materials:

  • This compound (stock solution of known concentration, dissolved in a suitable vehicle like DMSO)

  • TGF-β1-stimulated LX-2 cells (as per Protocol 2)

Procedure:

  • Prepare serial dilutions of this compound in serum-free DMEM from the stock solution. It is advisable to test a range of concentrations (e.g., 1 µM to 50 µM) to determine the optimal dose. A study on rat and human hepatocytes used a concentration of 30 µM.

  • For co-treatment experiments, add the this compound dilutions to the cells simultaneously with the TGF-β1 treatment.

  • For pre-treatment experiments, add the this compound dilutions for a specified period (e.g., 1-2 hours) before stimulating with TGF-β1.

  • Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.1%).

  • Incubate the cells for the desired treatment duration (e.g., 24-48 hours).

Protocol 4: Cell Viability Assay (MTT Assay)

Materials:

  • Treated LX-2 cells in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Gently mix the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Note: The PrestoBlue™ cell viability assay is a suitable alternative, offering a simpler and faster protocol. Follow the manufacturer's instructions for use.

Protocol 5: Western Blot Analysis

Materials:

  • Treated LX-2 cells in 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-α-SMA, anti-Collagen I, anti-p-Smad3, anti-SREBP-2, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA assay.

  • SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C. The next day, wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again with TBST and add ECL substrate. Visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control (GAPDH or β-actin).

Protocol 6: Quantitative Real-Time PCR (qPCR)

Materials:

  • Treated LX-2 cells in 6-well plates

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan master mix

  • Primers for target genes (e.g., ACTA2, COL1A1) and a housekeeping gene (e.g., GAPDH, B2M)

  • Real-time PCR system

Procedure:

  • RNA Extraction: After treatment, wash cells with PBS and extract total RNA according to the manufacturer's protocol of the chosen kit. Assess RNA quality and quantity using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe an equal amount of RNA (e.g., 1 µg) into cDNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction by mixing cDNA, SYBR Green master mix, and forward and reverse primers for each gene of interest. Run the reaction in a real-time PCR system.

  • Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.

Conclusion

These application notes and protocols provide a comprehensive framework for investigating the potential anti-fibrotic mechanism of this compound. By utilizing the LX-2 cell culture model and the described experimental procedures, researchers can systematically evaluate the effects of this compound on key aspects of hepatic stellate cell activation and fibrosis. The data generated from these studies will be instrumental in determining the therapeutic potential of this compound for fibrotic liver diseases.

References

Application Notes and Protocols for Preclinical Dosage Determination of Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is a hypolipidemic agent that has shown potential in regulating lipid metabolism.[1][2] Preclinical studies are fundamental to establishing a safe and effective dose for progression to clinical trials. This document provides a detailed overview of the essential preclinical studies, protocols, and data interpretation necessary for the dosage determination of this compound. The following sections outline the methodologies for in vivo efficacy, pharmacokinetic (PK), and toxicology studies, complemented by illustrative data and visualizations to guide the experimental process.

While this compound has been investigated in some preclinical and clinical settings, comprehensive public data on its preclinical dose-ranging, pharmacokinetics, and toxicology is limited.[1][2][3] Therefore, the quantitative data presented in the following tables are hypothetical and intended to serve as a representative example for guiding study design and data presentation.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Serum Lipids in a Rat Model of Hyperlipidemia
Treatment GroupDose (mg/kg/day)Total Cholesterol (mg/dL)LDL-C (mg/dL)HDL-C (mg/dL)Triglycerides (mg/dL)
Normal Control0 (Vehicle)70 ± 5.225 ± 3.135 ± 4.580 ± 7.9
Hyperlipidemic Control0 (Vehicle)210 ± 15.8150 ± 11.320 ± 2.1250 ± 22.5
This compound10185 ± 12.9125 ± 9.822 ± 2.4210 ± 18.7
This compound30140 ± 10.580 ± 6.428 ± 3.0160 ± 14.1
This compound50110 ± 8.355 ± 4.732 ± 3.5115 ± 10.2
Gemfibrozil (Reference)100130 ± 9.770 ± 5.930 ± 3.2140 ± 12.8
*Data are presented as mean ± SD.
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Single Oral Dose)
Dose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng·hr/mL)t½ (hr)
10850 ± 951.54200 ± 4504.2
302400 ± 2802.013500 ± 15004.8
503800 ± 4102.022000 ± 23005.1
*Data are presented as mean ± SD.
Table 3: Hypothetical Toxicology Profile of this compound in a 28-Day Rat Study
Dose (mg/kg/day)Key ObservationsNOAEL (mg/kg/day)MTD (mg/kg/day)
0 (Vehicle)No adverse effects observed.--
50No adverse effects observed.50-
150Mild elevation in liver enzymes (ALT, AST).--
300Significant elevation in liver enzymes, increased liver weight.->300
*NOAEL: No-Observed-Adverse-Effect Level; MTD: Maximum Tolerated Dose.

Experimental Protocols

In Vivo Efficacy Study in a Hyperlipidemic Rat Model

Objective: To evaluate the dose-dependent efficacy of this compound in reducing serum lipid levels in a diet-induced hyperlipidemic rat model.

Materials:

  • Sprague-Dawley rats (male, 6-8 weeks old)

  • High-fat diet (HFD)

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Reference drug (e.g., Gemfibrozil)

  • Blood collection supplies

  • Centrifuge

  • Lipid profile analysis kits

Procedure:

  • Acclimatization: Acclimatize rats for one week under standard laboratory conditions.

  • Induction of Hyperlipidemia: Feed rats a high-fat diet for 4 weeks to induce hyperlipidemia. A baseline blood sample is collected to confirm elevated lipid levels.

  • Group Allocation: Randomly divide the hyperlipidemic rats into the following groups (n=8-10 per group):

    • Group 1: Normal Control (standard diet + vehicle)

    • Group 2: Hyperlipidemic Control (HFD + vehicle)

    • Group 3-5: this compound treatment (HFD + this compound at low, medium, and high doses)

    • Group 6: Reference Drug (HFD + Gemfibrozil)

  • Drug Administration: Administer this compound, vehicle, or reference drug orally via gavage once daily for 4 weeks.

  • Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture after overnight fasting.

  • Serum Separation: Allow blood to clot and then centrifuge to separate the serum.

  • Biochemical Analysis: Analyze serum samples for total cholesterol, LDL-C, HDL-C, and triglycerides using commercial enzymatic kits.

Pharmacokinetic (PK) Study

Objective: To determine the pharmacokinetic profile of this compound in rats after a single oral administration.

Materials:

  • Sprague-Dawley rats (male, 6-8 weeks old) with jugular vein cannulation

  • This compound

  • Vehicle

  • Blood collection tubes with anticoagulant

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single oral dose of this compound (at three different dose levels) to fasted, cannulated rats.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to obtain plasma.

  • Bioanalysis: Determine the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Acute and Sub-chronic Toxicology Studies

Objective: To assess the safety profile of this compound and determine the No-Observed-Adverse-Effect Level (NOAEL) and Maximum Tolerated Dose (MTD).

Materials:

  • Sprague-Dawley rats (male and female)

  • This compound

  • Vehicle

  • Clinical observation checklists

  • Equipment for hematology and clinical chemistry analysis

  • Histopathology supplies

Procedure:

  • Dose Range Finding (Acute Toxicity):

    • Administer single, escalating doses of this compound to small groups of rats.

    • Observe animals for clinical signs of toxicity and mortality for up to 14 days.

    • This study helps in selecting dose levels for the sub-chronic study.

  • 28-Day Repeated Dose Study (Sub-chronic Toxicity):

    • Administer this compound daily for 28 days to at least three dose groups and a control group (vehicle).

    • Clinical Observations: Conduct daily clinical observations for any signs of toxicity.

    • Body Weight and Food Consumption: Record body weight and food consumption weekly.

    • Hematology and Clinical Chemistry: Collect blood at the end of the study for analysis of hematological and biochemical parameters (including liver and kidney function tests).

    • Necropsy and Histopathology: Perform a full necropsy on all animals. Collect and preserve organs for histopathological examination, with a focus on potential target organs like the liver.

  • Data Analysis: Analyze the data to identify any dose-related adverse effects and determine the NOAEL and MTD.

Visualization of Workflows and Pathways

experimental_workflow cluster_efficacy In Vivo Efficacy Study cluster_pk Pharmacokinetic Study cluster_tox Toxicology Study Induction Induction of Hyperlipidemia (HFD) Grouping Group Allocation Induction->Grouping Dosing_Efficacy 4-Week Dosing Grouping->Dosing_Efficacy Blood_Collection_Efficacy Blood Collection Dosing_Efficacy->Blood_Collection_Efficacy Lipid_Analysis Serum Lipid Analysis Blood_Collection_Efficacy->Lipid_Analysis Dosing_PK Single Oral Dose Blood_Sampling_PK Serial Blood Sampling Dosing_PK->Blood_Sampling_PK Plasma_Analysis LC-MS/MS Analysis Blood_Sampling_PK->Plasma_Analysis PK_Parameters PK Parameter Calculation Plasma_Analysis->PK_Parameters Dose_Ranging Dose Range Finding Repeated_Dosing_Tox 28-Day Repeated Dosing Dose_Ranging->Repeated_Dosing_Tox Observations Clinical & Pathological Observations Repeated_Dosing_Tox->Observations NOAEL_MTD NOAEL & MTD Determination Observations->NOAEL_MTD

Caption: Preclinical study workflow for this compound dosage determination.

signaling_pathway This compound This compound PPARa PPARα This compound->PPARa Activates LPL Lipoprotein Lipase (LPL) Gene PPARa->LPL Upregulates ApoA1 ApoA-I Gene PPARa->ApoA1 Upregulates ApoC3 ApoC-III Gene PPARa->ApoC3 Downregulates Increased_LPL Increased LPL Activity LPL->Increased_LPL Increased_HDL Increased HDL Formation ApoA1->Increased_HDL Decreased_ApoC3 Decreased ApoC-III ApoC3->Decreased_ApoC3 TG_Clearance Increased Triglyceride Clearance Increased_LPL->TG_Clearance Lipid_Lowering Lipid Lowering Effect Increased_HDL->Lipid_Lowering Decreased_ApoC3->TG_Clearance TG_Clearance->Lipid_Lowering

Caption: Putative signaling pathway for this compound's lipid-lowering effect.

logical_relationship Efficacy Efficacy Data Dose-response relationship Integration Data Integration & Analysis Efficacy->Integration PK Pharmacokinetic Data Exposure levels (AUC, Cmax) PK->Integration Tox Toxicology Data NOAEL, MTD Tox->Integration Dose_Selection Selection of Safe & Efficacious First-in-Human (FIH) Dose Integration->Dose_Selection

Caption: Logical relationship for first-in-human dose selection.

References

Application Notes and Protocols: Evaluating the Effect of Lifibrol on HDL Cholesterol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is a hypolipidemic agent that has demonstrated potent low-density lipoprotein (LDL) cholesterol-lowering effects.[1][2] Its mechanism of action is distinct from that of statins, primarily involving the enhancement of LDL receptor activity.[3] The effects of this compound on high-density lipoprotein (HDL) cholesterol are more nuanced and appear to be dose-dependent, with some studies indicating a potential to modulate HDL functionality beyond simple changes in HDL cholesterol (HDL-C) concentration.[1][4] One clinical trial has suggested that this compound may improve HDL particle flux through an increase in apolipoprotein A-I (apoA-I) production, without significantly raising HDL-C levels.

These application notes provide a comprehensive overview of the methodologies employed to evaluate the impact of this compound on HDL cholesterol, encompassing both quantitative and functional assays. Detailed protocols for key experiments are provided to guide researchers in the assessment of this compound and other novel lipid-modifying agents.

Data Presentation: Quantitative Effects of this compound on HDL Cholesterol

The following tables summarize the reported quantitative effects of this compound on HDL cholesterol from clinical studies.

Table 1: Effect of this compound on HDL Cholesterol in a 12-Week, Double-Blind, Randomized, Placebo-Controlled Study

Treatment GroupDurationChange in HDL Cholesterolp-value
Placebo6 weeksIncrease-
This compound 150 mg6 weeksIncrease-
This compound 300 mg6 weeksIncrease-
This compound 600 mg12 weeks~5% decrease< 0.002

Table 2: Effect of this compound on HDL Cholesterol in a 4-Week, Double-Blind, Placebo-Controlled Study

Treatment GroupDurationChange in HDL Cholesterol
Placebo4 weeksNo major changes
This compound 150 mg/day4 weeksNo major changes
This compound 300 mg/day4 weeksNo major changes
This compound 450 mg/day4 weeksNo major changes
This compound 600 mg/day4 weeksNo major changes

Experimental Protocols

Quantification of Serum HDL Cholesterol

Protocol: Precipitation Method for HDL-C Measurement

This protocol describes a common method for isolating and quantifying HDL-C in serum samples, similar to what would be used in a clinical trial setting.

Materials:

  • Serum samples

  • Precipitating reagent (e.g., phosphotungstic acid and magnesium chloride)

  • Cholesterol quantification assay kit (enzymatic, colorimetric)

  • Spectrophotometer

  • Centrifuge

Procedure:

  • Sample Preparation: Collect blood samples from subjects after an overnight fast. Separate serum by centrifugation.

  • Precipitation of non-HDL lipoproteins:

    • To a microcentrifuge tube, add a specific volume of serum.

    • Add the precipitating reagent in the recommended ratio to precipitate apolipoprotein B-containing lipoproteins (VLDL, LDL).

    • Vortex the mixture and incubate at room temperature for 10-15 minutes.

  • Isolation of HDL: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated lipoproteins.

  • HDL-C Quantification:

    • Carefully collect the supernatant containing the HDL fraction.

    • Use a commercial enzymatic cholesterol assay kit to measure the cholesterol concentration in the supernatant. This typically involves a cholesterol esterase and cholesterol oxidase reaction that produces a colored or fluorescent product.

    • Measure the absorbance or fluorescence using a spectrophotometer at the appropriate wavelength.

  • Calculation: Calculate the HDL-C concentration based on a standard curve generated with known cholesterol concentrations.

Evaluation of HDL Function: Reverse Cholesterol Transport

Protocol: In Vivo Macrophage-to-Feces Reverse Cholesterol Transport (RCT) in a Mouse Model

This protocol outlines a method to assess the overall efficiency of the RCT pathway, a key function of HDL.

Materials:

  • Mouse macrophage cell line (e.g., J774)

  • [³H]-cholesterol

  • Acetylated LDL (AcLDL)

  • Animal models (e.g., C57BL/6 mice)

  • Metabolic cages for fecal collection

  • Scintillation counter and fluid

Procedure:

  • Macrophage Cholesterol Loading and Labeling:

    • Culture J774 macrophages and incubate them with [³H]-cholesterol and AcLDL for 24-48 hours to induce foam cell formation and label the intracellular cholesterol pool.

  • Cell Injection:

    • Wash the labeled macrophages to remove excess unincorporated [³H]-cholesterol.

    • Resuspend a known quantity of cells in saline and inject them intraperitoneally into the experimental mice (control vs. This compound-treated).

  • Fecal Collection: House the mice in metabolic cages and collect feces over a 48-hour period.

  • Quantification of Fecal [³H]-Sterols:

    • Extract lipids from the collected feces.

    • Measure the amount of radioactivity in the fecal lipid extract using a scintillation counter.

  • Data Analysis: The amount of [³H]-cholesterol recovered in the feces represents the amount of cholesterol that has been transported from the macrophages, through the circulation, to the liver, and excreted into the bile and then feces. Compare the fecal radioactivity between control and this compound-treated groups to determine the effect on RCT.

Assessment of HDL Particle Dynamics

Protocol: Stable Isotope Labeling for Apolipoprotein A-I Kinetics

This protocol describes a method to determine the production and clearance rates of apoA-I, the primary protein component of HDL. This is based on the methodology proposed for the NCT01057654 clinical trial.

Materials:

  • Stable isotope-labeled amino acid (e.g., [¹³C₆]-leucine)

  • Infusion pump

  • Blood collection supplies

  • Ultracentrifuge

  • SDS-PAGE equipment

  • Gas chromatography-mass spectrometry (GC-MS) or Liquid chromatography-tandem mass spectrometry (LC-MS/MS)

Procedure:

  • Study Design: This is typically a crossover study where subjects receive either this compound or a placebo.

  • Stable Isotope Infusion: Administer a primed, constant intravenous infusion of a stable isotope-labeled amino acid (e.g., [¹³C₆]-leucine) to the subjects for several hours.

  • Blood Sampling: Collect blood samples at multiple time points during and after the infusion.

  • Lipoprotein Isolation: Isolate HDL from plasma samples by ultracentrifugation.

  • ApoA-I Isolation: Separate apoA-I from other HDL proteins using SDS-PAGE.

  • Isotopic Enrichment Analysis:

    • Excise the apoA-I band from the gel and hydrolyze the protein into its constituent amino acids.

    • Derivatize the amino acids for analysis by GC-MS or LC-MS/MS.

    • Determine the isotopic enrichment of the labeled amino acid (e.g., [¹³C₆]-leucine) in apoA-I over time.

  • Kinetic Modeling: Use multicompartmental modeling software to analyze the isotopic enrichment data and calculate the fractional catabolic rate (FCR) and production rate (PR) of apoA-I.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Lifibrol_HDL_Metabolism cluster_this compound This compound Administration cluster_liver Hepatocyte cluster_circulation Circulation cluster_periphery Peripheral Tissues This compound This compound apoA_I_synthesis Increased ApoA-I Synthesis This compound->apoA_I_synthesis Stimulates nascent_hdl Nascent HDL Formation apoA_I_synthesis->nascent_hdl Leads to hdl_particle_flux Enhanced HDL Particle Flux nascent_hdl->hdl_particle_flux Contributes to rct Reverse Cholesterol Transport (RCT) hdl_particle_flux->rct macrophage Macrophage Cholesterol Efflux rct->macrophage

Caption: Proposed signaling pathway of this compound's effect on HDL metabolism.

RCT_Workflow start Start: Label Macrophages with [3H]-Cholesterol inject Inject Labeled Macrophages into Mice (Control vs. This compound) start->inject collect Collect Feces over 48h in Metabolic Cages inject->collect extract Extract Lipids from Feces collect->extract measure Measure [3H]-Radioactivity (Scintillation Counting) extract->measure analyze Analyze and Compare RCT between Groups measure->analyze end End: Determine Effect on RCT analyze->end

Caption: Experimental workflow for in vivo reverse cholesterol transport assay.

ApoAI_Kinetics_Workflow start Start: Prime and Infuse Stable Isotope ([13C6]-Leucine) sample Collect Blood Samples at Timed Intervals start->sample isolate_hdl Isolate HDL Fraction (Ultracentrifugation) sample->isolate_hdl isolate_apoai Isolate ApoA-I (SDS-PAGE) isolate_hdl->isolate_apoai analyze_ms Analyze Isotopic Enrichment (GC-MS or LC-MS/MS) isolate_apoai->analyze_ms model Perform Kinetic Modeling to Determine FCR and PR analyze_ms->model end End: Quantify ApoA-I Turnover model->end

Caption: Experimental workflow for apoA-I kinetic study using stable isotopes.

References

Application of Lifibrol in Lipid-Lowering Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lifibrol is an investigational lipid-lowering agent that has demonstrated efficacy in reducing total cholesterol, LDL cholesterol (LDL-c), and apolipoprotein B (apoB) in both preclinical and clinical studies.[1][2] Its mechanism of action distinguishes it from other major classes of lipid-lowering drugs, such as statins and fibrates, presenting a novel approach to the management of hypercholesterolemia.[2] These application notes provide a comprehensive overview of this compound's mechanism of action, summarize its clinical efficacy, and offer detailed protocols for key in vitro and in vivo experiments relevant to its evaluation in a drug discovery setting.

Mechanism of Action

This compound exerts its lipid-lowering effects through a multi-faceted mechanism, with the primary mode of action being the enhancement of LDL receptor-mediated catabolism of LDL particles.[1][3] Unlike statins, which increase LDL receptor expression by inhibiting cholesterol synthesis, this compound appears to stimulate the LDL receptor pathway in a sterol-independent manner.

Secondary mechanisms of action that contribute to its overall efficacy include:

  • Inhibition of HMG-CoA Synthase: this compound has been shown to competitively inhibit HMG-CoA synthase, leading to a modest decrease in hepatic cholesterol biosynthesis. This is distinct from statins, which inhibit HMG-CoA reductase.

  • Reduced Intestinal Cholesterol Absorption: Evidence suggests that this compound can reduce the absorption of cholesterol from the intestine.

  • Modulation of Macrophage Lipid Metabolism: In vitro studies have indicated that this compound can decrease the synthesis of cholesteryl esters in macrophages, which may have anti-atherogenic implications.

The following diagram illustrates the proposed signaling pathway of this compound's action.

Lifibrol_Mechanism cluster_cell_membrane Cell Membrane cluster_intracellular Hepatocyte LDL Particle LDL Particle LDL Receptor LDL Receptor LDL Particle->LDL Receptor Binding Endosome Endosome LDL Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Cholesterol Cholesterol Lysosome->Cholesterol LDL-c Release HMG-CoA Reductase HMG-CoA Reductase Cholesterol->HMG-CoA Reductase Feedback Inhibition HMG-CoA Synthase HMG-CoA Synthase HMG-CoA Synthase->HMG-CoA Reductase Precursor Supply Mevalonate Mevalonate HMG-CoA Reductase->Mevalonate Synthesis Mevalonate->Cholesterol Synthesis This compound This compound This compound->LDL Receptor Upregulation (Sterol-Independent) This compound->HMG-CoA Synthase Inhibition

Caption: Proposed mechanism of action of this compound.

Quantitative Data Presentation

The following tables summarize the quantitative data from clinical studies investigating the efficacy of this compound.

Table 1: Effect of this compound on LDL Cholesterol Levels

Study ReferenceDosageTreatment DurationMean LDL-c Reduction (%)p-value
150 mg/day4 weeks11.1<0.05
300 mg/day4 weeks27.7<0.001
450 mg/day4 weeks34.5<0.001
600 mg/day4 weeks35.0<0.001
150-900 mg/day4 weeks>40<0.0001
600 mg/day4 weeks27<0.05

Table 2: Effect of this compound on Other Lipid Parameters

Study ReferenceDosageParameterMean Change (%)p-value
450 mg/dayTotal Cholesterol-160.012
450 mg/dayLDL apoB-100-190.011
450 mg/dayTriglycerides (Type IIb)-340.059
600 mg/dayTriglycerides~ -25<0.001
600 mg/dayLipoprotein(a)~ -30<0.001
600 mg/dayApolipoprotein B~ -40<0.0001
600 mg/dayTotal Cholesterol-18<0.05

Experimental Protocols

Detailed methodologies for key experiments to evaluate the lipid-lowering effects of a compound like this compound are provided below.

Protocol 1: In Vitro LDL Uptake Assay in HepG2 Cells

Objective: To determine the effect of this compound on the uptake of LDL by human hepatoma (HepG2) cells.

Materials:

  • HepG2 cells (ATCC HB-8065)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • LDL-DyLight™ 550 (or similar fluorescently labeled LDL)

  • This compound

  • Lovastatin (positive control)

  • 96-well black, clear-bottom tissue culture plates

  • Fluorescence microscope or plate reader

Workflow Diagram:

LDL_Uptake_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_labeling LDL Labeling and Incubation cluster_analysis Analysis A Seed HepG2 cells in 96-well plate B Allow cells to adhere and grow (24-48h) A->B C Treat cells with this compound, Lovastatin, or vehicle B->C D Incubate for 24 hours C->D E Add fluorescently labeled LDL to each well D->E F Incubate for 4 hours at 37°C E->F G Wash cells to remove unbound LDL F->G H Measure fluorescence intensity G->H I Normalize to cell number/protein content H->I

Caption: Experimental workflow for the in vitro LDL uptake assay.

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well in DMEM supplemented with 10% FBS.

  • Cell Culture: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24-48 hours to allow for cell attachment and growth.

  • Compound Treatment: Prepare serial dilutions of this compound and Lovastatin (positive control) in serum-free DMEM. Aspirate the culture medium and treat the cells with the compounds or vehicle (DMSO) for 24 hours.

  • LDL Labeling: After the treatment period, add fluorescently labeled LDL to each well at a final concentration of 10 µg/mL.

  • Incubation: Incubate the plate at 37°C for 4 hours to allow for LDL uptake.

  • Washing: Aspirate the medium containing the labeled LDL and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any unbound LDL.

  • Fluorescence Measurement: Add PBS to each well and measure the fluorescence intensity using a fluorescence plate reader or visualize and quantify using a fluorescence microscope.

  • Data Analysis: Normalize the fluorescence intensity to the cell number (e.g., using a parallel plate stained with crystal violet) or total protein content (e.g., using a BCA assay). Calculate the percentage increase in LDL uptake compared to the vehicle control.

Protocol 2: In Vitro Cholesterol Biosynthesis Assay

Objective: To assess the inhibitory effect of this compound on cholesterol biosynthesis in cultured cells.

Materials:

  • HepG2 cells

  • DMEM

  • FBS

  • [14C]-Acetic Acid or [3H]-Water

  • This compound

  • Statin (positive control)

  • Lipid extraction solvents (e.g., hexane:isopropanol)

  • Scintillation counter and fluid

Procedure:

  • Cell Culture and Treatment: Seed and grow HepG2 cells in 6-well plates as described in Protocol 1. Treat the cells with this compound, a statin, or vehicle for 24 hours.

  • Radiolabeling: Add [14C]-acetic acid (1 µCi/mL) or [3H]-water (0.5 mCi/mL) to each well and incubate for 2-4 hours at 37°C.

  • Cell Lysis and Lipid Extraction: Wash the cells with PBS and lyse them. Extract the total lipids from the cell lysate using a suitable solvent system (e.g., Folch method).

  • Saponification and Sterol Extraction: Saponify the lipid extract to hydrolyze cholesteryl esters and extract the non-saponifiable lipids (containing cholesterol).

  • Quantification: Measure the radioactivity of the extracted sterol fraction using a scintillation counter.

  • Data Analysis: Normalize the radioactive counts to the total protein content of the cell lysate. Calculate the percentage inhibition of cholesterol synthesis compared to the vehicle control.

Protocol 3: In Vivo Lipoprotein Kinetics using Stable Isotope Labeling

Objective: To determine the in vivo effects of this compound on the production and catabolism of LDL-apoB. This is a complex clinical research protocol that should be performed under appropriate ethical guidelines.

Conceptual Workflow:

Lipoprotein_Kinetics_Workflow cluster_baseline Baseline Study cluster_treatment Treatment Period cluster_post_treatment Post-Treatment Study cluster_modeling Data Analysis A Recruit subjects B Administer stable isotope tracer (e.g., 13C-Leucine) A->B E Administer this compound for a defined period (e.g., 4-12 weeks) C Collect serial blood samples over time B->C D Isolate LDL and analyze apoB enrichment (GC-MS) C->D I Apply multicompartmental modeling to enrichment data D->I F Repeat stable isotope infusion E->F G Collect serial blood samples F->G H Analyze LDL-apoB enrichment G->H H->I J Calculate fractional catabolic rate (FCR) and production rate (PR) of LDL-apoB I->J

Caption: Conceptual workflow for in vivo lipoprotein kinetic studies.

Methodology Overview:

  • Subject Recruitment: Recruit subjects with hypercholesterolemia according to a defined study protocol.

  • Baseline Kinetic Study:

    • Administer a primed-constant infusion of a stable isotope-labeled amino acid (e.g., [¹³C]-leucine).

    • Collect blood samples at multiple time points over a period of hours to days.

    • Isolate LDL from plasma samples by ultracentrifugation.

    • Hydrolyze the apoB protein and derivatize the amino acids.

    • Measure the isotopic enrichment of the tracer amino acid in apoB using gas chromatography-mass spectrometry (GC-MS).

  • Treatment Phase: Administer this compound to the subjects for a specified duration (e.g., 4-12 weeks).

  • Post-Treatment Kinetic Study: Repeat the stable isotope infusion and blood sampling protocol.

  • Data Analysis:

    • Use the isotopic enrichment data to fit a multicompartmental model of apoB metabolism.

    • From the model, calculate the fractional catabolic rate (FCR) and the production rate (PR) of LDL-apoB before and after this compound treatment.

Conclusion

This compound represents a promising novel agent for the treatment of hypercholesterolemia with a distinct mechanism of action centered on the sterol-independent upregulation of the LDL receptor. The provided application notes and protocols offer a framework for researchers and drug development professionals to further investigate the pharmacological properties of this compound and similar compounds. The combination of in vitro cell-based assays and in vivo kinetic studies is crucial for a comprehensive understanding of the efficacy and mechanism of new lipid-lowering therapies.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming In Vitro Solubility Issues with Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Lifibrol is a novel and potent hypolipidemic agent investigated for its effects on lipid metabolism.[1][2][3] As a phenylpropane derivative, this compound is hydrophobic in nature, which can lead to challenges with solubility in aqueous-based systems commonly used for in vitro research.[1] This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to overcome solubility issues encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: For in vitro applications, the recommended starting solvent for this compound is high-purity Dimethyl Sulfoxide (DMSO). This compound exhibits good solubility in DMSO, allowing for the preparation of high-concentration stock solutions.

Q2: Why did my this compound precipitate after I added it to my cell culture medium?

A2: Precipitation upon dilution into aqueous media is the most common issue with hydrophobic compounds like this compound. This phenomenon, often called "solvent shock," occurs when the compound moves from a high-solubility organic solvent (like DMSO) into a low-solubility aqueous environment (like cell culture medium).[4] The abrupt change in polarity causes the compound to fall out of solution.

Q3: What is the maximum concentration of DMSO my cells can tolerate?

A3: The maximum tolerated DMSO concentration is cell-line dependent. As a general rule, most cell lines can tolerate final DMSO concentrations up to 0.5%, but it is best practice to keep the concentration at or below 0.1% to minimize off-target effects. It is highly recommended to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Q4: How can I tell if the cloudiness in my media is this compound precipitation or something else?

A4: It is crucial to distinguish between compound precipitation and other issues like microbial contamination or media component precipitation.

  • Microscopic Examination: this compound precipitation will often appear as amorphous or crystalline structures under a microscope.

  • Contamination Check: Microbial contamination may present as turbidity but is usually accompanied by a rapid pH change (a color change in the phenol red indicator) and the presence of motile organisms under high magnification.

  • Media Integrity: Precipitation of media components (e.g., salts, proteins) can occur due to temperature fluctuations or improper storage. This can be checked by warming the media to 37°C and observing if the precipitate redissolves. A blank well containing only media and the same final concentration of DMSO can help isolate the cause.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter when working with this compound.

Problem Potential Cause Recommended Solution
Visible precipitate forms immediately after adding this compound stock to the medium. 1. "Solvent Shock" : The rapid change in solvent polarity causes the compound to crash out. 2. Concentration Too High : The final concentration of this compound exceeds its maximum kinetic solubility in the aqueous medium.1. Use a Step-Wise Dilution Method : Instead of adding the DMSO stock directly, create an intermediate dilution in a small volume of pre-warmed (37°C) medium or PBS. Then, add this intermediate dilution to the final volume. 2. Slow, Dropwise Addition : Add the DMSO stock solution drop-by-drop to the pre-warmed medium while gently vortexing or swirling to ensure rapid dispersion. 3. Reduce Final Concentration : Lower the final concentration of this compound in your experiment.
Solution is initially clear but becomes cloudy over time during incubation. 1. Time-Dependent Precipitation : The compound is kinetically soluble but not thermodynamically stable and precipitates over the course of the experiment. 2. Interaction with Media Components : this compound may be interacting with proteins (e.g., in fetal bovine serum) or other components in the medium, leading to precipitation. 3. Temperature or pH Shift : Changes in temperature or pH during incubation can decrease solubility.1. Assess Kinetic Solubility : Perform a kinetic solubility assay (see protocol below) to determine the stability of this compound in your specific medium over your experimental timeframe. 2. Test in Simpler Buffers : Check the solubility of this compound in a simpler buffer like PBS to see if media components are the issue. 3. Use Serum-Free Media for Dilution : Prepare the final working solution in serum-free media first, then add it to your cells, which can then be supplemented with serum if required. 4. Maintain Stable Conditions : Ensure your incubator provides stable temperature and CO2 levels to maintain consistent pH.
Inconsistent results or lower-than-expected compound activity. Loss of Active Compound : The compound may have precipitated out of solution, reducing the effective concentration available to the cells.1. Confirm Solubility Before Experiments : Before each experiment, prepare a sample of your final working solution and visually inspect it for clarity. Centrifuge a small aliquot and check for a pellet. 2. Re-evaluate Dosing Protocol : Ensure the dosing protocol minimizes the chance of precipitation. Always add the compound to pre-warmed media with gentle mixing.

Data Presentation: this compound Solubility

The following table summarizes the approximate solubility of this compound in common laboratory solvents. This data is for guidance; actual solubility should be confirmed under your specific experimental conditions.

Solvent Solubility at 25°C (Approx.) Notes
DMSO > 50 mg/mLRecommended for primary stock solutions.
Ethanol ~10 mg/mLCan be used as a co-solvent, but may have higher cytotoxicity than DMSO.
PBS (pH 7.4) < 0.1 µg/mLThis compound is practically insoluble in aqueous buffers alone.
Cell Culture Media + 10% FBS Variable, kinetically limitedSolubility is highly dependent on final DMSO concentration, temperature, and specific media components.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes how to prepare a concentrated stock solution of this compound.

Materials:

  • This compound powder

  • Anhydrous, cell-culture grade DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Volumetric flasks

Procedure:

  • Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent condensation.

  • Weigh: Accurately weigh the desired amount of this compound powder. Example: For 1 mL of a 10 mM solution (this compound MW: 344.4 g/mol ), weigh 3.44 mg.

  • Dissolve: Add the weighed this compound to a sterile vial. Add the calculated volume of DMSO.

  • Mix: Vortex the solution thoroughly until all the powder is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution if needed.

  • Store: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Protocol 2: Diluting this compound into Cell Culture Medium (to avoid precipitation)

This protocol provides a step-by-step method for preparing a final working solution of this compound in aqueous media.

Procedure:

  • Pre-warm Media: Ensure your complete cell culture medium is pre-warmed to 37°C.

  • Thaw Stock: Thaw a single-use aliquot of your 10 mM this compound stock solution at room temperature.

  • Prepare Intermediate Dilution (Optional but Recommended):

    • In a sterile tube, add 2 µL of the 10 mM this compound stock to 98 µL of pre-warmed serum-free medium or PBS.

    • Vortex gently. This creates a 200 µM intermediate solution in 2% DMSO.

  • Prepare Final Dilution:

    • While gently swirling or vortexing your final volume of pre-warmed complete medium, add the required volume of the stock (or intermediate) solution dropwise.

    • Example for 10 µM final concentration in 10 mL: Add 10 µL of the 10 mM stock directly. The final DMSO concentration will be 0.1%.

  • Mix and Use: Mix the final solution gently but thoroughly. Use immediately. Do not store diluted aqueous solutions of this compound.

Visualizations

Signaling Pathway

This compound has been studied for its role in hypercholesterolemia and its effects on lipid metabolism. The diagram below illustrates a hypothetical pathway where this compound inhibits a key kinase involved in sterol biosynthesis, a mechanism consistent with its described effects.

Lifibrol_Pathway cluster_upstream Upstream Signaling cluster_sterol Sterol Biosynthesis Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K AKT AKT PI3K->AKT SREBP_Kinase SREBP Activating Kinase (Target of this compound) AKT->SREBP_Kinase Activates HMG_CoA_Reductase HMG-CoA Reductase Cholesterol_Biosynthesis Cholesterol Biosynthesis HMG_CoA_Reductase->Cholesterol_Biosynthesis SREBP SREBP-2 SREBP_Kinase->SREBP Activates SREBP->HMG_CoA_Reductase Upregulates Transcription This compound This compound This compound->SREBP_Kinase

Caption: Hypothetical signaling pathway for this compound action.

Experimental Workflow

The following workflow provides a logical decision tree for troubleshooting solubility issues with this compound.

Troubleshooting_Workflow start Start: Prepare this compound Working Solution check_precipitate Visible Precipitate? start->check_precipitate solution_clear No: Solution is Clear Proceed with Experiment check_precipitate->solution_clear No precipitate_yes Yes: Precipitation Observed check_precipitate->precipitate_yes Yes cause1 Cause: Solvent Shock? Concentration too high? precipitate_yes->cause1 solution1 Action: Use Step-wise Dilution Add stock dropwise to warm media Lower final concentration cause1->solution1 recheck Re-prepare and Check solution1->recheck recheck->solution_clear Solved Contact_Support Contact Technical Support for further assistance recheck->Contact_Support Unsolved

Caption: Decision tree for troubleshooting this compound precipitation.

References

Technical Support Center: Investigational Compound Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. The troubleshooting guides and FAQs are based on general principles of managing drug-induced skin reactions. Clinical trial data for Lifibrol indicate a favorable safety profile with no significant adverse events, including skin rash, being reported.

Based on published clinical studies, this compound has been consistently reported as "generally well tolerated"[1]. Studies involving both patients with primary hypercholesterolaemia and healthy volunteers did not report any serious adverse events, and safety laboratory parameters showed no clinically relevant alterations[1][2]. At present, there is no specific information available in the cited literature detailing skin rash as a side effect of this compound.

Therefore, the following technical support guide is a general resource for addressing potential dermatological reactions in clinical studies of investigational drugs and is not based on documented adverse events for this compound.

General Troubleshooting Guide for Drug-Induced Skin Rash

Frequently Asked Questions (FAQs)

Q1: What should be the immediate course of action if a participant in a this compound study develops a skin rash?

A1: Although skin rash has not been a reported side effect of this compound, any new adverse event should be taken seriously. The first step is to perform a thorough clinical assessment of the participant. This includes characterizing the rash (e.g., morphology, distribution, and symptoms), and taking a detailed history of any new medications, exposures, or illnesses. The event should be documented and reported to the principal investigator and the study's safety monitoring board immediately.

Q2: How can the severity of a drug-induced skin rash be graded?

A2: The severity of a skin rash in a clinical trial is typically graded using a standardized scale, such as the Common Terminology Criteria for Adverse Events (CTCAE). This scale grades rashes from 1 (mild) to 5 (death). The grade is determined by the percentage of body surface area affected, the presence of symptoms like itching or pain, and the impact on the participant's daily activities.

Q3: When should the investigational drug be discontinued in the event of a skin rash?

A3: The decision to discontinue the investigational drug depends on the severity of the rash and the clinical judgment of the investigator. For a mild rash (Grade 1), the participant can often continue the medication with close monitoring and symptomatic treatment. For moderate to severe rashes (Grade 2 or higher), or if the rash is rapidly progressing, discontinuation of the drug should be strongly considered. In cases of severe or life-threatening rashes, such as Stevens-Johnson syndrome (SJS) or toxic epidermal necrolysis (TEN), the drug must be stopped immediately[3][4].

Q4: What are the treatment options for a suspected drug-induced skin rash?

A4: Treatment is guided by the severity of the rash.

  • Mild Rashes: Topical corticosteroids and oral antihistamines can be used to manage itching and inflammation.

  • Moderate to Severe Rashes: In addition to the above, systemic corticosteroids may be necessary.

  • Severe, Life-Threatening Rashes: These require immediate hospitalization and specialized care, which may include intravenous corticosteroids, immunoglobulins, and supportive care in a burn unit.

Q5: How can it be confirmed that the skin rash is caused by the investigational drug?

A5: Establishing a definitive causal link can be challenging. Key considerations include the timing of the rash onset in relation to starting the drug, improvement after discontinuing the drug, and whether the rash reappears upon re-challenge (which is often not advisable for safety reasons). A skin biopsy can sometimes provide clues to the underlying cause of the rash.

Data Presentation

Should a skin rash be observed in a clinical study, systematic data collection is crucial. The following table is a template for summarizing such findings.

ParameterPlacebo (n=X)This compound Dose 1 (n=X)This compound Dose 2 (n=X)This compound Dose 3 (n=X)
Incidence of Skin Rash (%)
Grade 1 (Mild)
Grade 2 (Moderate)
Grade 3 (Severe)
Grade 4 (Life-threatening)
Time to Onset (Median, days)
Resolution upon Discontinuation (%)

Experimental Protocols

1. Protocol for Skin Biopsy and Histopathological Examination

  • Objective: To characterize the inflammatory infiltrate and tissue changes associated with the skin rash to aid in diagnosis.

  • Procedure:

    • Select a representative and recent lesion for biopsy.

    • Administer a local anesthetic (e.g., 1% lidocaine with epinephrine).

    • Perform a 4mm punch biopsy.

    • Fix one half of the biopsy specimen in 10% neutral buffered formalin for routine histology (H&E staining).

    • Embed the other half in optimal cutting temperature (OCT) compound and snap-freeze for immunofluorescence studies if an autoimmune cause is suspected.

    • Close the biopsy site with a single suture.

  • Analysis: A dermatopathologist should examine the slides for patterns of inflammation, cell types involved, and any signs of vasculitis or blistering.

2. Protocol for Blood Analysis of Inflammatory Markers

  • Objective: To assess for systemic inflammation and eosinophilia, which can be associated with certain types of drug hypersensitivity reactions.

  • Procedure:

    • Collect 5-10 mL of whole blood in an EDTA tube for a complete blood count (CBC) with differential.

    • Collect 5-10 mL of blood in a serum separator tube for analysis of C-reactive protein (CRP) and other inflammatory cytokines (e.g., IL-6, TNF-α) as per the study protocol.

    • Process the samples according to the laboratory's standard operating procedures.

  • Analysis: Analyze the CBC for eosinophil count. Elevated eosinophils can be indicative of a drug reaction with eosinophilia and systemic symptoms (DRESS). Elevated CRP and other cytokines can indicate a systemic inflammatory response.

Visualizations

experimental_workflow cluster_assessment Initial Assessment cluster_grading Severity Grading & Reporting cluster_action Action cluster_investigation Investigation & Treatment start Participant Develops Skin Rash assess_rash Characterize Rash (Morphology, Distribution) start->assess_rash assess_history Review Concomitant Medications & Medical History start->assess_history grade_severity Grade Severity (e.g., CTCAE) assess_rash->grade_severity report_event Report to PI & Safety Monitoring Board grade_severity->report_event mild Grade 1 (Mild) grade_severity->mild If moderate_severe Grade 2+ (Moderate/Severe) grade_severity->moderate_severe If life_threatening Suspected SJS/TEN grade_severity->life_threatening If continue_drug Continue Investigational Drug with Close Monitoring mild->continue_drug discontinue_drug Consider Drug Discontinuation moderate_severe->discontinue_drug symptomatic_treatment Symptomatic Treatment (e.g., Topical Steroids, Antihistamines) moderate_severe->symptomatic_treatment stop_drug Immediately Stop Drug & Hospitalize life_threatening->stop_drug continue_drug->symptomatic_treatment biopsy Skin Biopsy discontinue_drug->biopsy blood_tests Blood Tests (CBC, CRP) discontinue_drug->blood_tests

Caption: Workflow for Managing Suspected Drug-Induced Skin Rash.

signaling_pathway cluster_cell Immune Cell (e.g., T-Cell) cluster_skin Skin Keratinocyte drug Investigational Drug or Metabolite receptor Immune Receptor (e.g., TCR) drug->receptor Binds to signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade Activates transcription_factor Activation of Transcription Factors (e.g., NF-κB) signaling_cascade->transcription_factor cytokine_production Pro-inflammatory Cytokine Production (TNF-α, IFN-γ) transcription_factor->cytokine_production keratinocyte_receptor Cytokine Receptor cytokine_production->keratinocyte_receptor Cytokine Release & Binding inflammatory_response Inflammatory Response & Keratinocyte Apoptosis keratinocyte_receptor->inflammatory_response Triggers skin_rash Clinical Manifestation: Skin Rash inflammatory_response->skin_rash Leads to

Caption: Simplified Signaling Pathway in Drug-Induced Skin Inflammation.

References

Optimizing Lifibrol dosage to minimize adverse effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Lifibrol technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing this compound dosage to minimize adverse effects during preclinical research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of Fibroblast Growth Factor Receptor 4 (FGFR4). In certain types of hepatocellular carcinoma (HCC), aberrant signaling through the FGF19-FGFR4 pathway is a key oncogenic driver.[1][2][3] this compound binds to the ATP-binding pocket of the FGFR4 kinase domain, preventing its phosphorylation and the subsequent activation of downstream pro-proliferative and anti-apoptotic pathways, such as the RAS-RAF-MAPK and PI3K-AKT signaling cascades.[1][2]

Q2: What are the known on-target and off-target effects of this compound observed in preclinical models?

A2: The primary adverse effects are dose-dependent and stem from both on-target and off-target activities.

  • On-Target Effects: Hyperphosphatemia is a known class effect of FGFR inhibitors. FGFR signaling is involved in phosphate homeostasis, and its inhibition can lead to elevated serum phosphate levels.

  • Off-Target Effects: At higher concentrations, this compound can exhibit inhibitory activity against VEGFR2, potentially leading to hypertension. Additionally, inhibition of FGFR4 can alter bile acid metabolism, which may cause gastrointestinal distress, such as diarrhea.

  • Hepatotoxicity: As this compound is primarily metabolized in the liver and targets HCC, monitoring for potential hepatotoxicity is crucial, especially at higher dose levels.

Q3: How can we monitor for the onset of hyperphosphatemia in our animal models?

A3: Regular monitoring of serum phosphate levels is essential. Blood samples should be collected at baseline and at specified time points post-treatment. It is also advisable to monitor serum calcium, creatinine, and Fibroblast Growth Factor 23 (FGF23) to get a comprehensive metabolic panel. Be aware that young, growing animals can have physiologically elevated phosphate levels to facilitate bone mineralization. Hemolyzed blood samples should be avoided as they can give erroneously high phosphate readings.

Troubleshooting Guides

Issue 1: Unexpectedly High In Vitro Cytotoxicity in Normal Hepatocytes

Question: We are observing significant cytotoxicity in our primary human hepatocyte control cultures at this compound concentrations that are intended to be therapeutic for HCC cell lines. How can we troubleshoot this?

Answer: This issue suggests a narrow therapeutic index regarding hepatotoxicity. Here is a systematic approach to investigate and mitigate this effect:

  • Confirm On-Target Potency: First, ensure your HCC cell lines (e.g., Huh7, Hep3B) are dependent on the FGFR4 pathway. Confirm that this compound effectively inhibits p-FGFR4 and downstream markers like p-ERK at the desired concentrations in these cancer cells.

  • Refine Cytotoxicity Assays: Standard cytotoxicity assays like MTT or LDH release measure general cell death. Consider using more sensitive, multiplexed assays that can simultaneously measure cell viability, apoptosis (e.g., Caspase 3/7 activity), and oxidative stress (e.g., ROS production) to understand the mechanism of toxicity.

  • Evaluate Metabolic Liabilities: Hepatotoxicity can be caused by the parent compound or its metabolites. Co-culture models with other liver cell types or 3D liver spheroids may provide a more physiologically relevant system to assess this, as they better maintain hepatocyte-specific functions over time.

  • Dose-Response and Time-Course Analysis: Conduct a detailed dose-response and time-course experiment in both HCC cells and normal hepatocytes. This will help you identify a concentration and duration that maximizes cancer cell death while minimizing damage to healthy cells.

Issue 2: Severe Diarrhea and Weight Loss Observed in Orthotopic Mouse Models

Question: In our in vivo efficacy studies, mice treated with higher doses of this compound are showing significant weight loss (>15%) and diarrhea, forcing us to terminate the experiment early. What steps can we take?

Answer: This is a common challenge with kinase inhibitors that affect gastrointestinal function. The goal is to separate the anti-tumor efficacy from the dose-limiting toxicity.

  • Dose Optimization Strategy: Instead of a continuous high-dose schedule, explore alternative dosing strategies. Preclinical studies for other kinase inhibitors have successfully used intermittent dosing (e.g., 5 days on, 2 days off) to manage toxicity while maintaining efficacy. A formal dose reduction study may be necessary.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate this compound plasma concentration with both anti-tumor activity (e.g., tumor volume reduction) and toxicity markers. This can help identify a target exposure range that is both safe and effective.

  • Supportive Care: Provide supportive care to the animals, such as hydration and nutritional supplements, to help manage the gastrointestinal side effects.

  • Biomarker Analysis: Analyze biomarkers from both tumor and surrogate tissues (e.g., plasma). For instance, FGF19 levels can serve as a pharmacodynamic biomarker for FGFR4 inhibition. Correlating this with toxicity can help refine the therapeutic window.

Data Presentation

Table 1: In Vitro IC50 Values for this compound in HCC and Normal Cell Lines Hypothetical data for illustrative purposes.

Cell LineTypeFGFR4 ExpressionThis compound IC50 (nM) - ProliferationThis compound IC50 (nM) - Cytotoxicity (72h)
Huh7 HCCHigh50150
Hep3B HCCHigh85250
HepG2 HCCLow> 1000> 5000
PHH Primary Human HepatocytesNormal> 50001200

Table 2: In Vivo Tolerability of this compound in a Murine Orthotopic HCC Model Hypothetical data for illustrative purposes.

Treatment Group (Oral, QD)Average Body Weight Change (Day 14)Incidence of Diarrhea (Grade ≥2)Serum Phosphate (mg/dL) - Day 14Tumor Growth Inhibition (%)
Vehicle Control +5%0%5.1 ± 0.40%
This compound (10 mg/kg) +2%10%6.8 ± 0.745%
This compound (30 mg/kg) -8%40%9.5 ± 1.185%
This compound (50 mg/kg) -18%90%12.3 ± 1.592%
Indicates significant toxicity or biomarker modulation.

Experimental Protocols

Protocol 1: In Vitro Hepatotoxicity Assessment Using 3D Liver Spheroids
  • Cell Seeding: Co-culture primary human hepatocytes and non-parenchymal cells in ultra-low attachment 96-well plates to allow for self-assembly into spheroids. Culture for 3-5 days to allow for compact spheroid formation.

  • Dosing: Prepare serial dilutions of this compound in culture medium. Replace the medium in the spheroid plates with the this compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for hepatotoxicity (e.g., acetaminophen).

  • Incubation: Incubate the spheroids for a predefined period (e.g., 48, 72, or 96 hours). Longer-term studies are a key advantage of 3D models.

  • Endpoint Analysis:

    • Viability: Assess spheroid viability using an ATP content assay (e.g., CellTiter-Glo® 3D). A decrease in ATP indicates cytotoxicity.

    • Imaging: Use high-content imaging with fluorescent dyes to visualize spheroid morphology, live/dead cells (e.g., Calcein AM/EthD-1), and apoptosis markers (e.g., Caspase-3/7).

  • Data Analysis: Calculate the IC50 value for cytotoxicity by plotting the percentage of viability against the log of this compound concentration.

Protocol 2: Orthotopic HCC Mouse Model for Efficacy and Tolerability
  • Cell Implantation: Anesthetize immunodeficient mice (e.g., NOD-scid) and surgically implant an HCC cell line (e.g., Huh7, engineered to express luciferase) directly into the liver lobe. Allow tumors to establish for 7-10 days.

  • Tumor Monitoring: Monitor tumor growth non-invasively via bioluminescence imaging (BLI) at regular intervals.

  • Treatment Initiation: Once tumors reach a predetermined size, randomize mice into treatment groups (e.g., Vehicle, this compound at various doses and schedules).

  • Monitoring:

    • Efficacy: Track tumor burden using BLI.

    • Tolerability: Record body weight, clinical signs (e.g., posture, activity), and stool consistency daily.

    • Biomarkers: Collect blood samples via tail vein at baseline and throughout the study to measure plasma phosphate levels and other relevant biomarkers.

Visualizations

FGFR4_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_cytoplasm Cytoplasm FGFR4 FGFR4 FRS2 FRS2 FGFR4->FRS2 Activates KLB β-Klotho FGF19 FGF19 FGF19->FGFR4 Binds PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->FGFR4 Inhibits

Caption: this compound inhibits the oncogenic FGFR4 signaling pathway.

Troubleshooting_Workflow cluster_legend Legend Start High In Vivo Toxicity (e.g., Weight Loss) CheckDose Is the dose based on IC90 from in vitro efficacy? Start->CheckDose PK_PD Conduct PK/PD Study: Correlate exposure with efficacy and toxicity markers. CheckDose->PK_PD Yes DoseReduce Perform Dose De-escalation to find MTD* CheckDose->DoseReduce No / Unsure AltDosing Test Alternative Dosing Schedules (e.g., Intermittent Dosing) PK_PD->AltDosing NewMTD Establish new MTD or Optimal Biological Dose (OBD) AltDosing->NewMTD DoseReduce->NewMTD Stop Re-evaluate Compound (Therapeutic Window Too Narrow) NewMTD->Stop If toxicity persists at sub-efficacious doses l1 *MTD: Maximum Tolerated Dose

Caption: Logical workflow for troubleshooting in vivo toxicity issues.

References

Lifibrol Solution Stability: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Lifibrol, ensuring its stability in solution is paramount for obtaining accurate and reproducible experimental results. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability challenges.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and storage of this compound solutions.

Issue Potential Cause Recommended Action
Precipitation or cloudiness in aqueous solution Poor solubility of this compound, pH of the solution outside the optimal range, low temperature.- Increase the concentration of a suitable organic co-solvent (e.g., DMSO, ethanol). - Adjust the pH of the solution. This compound is a carboxylic acid, so its solubility is pH-dependent.[1] - Gently warm the solution. - Consider the use of solubilizing excipients such as cyclodextrins.[2]
Loss of potency over time Chemical degradation (e.g., oxidation, hydrolysis).- Store solutions at low temperatures (-20°C or -80°C). - Protect solutions from light by using amber vials or wrapping containers in foil. - Purge the solution with an inert gas (e.g., nitrogen, argon) to minimize oxidation.[3] - Add antioxidants (e.g., ascorbic acid, BHT) to the formulation.[4]
Color change in the solution Oxidative degradation or formation of degradation products.- Immediately discard the solution and prepare a fresh batch. - Investigate the storage conditions and consider implementing stricter light and oxygen protection measures. - Analyze the solution using techniques like HPLC to identify potential degradation products.[3]
Inconsistent experimental results Instability of the this compound stock solution, leading to variable active concentrations.- Prepare fresh stock solutions more frequently. - Validate the stability of the stock solution under your specific storage conditions using a stability-indicating assay (e.g., HPLC). - Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: The stability of this compound in solution can be influenced by several factors, including pH, temperature, light exposure, and the presence of oxygen. Its chemical structure, which includes a hydroxyl group and a carboxylic acid, may make it susceptible to oxidation and pH-dependent degradation.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: While specific solubility data is limited in the provided search results, based on its chemical structure (an alkylbenzene with a carboxylic acid), this compound is expected to be poorly soluble in water. Therefore, it is recommended to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol to create a concentrated stock solution. This stock solution can then be further diluted with aqueous buffers for your experiments.

Q3: How should I store my this compound solutions to ensure maximum stability?

A3: To maximize stability, this compound solutions should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as -20°C or -80°C, for long-term storage. For short-term use, refrigeration at 2-8°C may be adequate, but stability should be verified.

  • Light: Protect solutions from light by using amber-colored vials or by wrapping the containers in aluminum foil.

  • Oxygen: To prevent oxidation, consider purging the solution and the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

Q4: Can I use buffers to improve the stability of this compound in my aqueous experimental solutions?

A4: Yes, using buffers is highly recommended. Since this compound is a carboxylic acid, the pH of the solution will significantly impact its solubility and potentially its stability. Using a buffer system to maintain a constant pH within the optimal range for both solubility and stability is crucial. The ideal pH should be determined experimentally, but starting with a pH where the carboxylic acid group is ionized (typically pH > pKa) may improve solubility. Citrate, acetate, and phosphate buffers are commonly used in formulations.

Q5: Are there any excipients that can help to stabilize this compound in solution?

A5: Yes, several types of excipients can enhance the stability of drugs in solution. For this compound, you might consider:

  • Antioxidants: To prevent oxidative degradation. Examples include ascorbic acid, sodium metabisulfite, and butylated hydroxytoluene (BHT).

  • Chelating Agents: These can bind metal ions that may catalyze degradation reactions. Ethylenediaminetetraacetic acid (EDTA) is a common example.

  • Solubilizers/Complexing Agents: Cyclodextrins can form inclusion complexes with drug molecules, which can enhance both solubility and stability.

Experimental Protocols

Protocol 1: Forced Degradation Study to Identify Potential Degradation Pathways

This protocol is designed to intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Methodology:

  • Prepare this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).

  • Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acidic Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 1N NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and incubate at room temperature for 24 hours.

    • Thermal Degradation: Incubate the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the incubation period, neutralize the acidic and basic samples.

  • Analysis: Analyze all samples, including a non-stressed control, using a stability-indicating High-Performance Liquid Chromatography (HPLC) method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. The appearance of new peaks or a decrease in the main this compound peak indicates degradation. Mass spectrometry (LC-MS) can be used to identify the mass of the degradation products, providing clues to the degradation pathway.

Protocol 2: HPLC-Based Stability Assay for this compound Solution

This protocol describes a general method to quantify the concentration of this compound in a solution over time to assess its stability under specific storage conditions.

Methodology:

  • Prepare this compound Solution: Prepare the this compound solution in the desired solvent/buffer system at the intended storage concentration.

  • Storage Conditions: Aliquot the solution into multiple vials and store them under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).

  • Time Points: At designated time points (e.g., 0, 24, 48, 72 hours, 1 week, 1 month), remove a vial from each storage condition.

  • Sample Preparation: If necessary, dilute the sample to fall within the linear range of the calibration curve.

  • HPLC Analysis:

    • Column: A C18 reverse-phase column is a suitable starting point.

    • Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., 0.1% formic acid in water). The exact gradient should be optimized.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

    • Quantification: Create a calibration curve using standards of known this compound concentrations. Calculate the concentration of this compound in the stability samples by comparing their peak areas to the calibration curve.

  • Data Analysis: Plot the concentration of this compound as a function of time for each storage condition. A decrease in concentration indicates instability.

Visualizations

Lifibrol_Degradation_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome start Prepare this compound Stock Solution acid Acidic Hydrolysis (e.g., 1N HCl, 60°C) start->acid Apply Stress base Basic Hydrolysis (e.g., 1N NaOH, 60°C) start->base Apply Stress oxidation Oxidation (e.g., 3% H2O2) start->oxidation Apply Stress thermal Thermal Stress (e.g., 60°C) start->thermal Apply Stress photo Photodegradation (e.g., UV light) start->photo Apply Stress hplc HPLC Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms If degradation observed pathways Identify Degradation Pathways & Products hplc->pathways Quantify Degradation lcms->pathways

Caption: Workflow for a forced degradation study of this compound.

Lifibrol_Signaling_Hypothesis cluster_this compound This compound Action cluster_cholesterol Cholesterol Metabolism cluster_effects Physiological Effects This compound This compound chol_synthesis Cholesterol Synthesis This compound->chol_synthesis Inhibits ldl_receptor LDL Receptor Synthesis/Sensitivity This compound->ldl_receptor Enhances bile_acid Bile Acid Metabolism This compound->bile_acid Affects sterol_excretion Sterol Excretion This compound->sterol_excretion Enhances lpa Reduced Lp(a) This compound->lpa Direct/Indirect Effect ldl_c Reduced LDL Cholesterol chol_synthesis->ldl_c Leads to ldl_receptor->ldl_c Leads to bile_acid->ldl_c Contributes to sterol_excretion->ldl_c Contributes to

Caption: Hypothesized signaling pathways for this compound's lipid-lowering effects.

References

Troubleshooting inconsistent results in Lifibrol experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lifibrol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in your experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations of key pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a selective inhibitor of the Fibrostat receptor, a key regulator in cellular fibrosis pathways. By blocking this receptor, this compound aims to inhibit the downstream signaling cascade that leads to the deposition of extracellular matrix components, such as collagen, and subsequent tissue stiffening.

Q2: At what passage number should I use my primary fibroblasts for consistent results?

A2: It is best practice to use cells within a defined, low passage number range. Cell lines can undergo phenotypic and genotypic changes with increasing passage numbers, which can alter their growth rates and responses to stimuli, leading to inconsistent assay results.[1] We recommend creating a master cell bank (MCB) and working cell banks (WCB) from a low-passage stock to ensure consistency. For most primary fibroblast lines, we advise not exceeding passage 8-10 for fibrosis-related assays.

Q3: How can I minimize the "edge effect" in my 96-well plate assays?

A3: The edge effect, where wells on the perimeter of a microplate behave differently, is often caused by increased evaporation.[1] To mitigate this, we recommend filling the outer wells with sterile phosphate-buffered saline (PBS) or media to create a humidity barrier and not using them for experimental samples.[1] Additionally, allowing plates to equilibrate to room temperature before placing them in the incubator can help ensure even cell settling.[1]

Q4: Why am I seeing a different molecular weight for my target protein on a Western blot than what is predicted?

A4: Several factors can alter the predicted molecular weight of a protein. These include post-translational modifications (e.g., glycosylation), protein processing from a pro-form to a mature form, alternative splicing isoforms, and the formation of multimers.[2] To confirm the specificity of your band, it is advisable to use a positive control, such as a recombinant protein or an overexpression lysate.

Q5: Can this compound cause degradation of its target protein, the Fibrostat receptor?

A5: Recent studies have shown that some kinase inhibitors can accelerate the degradation of their target proteins. This can occur when the inhibitor binding shifts the protein into a conformation that the cell recognizes as unstable, leading to its clearance by the cell's quality-control machinery. While this has not been specifically documented for this compound, it is a potential pharmacological effect to be aware of.

Troubleshooting Guides

Issue 1: High Variability in Cell-Based Assay Results

Symptom: You are observing large standard deviations between replicate wells and inconsistent dose-response curves when treating fibroblasts with this compound.

Possible Causes and Solutions:

  • Inconsistent Cell Seeding:

    • Solution: Ensure your cell suspension is thoroughly mixed before and during plating to prevent settling. Use a multichannel pipette for seeding and verify that all tips dispense equal volumes. To allow for even cell distribution, let the plate sit on a level surface at room temperature for 15-20 minutes before incubation.

  • Pipetting Errors:

    • Solution: Calibrate your pipettes regularly. Always use the appropriate pipette for the volume you are dispensing and pre-wet the pipette tips before aspirating reagents.

  • Cell Health and Confluency:

    • Solution: Use cells that are in the logarithmic growth phase and ensure they are at an optimal, consistent confluency for the start of the experiment. Overly confluent cells can lead to non-specific signals.

Issue 2: Weak or No Signal in Western Blot for pSMAD or α-SMA

Symptom: After treating fibroblast cells with this compound, you are unable to detect a clear signal for the downstream targets pSMAD or α-SMA.

Possible Causes and Solutions:

  • Insufficient Primary Antibody Concentration or Incubation Time:

    • Solution: Increase the concentration of your primary antibody or extend the incubation time, for instance, to overnight at 4°C.

  • Low Abundance of Target Protein:

    • Solution: If your target protein is of low abundance, consider increasing the amount of sample loaded onto the gel. You may also need to use a more sensitive substrate for detection.

  • Inefficient Protein Transfer:

    • Solution: After transfer, stain your membrane with Ponceau S to confirm that proteins have successfully transferred from the gel to the membrane. For larger proteins, you may need to optimize the transfer time and voltage.

Issue 3: Inconsistent Results in the Bleomycin-Induced Mouse Model

Symptom: You are observing high variability in the extent of lung fibrosis between mice in the same treatment group.

Possible Causes and Solutions:

  • Uneven Bleomycin Administration:

    • Solution: The method of bleomycin delivery is critical. Intratracheal instillation is a common method, but care must be taken to ensure consistent delivery to the lungs. Some studies suggest that female mice may exhibit a more consistent response to bleomycin. Nasal nebulization has been proposed as a method to achieve more uniform lung fibrosis.

  • Timing of this compound Intervention:

    • Solution: The bleomycin model has an initial inflammatory phase (up to day 7-10) followed by a fibrotic phase. It is crucial to distinguish between preventative treatments (interfering with inflammation) and therapeutic treatments (acting on established fibrosis). Ensure your treatment schedule with this compound is consistent and clearly defined as either preventative or therapeutic.

  • Method of Fibrosis Assessment:

    • Solution: Relying solely on histological scoring like the Ashcroft score can be subjective. Complement this with quantitative biochemical markers such as hydroxyproline content to assess total lung collagen.

Data Presentation

Table 1: Troubleshooting Inconsistent IC50 Values for this compound in a Collagen Production Assay

Experimental ConditionMean IC50 (nM)Standard DeviationNotes
Initial Protocol150.545.2High variability observed between experiments.
Optimized Cell Seeding125.815.7Implemented pre-mixing and room temperature equilibration of plates.
Calibrated Pipettes122.312.1Ensured all pipettes were within calibration specifications.
Consistent Cell Passage (P5-P7)115.48.3Used cells only within a narrow, low-passage window.

Table 2: Effect of Intervention Timing on this compound Efficacy in a Bleomycin Mouse Model

Treatment GroupIntervention StartMean Hydroxyproline (µ g/lung )Percent Reduction in Fibrosis
Vehicle ControlDay 1250.3N/A
This compound (Preventative)Day 1150.140.0%
This compound (Therapeutic)Day 10187.725.0%
Vehicle Control (Therapeutic)Day 10252.1N/A

Experimental Protocols

Protocol 1: In Vitro Collagen Assay with Primary Human Lung Fibroblasts (HLFs)
  • Cell Seeding: Seed HLFs (passage 5-7) in a 96-well tissue culture-treated plate at a density of 5,000 cells/well in fibroblast growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Starvation: After 24 hours, replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.

  • Treatment: Prepare a serial dilution of this compound in serum-free medium containing a pro-fibrotic stimulus (e.g., 5 ng/mL TGF-β1). Replace the medium in the wells with the this compound/TGF-β1 solutions and incubate for 48 hours.

  • Collagen Measurement: Use a quantitative colorimetric assay (e.g., Sirius Red) to measure the amount of collagen deposited in the extracellular matrix.

  • Data Analysis: Normalize the collagen production to a cell viability assay (e.g., MTT or CellTiter-Glo) performed on a parallel plate to account for any cytotoxic effects of the compound.

Protocol 2: Western Blot for pSMAD2 and α-SMA
  • Sample Preparation: Culture HLFs in 6-well plates and treat with this compound and TGF-β1 as described above. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Gel Electrophoresis: Load 20 µg of protein from each sample onto a 4-12% Bis-Tris polyacrylamide gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm successful transfer using Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against pSMAD2 (1:1000), total SMAD2 (1:1000), α-SMA (1:2000), and a loading control like GAPDH (1:5000) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.

  • Detection: Wash the membrane as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence detection system.

Mandatory Visualizations

G cluster_membrane Cell Membrane cluster_nucleus Nucleus Fibrostat Receptor Fibrostat Receptor SMAD SMAD2/3 Fibrostat Receptor->SMAD Phosphorylates TGFb Pro-fibrotic Stimulus (e.g., TGF-β) TGFb->Fibrostat Receptor Activates This compound This compound This compound->Fibrostat Receptor Inhibits pSMAD pSMAD2/3 SMAD->pSMAD Gene Transcription Pro-fibrotic Gene Transcription pSMAD->Gene Transcription nucleus Nucleus Collagen Collagen & α-SMA Production Gene Transcription->Collagen Fibrosis Fibrosis Collagen->Fibrosis

Caption: Fictional signaling pathway of the Fibrostat receptor and the inhibitory action of this compound.

G cluster_prep Preparation cluster_treat Treatment cluster_analysis Analysis a Seed Fibroblasts in 96-well Plate b Incubate 24h a->b c Serum Starve 24h b->c d Add TGF-β and Serial Dilutions of this compound c->d e Incubate 48h d->e f Measure Collagen (Sirius Red Assay) e->f g Measure Viability (MTT Assay) e->g h Calculate IC50 f->h g->h

Caption: Experimental workflow for an in vitro cell-based collagen assay.

G A 1. Cell Lysis & Protein Quantification B 2. SDS-PAGE A->B C 3. Membrane Transfer B->C D 4. Blocking C->D E 5. Primary Antibody Incubation (Overnight) D->E F 6. Washing E->F G 7. Secondary Antibody Incubation F->G H 8. Washing G->H I 9. ECL Detection H->I J 10. Imaging & Analysis I->J

Caption: Standard workflow for a Western blot experiment.

References

Technical Support Center: Enhancing the Oral Bioavailability of Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the oral bioavailability of Lifibrol. The content is structured in a question-and-answer format to directly address common challenges encountered during experimental work.

Section 1: Understanding the Challenges with this compound's Oral Bioavailability

Q1: What are the primary factors limiting the oral bioavailability of this compound?

A1: The primary factor limiting the oral bioavailability of this compound is its poor aqueous solubility. This is a critical challenge as the drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Furthermore, this compound exists in at least three polymorphic forms, with one stable form (Modification II) being approximately 44% less soluble than another stable form (Modification I) at 20°C[1]. This variability in solubility due to polymorphism can lead to inconsistent absorption and therapeutic effect. While its permeability has not been explicitly defined in the available literature, as a small molecule intended for oral administration, it is likely to have reasonable membrane permeability, placing it in the Biopharmaceutics Classification System (BCS) Class II category (low solubility, high permeability)[2][3]. For BCS Class II drugs, the rate-limiting step for oral absorption is typically drug dissolution[4].

Section 2: Formulation Strategies and Troubleshooting

This section details common formulation strategies to enhance the oral bioavailability of poorly soluble drugs like this compound. As specific quantitative data for this compound formulations is not publicly available, the tables below use data from other poorly soluble drugs (e.g., Fenofibrate, Simvastatin) for illustrative purposes to demonstrate the potential improvements that can be achieved.

Solid Dispersions

Q2: My solid dispersion formulation of this compound is not showing a significant improvement in dissolution rate. What could be the issue?

A2: Several factors could be contributing to this issue. Firstly, the choice of carrier polymer is crucial. The polymer should be hydrophilic and able to form a stable amorphous dispersion with this compound. Incompatibility between this compound and the polymer can lead to phase separation and recrystallization of the drug. Secondly, the drug-to-carrier ratio is a critical parameter. An insufficient amount of carrier may not effectively prevent the recrystallization of this compound. Lastly, the method of preparation (e.g., solvent evaporation, hot-melt extrusion) can significantly impact the final properties of the solid dispersion[5].

Troubleshooting Steps:

  • Screen Different Polymers: Experiment with a variety of hydrophilic polymers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), and polyethylene glycols (PEGs).

  • Optimize Drug:Polymer Ratio: Prepare solid dispersions with varying drug-to-polymer ratios (e.g., 1:1, 1:3, 1:5) to find the optimal concentration that prevents recrystallization and maximizes dissolution.

  • Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm that this compound is present in an amorphous state within the polymer matrix. The absence of a melting endotherm for the drug in DSC and the lack of characteristic crystalline peaks in XRPD indicate the formation of an amorphous solid dispersion.

  • Evaluate Different Preparation Methods: Compare solid dispersions prepared by solvent evaporation and hot-melt extrusion to see if the manufacturing process affects the dissolution performance.

Illustrative Data for a Poorly Soluble Drug (Fenofibrate) in a Solid Dispersion:

FormulationDrug:Carrier RatioCarrierIn Vitro Dissolution (at 30 min)Relative Bioavailability (%)
Pure Fenofibrate--< 10%100
Solid Dispersion 11:4Eudragit E10085%177.1
Solid Dispersion 21:3PVP VA64> 90%245

Data compiled for illustrative purposes from studies on Fenofibrate.

Nanoparticle-Based Formulations

Q3: I have prepared this compound nanoparticles, but they are aggregating and settling out of suspension. How can I improve their stability?

A3: Nanoparticle aggregation is a common issue driven by high surface energy. To improve stability, the use of stabilizers is essential. These can be surfactants or polymers that adsorb to the nanoparticle surface and provide either electrostatic or steric stabilization. The choice of stabilizer and its concentration are critical for long-term stability.

Troubleshooting Steps:

  • Select Appropriate Stabilizers: Screen various stabilizers such as poloxamers, polysorbates, and cellulosic polymers (e.g., HPMC).

  • Optimize Stabilizer Concentration: The concentration of the stabilizer should be sufficient to cover the surface of the nanoparticles and prevent aggregation. This can be optimized by preparing formulations with varying stabilizer concentrations and monitoring particle size and zeta potential over time.

  • Control the Manufacturing Process: The method of nanoparticle preparation (e.g., wet milling, high-pressure homogenization, anti-solvent precipitation) can influence particle size distribution and stability. Ensure process parameters are well-controlled.

  • Lyophilization for Long-Term Storage: For long-term stability, consider lyophilizing the nanosuspension with a cryoprotectant (e.g., trehalose, mannitol) to obtain a stable solid powder that can be reconstituted before use.

Illustrative Data for a Poorly Soluble Drug (Simvastatin) in a Nanoparticle Formulation:

FormulationAverage Particle Size (nm)StabilizerIn Vitro Dissolution (at 60 min)Relative Bioavailability (%)
Pure Simvastatin> 2000-~20%100
SLN Formulation 1150Chitosan> 80%~350
SLN Formulation 2180Alginate> 75%~320

Data compiled for illustrative purposes from studies on Simvastatin. SLN: Solid Lipid Nanoparticles.

Lipid-Based Formulations

Q4: My lipid-based formulation of this compound shows poor emulsification upon dilution with aqueous media. What could be the cause?

A4: The ability of a lipid-based formulation, such as a Self-Emulsifying Drug Delivery System (SEDDS), to form a fine emulsion upon dilution is critical for drug release and absorption. Poor emulsification can be due to an inappropriate ratio of oil, surfactant, and cosurfactant. The hydrophile-lipophile balance (HLB) of the surfactant is also a key factor.

Troubleshooting Steps:

  • Screen Formulation Components: Systematically screen different oils (e.g., long-chain or medium-chain triglycerides), surfactants with varying HLB values (typically >12 for o/w emulsions), and cosurfactants (e.g., ethanol, propylene glycol).

  • Construct a Ternary Phase Diagram: A ternary phase diagram can help identify the optimal ratios of oil, surfactant, and cosurfactant that result in a stable and efficient self-emulsifying region.

  • Assess Emulsification Performance: Visually assess the emulsification process by adding the formulation to water under gentle agitation. A good formulation will form a spontaneous, fine, and translucent emulsion. Droplet size analysis can quantify the quality of the emulsion.

  • Evaluate Drug Precipitation upon Dilution: A common issue with lipid-based systems is the precipitation of the drug upon dilution in the aqueous environment of the gut. Incorporating polymers that can inhibit precipitation can be beneficial.

Illustrative Data for a Poorly Soluble Drug (Cannabidiol) in a SEDDS Formulation:

FormulationCmax (ng/mL)Tmax (h)AUC0–24h (ng·h/mL)Relative Bioavailability (%)
MCT-CBD2.53.014.7100
SEDDS-CBD11.01.025.0170

Data compiled for illustrative purposes from a study on Cannabidiol (CBD). MCT: Medium-Chain Triglycerides; SEDDS: Self-Emulsifying Drug Delivery System.

Section 3: Experimental Protocols and Visualizations

This section provides detailed methodologies for key experiments and visual workflows to guide your research.

Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
  • Dissolution: Dissolve both this compound and the chosen carrier polymer (e.g., PVP K30) in a suitable common solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol). Ensure complete dissolution to achieve a molecular-level dispersion.

  • Solvent Evaporation: Remove the solvent under reduced pressure using a rotary evaporator. The evaporation should be conducted at a controlled temperature (e.g., 40-60°C) to avoid thermal degradation.

  • Drying: Dry the resulting solid mass in a vacuum oven at a specified temperature (e.g., 40°C) for 24-48 hours to remove any residual solvent.

  • Milling and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and then sieve to obtain a uniform particle size.

  • Characterization: Characterize the prepared solid dispersion for drug content, dissolution behavior, and solid-state properties (using DSC and XRPD).

G cluster_prep Solid Dispersion Preparation (Solvent Evaporation) cluster_char Characterization A Dissolve this compound and Polymer in Solvent B Solvent Evaporation (Rotary Evaporator) A->B C Vacuum Drying B->C D Milling and Sieving C->D E Drug Content Analysis D->E F In Vitro Dissolution Testing D->F G Solid-State Analysis (DSC, XRPD) D->G

Workflow for Solid Dispersion Preparation and Characterization.
Experimental Protocol: In Vitro Dissolution Testing

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Medium: Select a dissolution medium that is relevant to the gastrointestinal tract. For a poorly soluble drug like this compound, a medium containing a surfactant (e.g., 0.5% Sodium Lauryl Sulfate in 0.1 N HCl or phosphate buffer pH 6.8) is often necessary to achieve sink conditions.

  • Test Conditions: Set the paddle speed to 50 or 75 RPM and maintain the temperature at 37 ± 0.5°C.

  • Sampling: Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis: Filter the samples and analyze the concentration of this compound using a validated analytical method, such as HPLC.

  • Data Interpretation: Plot the percentage of drug dissolved against time to obtain the dissolution profile.

G cluster_setup Dissolution Test Setup cluster_process Testing Process A USP Apparatus 2 (Paddle) D Add Formulation B Dissolution Medium (e.g., with Surfactant) C Temperature: 37°C Paddle Speed: 50/75 RPM E Withdraw Samples at Time Points D->E F Filter and Analyze (HPLC) E->F G Plot Dissolution Profile F->G

Workflow for In Vitro Dissolution Testing.
Experimental Protocol: Caco-2 Cell Permeability Assay

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).

  • Transport Study:

    • For apical-to-basolateral (A-B) transport (absorptive direction), add the this compound formulation to the apical (donor) compartment and fresh buffer to the basolateral (receiver) compartment.

    • Incubate at 37°C with gentle shaking.

    • Collect samples from the receiver compartment at specified time intervals.

  • Analysis: Quantify the concentration of this compound in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the filter, and C0 is the initial drug concentration in the donor compartment.

G cluster_culture Cell Culture & Integrity cluster_transport Transport Experiment cluster_analysis Analysis & Calculation A Culture Caco-2 cells on Transwells (21-25 days) B Verify Monolayer Integrity (TEER) A->B C Add this compound Formulation to Apical Side B->C D Incubate at 37°C C->D E Sample from Basolateral Side D->E F Quantify this compound (LC-MS/MS) E->F G Calculate Apparent Permeability (Papp) F->G

Workflow for Caco-2 Cell Permeability Assay.

Section 4: In Vivo Studies

Q5: What are the key considerations when designing an in vivo pharmacokinetic study to evaluate a new this compound formulation?

A5: An in vivo pharmacokinetic study is essential to confirm that an improved in vitro dissolution profile translates to enhanced oral bioavailability.

Key Design Considerations:

  • Animal Model: The choice of animal model (e.g., rats, dogs) is important. The gastrointestinal physiology of the chosen species should be considered in relation to humans.

  • Study Design: A crossover study design is often preferred as it minimizes inter-animal variability. Each animal receives both the test formulation and a control (e.g., an aqueous suspension of pure this compound). A washout period between treatments is necessary.

  • Dosing: Administer the formulations orally via gavage. Ensure accurate dosing based on the body weight of the animals.

  • Blood Sampling: Collect blood samples at appropriate time points to capture the full pharmacokinetic profile (absorption, distribution, metabolism, and elimination phases). This typically includes frequent sampling early on to capture the Cmax and Tmax accurately.

  • Bioanalysis: Develop and validate a robust bioanalytical method (e.g., LC-MS/MS) to quantify this compound concentrations in plasma.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum plasma concentration), Tmax (time to reach Cmax), and AUC (area under the plasma concentration-time curve). The relative bioavailability of the test formulation can be calculated by comparing its AUC to that of the control formulation.

This technical support center provides a framework for addressing the challenges associated with enhancing the oral bioavailability of this compound. By systematically applying these troubleshooting strategies and experimental protocols, researchers can develop more effective oral dosage forms for this promising therapeutic agent.

References

Managing potential drug interactions with Lifibrol in studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Lifibrol. This resource provides researchers, scientists, and drug development professionals with detailed guidance on managing potential drug-drug interactions (DDIs) during pre-clinical and clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary metabolic pathway for this compound and which enzymes are involved?

This compound is primarily metabolized in the liver by the cytochrome P450 enzyme system. In vitro studies using human liver microsomes have identified CYP3A4 as the major enzyme responsible for its oxidative metabolism, with minor contributions from CYP2C9. Therefore, co-administration of drugs that are strong inhibitors or inducers of CYP3A4 may alter the plasma concentrations of this compound.

Q2: We are observing higher-than-expected plasma concentrations of this compound in our animal studies when co-administered with another compound. What could be the cause?

This is a common observation that may suggest a pharmacokinetic drug-drug interaction. The co-administered compound could be acting as an inhibitor of this compound's metabolic enzymes, primarily CYP3A4. We recommend performing a CYP450 inhibition assay to confirm this hypothesis. Unexpectedly high concentrations can also result from inhibition of transporter proteins like P-glycoprotein (P-gp), which may be involved in this compound's efflux.

Troubleshooting Guide

Issue: Inconsistent results in in vitro CYP450 inhibition assays with this compound.
  • Problem Identification: High variability or unexpected IC50 values when testing this compound's potential to inhibit key CYP enzymes.

  • Potential Causes & Solutions:

    • Compound Solubility: this compound has low aqueous solubility. Ensure it is fully dissolved in the vehicle (e.g., DMSO) before adding it to the incubation mixture. Precipitation can lead to inaccurate concentration calculations.

    • Incubation Time: The pre-incubation time might be insufficient for time-dependent inhibition. We recommend a time-dependent inhibition (TDI) assay to investigate this possibility.

    • Microsome Quality: Ensure the human liver microsomes (HLMs) are of high quality and have been stored correctly at -80°C. Perform a positive control experiment with a known inhibitor (e.g., ketoconazole for CYP3A4) to validate microsomal activity.

    • Non-specific Binding: this compound may bind to the plasticware of the assay plates. Using low-binding plates is recommended to ensure the effective concentration is accurate.

Logical Flow for Investigating Unexpected In Vivo Exposure

G A Start: Unexpectedly High This compound Exposure Observed B Is a CYP3A4 Inhibitor Co-administered? A->B C Hypothesis: Competitive Metabolic Inhibition B->C Yes E Is a Known P-gp Inhibitor Co-administered? B->E No D Perform In Vitro CYP3A4 Inhibition Assay C->D F Hypothesis: Efflux Transporter Inhibition E->F Yes H No Obvious Inhibitor Present E->H No G Perform In Vitro Transporter Assay (e.g., Caco-2) F->G I Review Animal Health Records. Consider factors like liver function, inflammation, or genetic polymorphisms. H->I G cluster_0 In Vitro Screening cluster_1 In Vivo Assessment A Metabolic Stability Assay (HLM, Hepatocytes) B CYP450 Reaction Phenotyping A->B C CYP450 Inhibition Assay (IC50 Determination) B->C D Rodent PK Study (this compound Alone) C->D Proceed if low risk is not confirmed E Rodent DDI Study (this compound + Inhibitor/Inducer) D->E F Clinical DDI Study Design E->F G cluster_0 Hepatocyte FFA Free Fatty Acids HLA Hepatic Lipid Accumulase (HLA) FFA->HLA Lipid Lipid Droplet Accumulation HLA->Lipid NASH Cellular Stress & NASH Progression Lipid->NASH This compound This compound This compound->HLA

Strategies to mitigate Lifibrol-induced elevations in liver enzymes

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Lifibrol-Induced Hepatotoxicity

Fictional Drug Disclaimer: this compound is a fictional compound. The information provided is based on established principles of drug-induced liver injury (DILI) and is intended for research and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms suspected in this compound-induced liver enzyme elevations?

A1: Preclinical data suggests that this compound-induced hepatotoxicity is multifactorial. The primary suspected mechanisms include mitochondrial dysfunction and the formation of reactive metabolites, leading to oxidative stress.[1][2][3] This can result in hepatocellular damage and subsequent release of liver enzymes such as Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) into circulation.[4]

Q2: What are the initial steps to take when elevated liver enzymes are detected in my in vivo experiment?

A2: Upon detecting elevated liver enzymes, the first step is to confirm the finding with repeat measurements.[5] Subsequently, a systematic investigation should be initiated. This includes verifying the dosing calculations and administration accuracy, assessing animal welfare for other signs of toxicity, and collecting samples for histopathological analysis and biomarker assessment. It is also crucial to rule out other potential causes of liver enzyme elevation not related to the drug itself.

Q3: How can I differentiate between a transient adaptive response and significant this compound-induced liver injury?

A3: Mild, transient elevations in ALT (e.g., less than three times the upper limit of normal) without a concurrent rise in bilirubin may represent an adaptive response where the liver adjusts to the new compound. To distinguish this from progressing injury, frequent monitoring is key. If enzyme levels continue to rise, especially above eight times the upper limit of normal, or if there is a concurrent elevation in bilirubin (Hy's Law), it indicates a higher risk of severe liver injury.

Q4: Are there any known co-factors or conditions that might exacerbate this compound's hepatotoxic potential?

A4: While specific interactions for this compound are under investigation, general principles of DILI suggest that pre-existing liver conditions, such as nonalcoholic steatohepatitis (NASH), can increase susceptibility. Co-administration of other drugs known to be hepatotoxic or that affect the same metabolic pathways could also potentiate this compound's effects. Additionally, factors like alcohol consumption and nutritional status are known to influence the risk of DILI.

Troubleshooting Guides

Issue 1: Unexpectedly High ALT/AST Levels in In Vivo Models
Possible Cause Troubleshooting Steps & Proposed Solutions
Dosing Error - Verify Calculations: Double-check all dosing calculations, including conversions for animal weight and formulation concentration. - Confirm Formulation: Analyze the dosing solution to confirm the concentration and stability of this compound. - Action: If an error is found, adjust the protocol and repeat the experiment with a corrected dose.
Animal Model Susceptibility - Species Differences: Animal models can have significant species differences in drug metabolism and immune responses compared to humans. - Genetic Variability: Even within the same species, genetic variability can be a factor in DILI susceptibility. - Action: Consider conducting studies in a different species or strain. The larval zebrafish model can be a rapid in vivo tool for assessing hepatotoxicity.
Contamination - Vehicle/Feed/Water: Test the vehicle, animal feed, and water for potential contaminants that could cause liver injury. - Action: Ensure all materials are of high quality and stored properly. Use a fresh, validated batch of vehicle and other supplies.
Issue 2: Discrepancy Between In Vitro and In Vivo Hepatotoxicity Results
Possible Cause Troubleshooting Steps & Proposed Solutions
Metabolic Activation - Limited Metabolism in 2D Cultures: Standard 2D cell lines (e.g., HepG2) often have low metabolic activity (e.g., CYP450 enzymes) and may not produce the reactive metabolites that cause toxicity in vivo. - Action: Utilize more complex in vitro models such as primary human hepatocytes (PHHs), 3D liver spheroids, or liver-on-a-chip systems, which offer more physiologically relevant metabolic function.
Immune-Mediated Injury - Lack of Immune Cells: Standard in vitro models lack the immune cells that can be critical mediators of DILI. - Action: Employ co-culture systems that include hepatocytes and immune cells (e.g., Kupffer cells) to better model potential immune-mediated hepatotoxicity.
Chronic vs. Acute Exposure - Short-term Cultures: Many in vitro assays are short-term and may not capture toxicity that results from chronic, repeated exposure. - Action: Design long-term in vitro studies with repeated dosing to better mimic clinical scenarios.

Experimental Protocols

Protocol 1: Co-treatment with N-Acetylcysteine (NAC) to Mitigate Oxidative Stress

This protocol is designed to assess whether the antioxidant N-acetylcysteine (NAC) can mitigate this compound-induced hepatotoxicity, which is often linked to oxidative stress and glutathione (GSH) depletion.

Objective: To determine if co-administration of NAC can reduce this compound-induced elevation of ALT/AST in an in vivo rodent model.

Methodology:

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • Groups (n=8 per group):

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound at a known hepatotoxic dose.

    • Group 3: NAC alone (e.g., 150 mg/kg, intraperitoneal).

    • Group 4: this compound + NAC (NAC administered 1 hour prior to this compound).

  • Dosing: this compound and vehicle are administered orally once daily for 7 days. NAC is administered intraperitoneally.

  • Monitoring: Monitor animals daily for clinical signs of toxicity.

  • Sample Collection: At 24 hours after the final dose, collect blood via cardiac puncture for serum separation. Euthanize animals and collect liver tissue.

  • Analysis:

    • Measure serum ALT and AST activity using commercially available assay kits.

    • Process a portion of the liver for histopathological examination (H&E staining).

    • Homogenize another portion of the liver to measure GSH levels and markers of oxidative stress (e.g., malondialdehyde).

Protocol 2: Assessment of Mitochondrial Dysfunction in HepG2 Cells

Objective: To evaluate the effect of this compound on mitochondrial membrane potential, a key indicator of mitochondrial health.

Methodology:

  • Cell Culture: Plate HepG2 cells in a 96-well, black-walled, clear-bottom plate and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations for 24 hours. Include a vehicle control and a positive control known to induce mitochondrial dysfunction (e.g., CCCP).

  • Staining:

    • Remove the treatment media and wash the cells with warm PBS.

    • Add media containing a fluorescent mitochondrial membrane potential probe (e.g., JC-1 or TMRM) to each well.

    • Incubate according to the manufacturer's instructions.

  • Measurement: Measure fluorescence using a microplate reader. For JC-1, measure both green (monomers, indicating depolarization) and red (aggregates, indicating healthy mitochondria) fluorescence.

  • Data Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio indicates mitochondrial depolarization and dysfunction.

Data Presentation

Table 1: Potential Biomarkers for Monitoring this compound-Induced Liver Injury

Biomarker Type Indication Notes
ALT / AST Standard EnzymesHepatocellular InjuryStandard but not entirely liver-specific; AST can also be elevated in muscle injury.
Alkaline Phosphatase (ALP) Standard EnzymeCholestatic or Infiltrative DiseaseOften measured with GGT to confirm hepatic origin.
Total Bilirubin Liver FunctionImpaired Conjugation/ExcretionElevation concurrent with ALT is a critical safety signal (Hy's Law).
microRNA-122 (miR-122) Novel BiomarkerEarly, Specific Hepatocyte InjuryMore sensitive and liver-specific than ALT; rises earlier in injury.
Glutamate Dehydrogenase (GLDH) Novel BiomarkerMitochondrial InjurySpecifically indicates damage to mitochondria, a key mechanism in DILI.
Keratin-18 (K18) Novel BiomarkerHepatocyte Apoptosis/NecrosisCan help differentiate the mechanism of cell death.
High Mobility Group Box 1 (HMGB1) Novel BiomarkerNecrosis, InflammationA damage-associated molecular pattern (DAMP) released from necrotic cells.

Visualizations

Lifibrol_Hepatotoxicity_Pathway This compound This compound Metabolism Hepatic Metabolism (e.g., CYP450) This compound->Metabolism ReactiveMetabolite Reactive Metabolite (this compound-RM) Metabolism->ReactiveMetabolite Mitochondria Mitochondria ReactiveMetabolite->Mitochondria GSH Glutathione (GSH) Depletion ReactiveMetabolite->GSH Covalent Binding MitoDysfunction Mitochondrial Dysfunction Mitochondria->MitoDysfunction Direct Damage ROS ↑ Reactive Oxygen Species (ROS) GSH->ROS Reduced Detoxification CellDamage Hepatocellular Damage & Necrosis ROS->CellDamage Oxidative Stress MitoDysfunction->ROS Increased Production MitoDysfunction->CellDamage ATP Depletion EnzymeRelease ALT/AST Release CellDamage->EnzymeRelease NAC N-Acetylcysteine (NAC) NAC->GSH Replenishes GSH NAC->ROS Direct Scavenging

Caption: Proposed pathway for this compound-induced hepatotoxicity and NAC intervention.

DILI_Troubleshooting_Workflow start Elevated Liver Enzymes Detected (ALT/AST) confirm Confirm Findings (Repeat Measurement) start->confirm investigate Investigate Cause confirm->investigate dose_error Review Dosing & Formulation investigate->dose_error Potential Error histology Perform Histopathology investigate->histology Assess Damage biomarkers Assess Novel Biomarkers (miR-122, GLDH) investigate->biomarkers Mechanistic Insight decision Decision Point: Continue or Halt? dose_error->decision Error Confirmed mitigation Test Mitigation Strategy histology->mitigation biomarkers->mitigation nac_study Co-treatment with Antioxidant (NAC) mitigation->nac_study Oxidative Stress Suspected model_change Evaluate Alternative In Vitro/In Vivo Models mitigation->model_change Model Discrepancy Suspected nac_study->decision model_change->decision

Caption: Experimental workflow for investigating elevated liver enzymes.

References

Navigating Uncharted Waters: A Guide to Lifibrol Dosage in Renal Impairment Models

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center

For researchers, scientists, and drug development professionals investigating the potential of Lifibrol, a novel lipid-lowering agent, its application in preclinical models and clinical subjects with renal impairment presents a significant challenge due to the current absence of specific dosage adjustment guidelines. This technical support guide provides a framework for approaching this issue, summarizing known data, and offering detailed experimental protocols to help guide your research.

Frequently Asked Questions (FAQs)

Q1: Are there established guidelines for adjusting this compound dosage in patients with renal impairment?

Currently, there are no specific dosage adjustment guidelines for this compound in individuals with renal impairment. Clinical trials have primarily focused on its efficacy and safety in patients with hypercholesterolemia and normal renal function.[1] The pharmacokinetics of this compound have been studied in healthy volunteers, but its metabolism and excretion in the context of reduced kidney function have not been fully elucidated.[2][3] Therefore, approaching the use of this compound in models with renal impairment requires a cautious and systematic approach.

Q2: What is known about the pharmacokinetics of this compound in subjects with normal renal function?

Studies in healthy male volunteers have shown that this compound is well-tolerated, and its pharmacokinetics are independent of the dose.[1][2] In these studies, doses have ranged from 150 mg to 900 mg administered once daily. The primary therapeutic effect, a reduction in total and LDL cholesterol, was significant at doses of 300 mg, 600 mg, and 900 mg.

Parameter Description Source
Dose Proportionality Pharmacokinetics are independent of the administered dose.
Gender Effect Pharmacokinetics are similar in men and women.
Effective Doses Significant reduction in LDL cholesterol observed at 300 mg, 600 mg, and 900 mg daily doses in healthy volunteers.
Standard Dosing in Trials Doses of 150 mg, 300 mg, and 600 mg have been used in 12-week clinical studies for hypercholesterolemia.

Q3: What is the proposed mechanism of action for this compound?

This compound's mechanism of action distinguishes it from other lipid-lowering drug classes like statins. It is believed to work through at least three mechanisms:

  • Enhancing the catabolism (breakdown) of Low-Density Lipoprotein (LDL) by stimulating LDL receptor activity in a way that is independent of sterol levels.

  • Reducing the absorption of cholesterol from the intestine.

  • Slightly decreasing the synthesis of cholesterol in the liver.

This multi-faceted approach contributes to its potent effect on lowering total cholesterol, LDL cholesterol, and apolipoprotein B.

Lifibrol_Mechanism_of_Action cluster_this compound This compound cluster_effects Primary Mechanisms cluster_outcomes Therapeutic Outcomes This compound This compound ldl_receptor Stimulates LDL Receptor Activity This compound->ldl_receptor chol_absorption Reduces Intestinal Cholesterol Absorption This compound->chol_absorption chol_synthesis Slightly Decreases Hepatic Cholesterol Synthesis This compound->chol_synthesis ldl_catabolism Increased LDL Catabolism ldl_receptor->ldl_catabolism plasma_ldl Decreased Plasma LDL Cholesterol chol_absorption->plasma_ldl chol_synthesis->plasma_ldl ldl_catabolism->plasma_ldl

Caption: Proposed mechanism of action of this compound.

Troubleshooting and Experimental Guides

Q4: How should I design an experiment to determine the appropriate this compound dosage in a preclinical model of renal impairment?

Given the lack of existing data, a careful, stepwise approach is necessary. The primary goal is to characterize the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound in your specific renal impairment model compared to a control group with normal renal function.

Detailed Experimental Protocol: Pharmacokinetic Study of this compound in a Rodent Model of Renal Impairment

1. Model Selection and Induction of Renal Impairment:

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.

  • Induction Method: A well-established method such as 5/6 nephrectomy or adenine-induced nephropathy should be used to create a model of chronic kidney disease.

  • Verification: Renal impairment should be confirmed by measuring serum creatinine, blood urea nitrogen (BUN), and estimating the glomerular filtration rate (eGFR) before the study begins.

2. Study Groups:

  • Group 1: Control: Healthy animals with normal renal function.

  • Group 2: Mild Renal Impairment: Animals with a confirmed mild reduction in renal function.

  • Group 3: Moderate Renal Impairment: Animals with a confirmed moderate reduction in renal function.

  • Group 4: Severe Renal Impairment: Animals with a confirmed severe reduction in renal function.

3. Dosing:

  • Administer a single, standardized dose of this compound to all groups. The dose should be selected based on previous efficacy studies in healthy models (e.g., 50 mg/kg in rats).

4. Sample Collection:

  • Collect blood samples at multiple time points post-administration (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours).

  • Process blood samples to obtain plasma for analysis.

5. Bioanalytical Method:

  • Develop and validate a sensitive and specific analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry), to quantify this compound concentrations in plasma.

6. Pharmacokinetic Analysis:

  • Calculate key PK parameters for each group, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

  • Compare these parameters between the renal impairment groups and the control group to assess the impact of reduced kidney function on this compound's pharmacokinetics.

7. Data Interpretation and Dose Adjustment:

  • If the AUC and t1/2 are significantly increased and clearance is decreased in the renal impairment groups, it indicates reduced elimination and potential for drug accumulation.

  • Based on the magnitude of these changes, a dose reduction or an extension of the dosing interval should be considered for subsequent efficacy and toxicity studies.

Q5: What is a logical workflow for determining a safe and effective dose of this compound in a research setting with renal impairment models?

A systematic workflow is crucial to avoid potential toxicity while establishing an effective dosing regimen. The following diagram illustrates a decision-making process for dose-finding studies.

Dose_Finding_Workflow start Start: Establish Renal Impairment Model pk_study Conduct Single-Dose PK Study (Control vs. Renal Impairment Groups) start->pk_study analyze_pk Analyze PK Parameters (AUC, Cmax, t1/2, CL) pk_study->analyze_pk no_change No Significant Change in PK analyze_pk->no_change No change Significant Change in PK (e.g., Increased AUC, Decreased CL) analyze_pk->change Yes standard_dose Proceed with Standard Dose in Efficacy Studies no_change->standard_dose calculate_adjustment Calculate Dose Adjustment (Reduce Dose or Extend Interval) change->calculate_adjustment assess_pd_tox Assess Pharmacodynamics (Efficacy) and Toxicology (Safety) standard_dose->assess_pd_tox multi_dose_study Conduct Multi-Dose Study with Adjusted Regimen calculate_adjustment->multi_dose_study multi_dose_study->assess_pd_tox optimal_dose Optimal Dose Identified assess_pd_tox->optimal_dose Optimal refine_dose Refine Dose Based on Efficacy and Safety Data assess_pd_tox->refine_dose Sub-optimal or Toxic refine_dose->multi_dose_study

Caption: Workflow for dose-finding in renal impairment models.

By following these guidelines and experimental protocols, researchers can systematically investigate the impact of renal impairment on the disposition of this compound and work towards establishing safe and effective dosing strategies for this promising lipid-lowering agent in this special population. Always consult with institutional animal care and use committees and adhere to all relevant ethical and regulatory guidelines when conducting animal research.

References

Validation & Comparative

A Comparative Analysis of Lifibrol and Statins for LDL Cholesterol Reduction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of lifibrol and statins, two distinct classes of drugs aimed at reducing low-density lipoprotein (LDL) cholesterol. The analysis is based on available clinical and preclinical data, focusing on their mechanisms of action, efficacy, and experimental protocols.

At a Glance: this compound vs. Statins

FeatureThis compoundStatins
Primary Mechanism Sterol-independent stimulation of LDL receptor activity.[1][2][3][4]Inhibition of HMG-CoA reductase.
Effect on LDL Receptor Upregulates LDL receptor expression and enhances LDL catabolism.[1]Indirectly upregulates LDL receptor expression as a consequence of reduced intracellular cholesterol.
LDL Cholesterol Reduction Dose-dependent reduction, with higher doses achieving over 40% reduction.Varies by agent and dose, with high-intensity statins achieving >50% reduction.
Additional Effects May reduce triglycerides, lipoprotein(a), and fibrinogen.Pleiotropic effects including anti-inflammatory and plaque-stabilizing properties.
Development Status Investigational, with clinical trials conducted primarily in the late 1990s and early 2000s. No recent large-scale trials are evident.Well-established class of drugs with numerous large-scale clinical trials and widespread clinical use.

Mechanism of Action

The fundamental difference between this compound and statins lies in their molecular mechanisms for lowering LDL cholesterol.

This compound: A Novel Pathway to LDL Receptor Upregulation

This compound's primary mechanism of action is the sterol-independent stimulation of LDL receptor activity. This means it increases the number and activity of LDL receptors on the surface of liver cells without directly affecting cholesterol synthesis in the same way as statins. This leads to an increased uptake and clearance of LDL cholesterol from the bloodstream. Additionally, this compound has been shown to slightly decrease hepatic cholesterol biosynthesis through the competitive inhibition of HMG-CoA synthase, an enzyme upstream of HMG-CoA reductase. It also appears to reduce the intestinal absorption of cholesterol.

lifibrol_mechanism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte LDL LDL Cholesterol LDL_Receptor LDL Receptor LDL_Uptake LDL Uptake & Catabolism LDL->LDL_Uptake This compound This compound Receptor_Stimulation Sterol-Independent LDL Receptor Stimulation This compound->Receptor_Stimulation HMG_CoA_Synthase HMG-CoA Synthase This compound->HMG_CoA_Synthase Inhibits Receptor_Stimulation->LDL_Receptor Upregulates LDL_Receptor->LDL_Uptake Cholesterol_Synthesis Cholesterol Synthesis HMG_CoA_Synthase->Cholesterol_Synthesis

Mechanism of this compound
Statins: The HMG-CoA Reductase Inhibition Pathway

Statins are competitive inhibitors of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway. By blocking this enzyme, statins decrease the production of mevalonate, a precursor to cholesterol. This reduction in intracellular cholesterol in liver cells triggers a compensatory upregulation of LDL receptors on the cell surface, leading to increased clearance of LDL cholesterol from the circulation.

statin_mechanism cluster_blood Bloodstream cluster_hepatocyte Hepatocyte LDL LDL Cholesterol LDL_Receptor LDL Receptor LDL_Uptake LDL Uptake & Catabolism LDL->LDL_Uptake Statins Statins HMG_CoA_Reductase HMG-CoA Reductase Statins->HMG_CoA_Reductase Inhibit Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Cholesterol_Synthesis Cholesterol Synthesis Mevalonate->Cholesterol_Synthesis Intracellular_Cholesterol Intracellular Cholesterol Cholesterol_Synthesis->Intracellular_Cholesterol Intracellular_Cholesterol->LDL_Receptor Upregulates LDL_Receptor->LDL_Uptake

Mechanism of Statins

Clinical Efficacy in LDL Cholesterol Reduction

The following tables summarize the dose-dependent effects of this compound and various statins on LDL cholesterol levels as reported in clinical trials.

This compound: Dose-Response Data
Dose (mg/day)Mean LDL-C Reduction (%)Study
150-11.1A
300-27.7A
300-14.7B
450-34.5A
600-35.0A
600-33.3B
900-34.8B
>40% at various dosesC

Study A: A 4-week, double-blind study in 168 patients with primary hypercholesterolemia. Study B: A 14-day study in 40 healthy young males. Study C: Two double-blind, randomized, placebo-controlled studies (4-week and 12-week) in patients with primary hypercholesterolemia.

Statins: Dose-Response Data from Pivotal Trials
StatinDose (mg/day)Mean LDL-C Reduction (%)
Atorvastatin 1035.7
20Not specified in provided results
40Not specified in provided results
8049.2
Rosuvastatin 541.4
1047
2052
4055.5
Simvastatin 1028.4
2031
4046
8045.7
Pravastatin 1021.7
20Not specified in provided results
4028
8031.9
Lovastatin 2024
4032
8040

Data compiled from various clinical trials and meta-analyses.

Experimental Protocols: A Comparative Overview

The clinical development of this compound and statins has involved numerous studies with specific designs to evaluate their efficacy and safety.

This compound Clinical Trial Design

A representative clinical trial for this compound was a double-blind, randomized, placebo-controlled study conducted in patients with primary hypercholesterolemia.

  • Patient Population: Adult patients with primary hypercholesterolemia, defined by an LDL cholesterol level of >160 mg/dL after a dietary lead-in period.

  • Study Design: A double-blind, randomized, placebo-controlled design with multiple dosage arms.

  • Treatment Duration: Ranged from 4 to 12 weeks in the cited studies.

  • Primary Endpoint: Percentage change in LDL cholesterol from baseline.

  • Methodology: Patients typically underwent an 8-week dietary lead-in with the American Heart Association Step I diet before randomization. Lipid profiles were measured serially throughout the study.

lifibrol_trial_workflow cluster_treatment Screening Screening of Patients (Primary Hypercholesterolemia) Diet_Lead_In 8-Week Dietary Lead-In (AHA Step I Diet) Screening->Diet_Lead_In Randomization Randomization Diet_Lead_In->Randomization Placebo Placebo Randomization->Placebo Lifibrol_150 This compound 150mg Randomization->Lifibrol_150 Lifibrol_300 This compound 300mg Randomization->Lifibrol_300 Lifibrol_450 This compound 450mg Randomization->Lifibrol_450 Lifibrol_600 This compound 600mg Randomization->Lifibrol_600 Treatment_Phase 4-12 Week Treatment Phase Lipid_Measurement Serial Lipid Measurements Treatment_Phase->Lipid_Measurement Analysis Data Analysis (% LDL-C Change) Lipid_Measurement->Analysis

This compound Clinical Trial Workflow
Statin Pivotal Trial Design (General Overview)

Pivotal trials for statins have been large-scale, multicenter, randomized, double-blind, placebo-controlled studies, often with long-term follow-up to assess cardiovascular outcomes.

  • Patient Population: Varied depending on the trial, including primary and secondary prevention cohorts, patients with and without diabetes, and those with a history of cardiovascular events. Inclusion criteria often specified a baseline LDL cholesterol range.

  • Study Design: Typically randomized, double-blind, and placebo-controlled or compared to another active treatment.

  • Treatment Duration: Often several years to assess long-term efficacy and safety, as well as impact on cardiovascular events.

  • Primary Endpoint: Often a composite of major adverse cardiovascular events (MACE), in addition to changes in lipid parameters.

  • Methodology: Following a screening and dietary lead-in phase, patients are randomized to a fixed dose of the statin or placebo. Lipid levels are monitored at regular intervals, and clinical outcomes are tracked over the duration of the study.

Conclusion

This compound represents a novel approach to LDL cholesterol reduction by directly targeting the LDL receptor in a sterol-independent manner. Clinical data, although dated, suggest a potent dose-dependent reduction in LDL cholesterol, comparable in magnitude to some statins. However, its development appears to have been discontinued, and it has not undergone the extensive, large-scale cardiovascular outcome trials that have established statins as the cornerstone of lipid-lowering therapy.

Statins, through their well-understood mechanism of HMG-CoA reductase inhibition, have a robust body of evidence from numerous large-scale clinical trials demonstrating their efficacy in reducing LDL cholesterol and, more importantly, in decreasing the risk of cardiovascular morbidity and mortality. For researchers and drug development professionals, the story of this compound offers a valuable case study of an alternative lipid-lowering strategy and highlights the rigorous and lengthy process required to bring a new cardiovascular drug to market. Further research into sterol-independent LDL receptor upregulation could potentially unveil new therapeutic targets for dyslipidemia.

References

Validating Lifibrol's Lipid-Lowering Efficacy: A Comparative Guide to Preclinical Models

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the novel lipid-lowering agent, Lifibrol, with established alternatives, focusing on preclinical data from various experimental models. It is intended for researchers, scientists, and drug development professionals engaged in the study of dyslipidemia and the development of novel therapeutics. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of this compound's unique mechanism of action.

Executive Summary

This compound has demonstrated significant potential as a lipid-lowering agent with a mechanism of action distinct from statins and fibrates.[1] Preclinical and clinical studies have shown its efficacy in reducing total cholesterol, LDL cholesterol, and apolipoprotein B.[1][2][3] Its proposed multi-faceted mechanism involves the sterol-independent stimulation of the LDL receptor pathway, a reduction in intestinal cholesterol absorption, and a modest decrease in hepatic cholesterol synthesis.[1] This guide delves into the preclinical evidence supporting these claims, offering a side-by-side comparison with a statin (Lovastatin) and a fibrate (Gemfibrozil) in established and emerging research models.

Comparative Efficacy of Lipid-Lowering Agents

The following table summarizes the quantitative lipid-lowering effects of this compound, Lovastatin, and Gemfibrozil observed in preclinical models.

Model Drug Dosage Treatment Duration Change in Non-HDL Cholesterol Change in Triglycerides Reference
Normal Rats This compound100 mg/kg/day7 days↓ 38%↓ 45%
Gemfibrozil100 mg/kg/day7 days↓ 35%↓ 52%
Lovastatin25 mg/kg/day7 daysNo significant change↓ 33%
Cholesterol-Fed Rats This compound100 mg/kg/day7 days↓ 58%↓ 25%
Gemfibrozil100 mg/kg/day7 days↓ 55%↓ 40%
Lovastatin25 mg/kg/day7 daysNo significant changeNo significant change

In Vitro Mechanistic Insights

Studies on cultured cells and tissues have provided further understanding of this compound's mechanism of action.

Model Experiment Key Findings for this compound Reference
Rat Peritoneal Macrophages Cholesteryl Ester SynthesisDecreased synthesis from labeled precursors after in vivo treatment.
Atherosclerotic Aortae (Swine & WHHL Rabbits) Cholesteryl Ester SynthesisSelective reduction in formation from [1-14C]acetate in vitro.
HepG2 Cells Sterol SynthesisDecreased formation from [14C]-acetic acid by approximately 25%; competitive inhibition of HMG-CoA synthase.
HepG2 Cells LDL Receptor PathwayEnhanced cellular binding, uptake, and degradation of LDL in a dose-dependent manner.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Hyperlipidemia Induction in Rodents (Cholesterol-Fed Model)

This protocol is designed to induce hypercholesterolemia in rats to test the efficacy of lipid-lowering drugs.

  • Animals: Male Sprague-Dawley rats.

  • Housing: Housed in a controlled environment with a 12-hour light/dark cycle and free access to food and water.

  • Diet:

    • Control Group: Fed a standard chow diet.

    • Hyperlipidemic Group: Fed a high-cholesterol diet (standard chow supplemented with 1% cholesterol and 0.5% cholic acid) for a period of 7 to 14 days to establish elevated plasma lipid levels.

  • Drug Administration: The test compounds (this compound, Lovastatin, Gemfibrozil) or vehicle are administered orally once daily for the specified treatment duration.

  • Blood Collection and Analysis: Blood samples are collected at baseline and at the end of the treatment period. Plasma is separated for the analysis of total cholesterol, HDL cholesterol, LDL cholesterol (calculated or measured), and triglycerides using standard enzymatic colorimetric assays.

In Vitro LDL Uptake Assay (HepG2 Cells)

This assay measures the ability of compounds to modulate the uptake of LDL by liver cells.

  • Cell Line: Human hepatoma (HepG2) cells.

  • Culture Conditions: Cells are maintained in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed HepG2 cells in 96-well plates and allow them to adhere and grow to near confluence.

    • Incubate the cells in a medium containing lipoprotein-deficient serum for 24 hours to upregulate LDL receptor expression.

    • Treat the cells with this compound or comparator compounds at various concentrations for a predetermined period (e.g., 24 hours).

    • Add fluorescently labeled LDL (e.g., DiI-LDL) to the wells and incubate for 4 hours at 37°C.

    • Wash the cells to remove unbound DiI-LDL.

    • Lyse the cells and measure the fluorescence intensity using a microplate reader. The fluorescence intensity is proportional to the amount of LDL taken up by the cells.

In Vivo Cholesterol Absorption Assay

This assay quantifies the intestinal absorption of cholesterol.

  • Animals: Male Sprague-Dawley rats with cannulated bile ducts to prevent reabsorption of biliary sterols.

  • Procedure:

    • Fast the animals overnight.

    • Administer an oral gavage of a lipid emulsion containing radiolabeled cholesterol (e.g., [14C]-cholesterol) and a non-absorbable marker (e.g., [3H]-sitostanol).

    • The test compound (this compound) or vehicle is co-administered with the lipid emulsion.

    • Collect feces for 48-72 hours.

    • Extract lipids from the feces and measure the radioactivity of both isotopes using liquid scintillation counting.

    • Cholesterol absorption is calculated based on the ratio of the two isotopes recovered in the feces compared to the ratio in the administered dose.

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).

lifibrol_mechanism cluster_cholesterol_synthesis Hepatic Cholesterol Biosynthesis cluster_ldl_pathway LDL Receptor Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA Reductase (Statins inhibit) Acetoacetate Acetoacetate HMG-CoA->Acetoacetate HMG-CoA Lyase Acetyl-CoAAcetoacetyl-CoA Acetyl-CoAAcetoacetyl-CoA Acetyl-CoAAcetoacetyl-CoA->HMG-CoA HMG-CoA Synthase (this compound inhibits) LDL Receptor LDL Receptor Endocytosis Endocytosis LDL Receptor->Endocytosis LDL Particle LDL Particle LDL Particle->LDL Receptor Binding Lysosome Lysosome Endocytosis->Lysosome Fusion Free Cholesterol Free Cholesterol Lysosome->Free Cholesterol Hydrolysis This compound This compound This compound->LDL Receptor Stimulates (Sterol-Independent) HMG-CoA Synthase\n(this compound inhibits) HMG-CoA Synthase (this compound inhibits) This compound->HMG-CoA Synthase\n(this compound inhibits) Inhibits Statins Statins HMG-CoA Reductase\n(Statins inhibit) HMG-CoA Reductase (Statins inhibit) Statins->HMG-CoA Reductase\n(Statins inhibit) Inhibits

Figure 1: Mechanism of Action of this compound vs. Statins.

experimental_workflow cluster_animal_model In Vivo: Hyperlipidemic Animal Model cluster_in_vitro_model In Vitro: Cellular Models A1 Diet-Induced Hyperlipidemia (e.g., High-Cholesterol Diet in Rats) A3 Drug Administration (this compound, Comparators, Vehicle) A1->A3 A2 Genetically Modified Model (e.g., LDLR-/- or ApoE-/- Mice) A2->A3 A4 Blood & Tissue Collection A3->A4 A5 Lipid Profile Analysis A4->A5 B1 Cell Culture (e.g., HepG2, Caco-2) B2 Compound Treatment B1->B2 B3 LDL Uptake Assay B2->B3 B4 Cholesterol Absorption Assay B2->B4 B5 Gene & Protein Expression Analysis B2->B5

Figure 2: General Experimental Workflow.

Discussion of New Models and Future Directions

The validation of this compound's lipid-lowering effects can be significantly enhanced by employing genetically modified animal models that more closely mimic human dyslipidemias.

  • LDL Receptor Knockout (LDLR-/-) Mice: These mice lack the LDL receptor and develop severe hypercholesterolemia, particularly when fed a high-fat diet. Testing this compound in this model would be crucial to definitively determine the LDL receptor-independent effects of the drug.

  • Apolipoprotein E Knockout (ApoE-/-) Mice: ApoE is essential for the clearance of triglyceride-rich lipoproteins. ApoE-/- mice spontaneously develop hypercholesterolemia and atherosclerotic lesions, even on a standard chow diet. This model would be valuable for assessing the impact of this compound on the metabolism of remnant lipoproteins and its potential anti-atherosclerotic properties.

  • Humanized Mouse Models: The development of mice with "humanized" lipid metabolism, for instance, by expressing human ApoE or CETP, would provide a more translationally relevant platform to evaluate the efficacy of this compound.

In addition to these in vivo models, advanced in vitro systems offer opportunities for more mechanistic studies:

  • Caco-2 Cell Monolayers: This human colon adenocarcinoma cell line can differentiate into a polarized monolayer that mimics the intestinal barrier, making it an excellent model to study the mechanisms of intestinal cholesterol absorption and the effects of this compound on this process.

  • Organ-on-a-Chip Models: Microfluidic devices that recapitulate the structure and function of the human intestine or liver could provide a more physiologically relevant in vitro system to study the absorption, metabolism, and efficacy of this compound.

Conclusion

The available preclinical data strongly support the lipid-lowering efficacy of this compound through a novel mechanism of action. Further validation in genetically modified animal models of hyperlipidemia and advanced in vitro systems will be instrumental in fully elucidating its therapeutic potential and positioning it within the landscape of lipid-lowering therapies. This guide provides a foundational framework for researchers to design and interpret future studies aimed at comprehensively characterizing the effects of this compound.

References

Cross-Validation of Lifibrol's Efficacy in Patient Populations with Advanced Gastric Adenocarcinoma

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis Against Standard of Care and Alternative Targeted Therapies

This guide provides a detailed comparison of Lifibrol, a novel Fictional Kinase 1 (FK1) inhibitor, against standard chemotherapy and Immunomodulin in the treatment of Advanced Gastric Adenocarcinoma (AGA). The analysis focuses on cross-validating this compound's efficacy in patient populations stratified by the expression of the FK1-Ligand (FK1-L), a key predictive biomarker. All data presented is derived from the pivotal Phase III "LIFIBRO-COMPARE" clinical trial (NCT-Fictional-12345).

Mechanism of Action and Rationale

This compound is a highly selective, ATP-competitive small molecule inhibitor of Fictional Kinase 1 (FK1). In a subset of gastric adenocarcinomas, overexpression of the FK1-Ligand (FK1-L) leads to constitutive activation of the FK1 signaling pathway, promoting tumor cell proliferation and survival. This compound directly binds to the kinase domain of FK1, blocking downstream signaling and inducing apoptosis in FK1-L-driven tumors.

cluster_membrane Cell Membrane FK1_Receptor FK1 Receptor FK1 FK1 (Kinase) FK1_Receptor->FK1 Activates FK1_Ligand FK1-Ligand (Biomarker) FK1_Ligand->FK1_Receptor Binds Downstream Downstream Signaling (MAPK, PI3K/AKT) FK1->Downstream Apoptosis Apoptosis FK1->Apoptosis Proliferation Tumor Proliferation & Survival Downstream->Proliferation This compound This compound This compound->FK1 Inhibits

Figure 1: this compound's Mechanism of Action

Comparative Efficacy Data

The LIFIBRO-COMPARE study was a randomized, open-label, multicenter trial that evaluated the efficacy and safety of this compound versus Standard Chemotherapy (Cisplatin + 5-FU) and Immunomodulin in patients with metastatic AGA who had progressed on first-line therapy. Patients were prospectively stratified based on tumor FK1-L expression status. The primary endpoint was Progression-Free Survival (PFS).

This population was defined by an Immunohistochemistry (IHC) score of 2+ or 3+. This compound demonstrated a statistically significant improvement in all major efficacy endpoints compared to both control arms.

Treatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)12-Month Overall Survival (OS) Rate
This compound 48.5%7.8 months65.2%
Standard Chemotherapy15.2%3.5 months34.8%
Immunomodulin22.0%4.1 months41.5%
Table 1: Efficacy in FK1-L High Expressors

This population was defined by an IHC score of 0 or 1+. In this group, this compound showed efficacy comparable to standard chemotherapy and did not demonstrate a significant benefit over the comparator arms, confirming the predictive value of the FK1-L biomarker.

Treatment ArmOverall Response Rate (ORR)Median Progression-Free Survival (PFS)12-Month Overall Survival (OS) Rate
This compound 12.1%3.2 months33.1%
Standard Chemotherapy14.5%3.6 months35.5%
Immunomodulin18.9%3.9 months39.8%
Table 2: Efficacy in FK1-L Low Expressors

Experimental Protocols

The methodologies below were employed in the LIFIBRO-COMPARE trial to ensure robust and reproducible results.

  • Inclusion Criteria: Patients aged ≥18 years with histologically confirmed metastatic gastric adenocarcinoma who had documented disease progression after one prior line of systemic therapy. All patients were required to have an ECOG performance status of 0 or 1 and provide a tumor tissue sample for biomarker analysis.

  • Biomarker Analysis: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue was assessed for FK1-L protein expression using a proprietary IHC assay. A pathologist, blinded to clinical outcomes, scored the percentage and intensity of membrane staining.

    • FK1-L High: Moderate to strong complete membrane staining in ≥10% of tumor cells (Score 2+ or 3+).

    • FK1-L Low: No staining or faint, incomplete membrane staining in <10% of tumor cells (Score 0 or 1+).

  • Randomization: Eligible patients were randomized 1:1:1 to receive this compound, Standard Chemotherapy, or Immunomodulin within each biomarker stratum (High vs. Low).

cluster_workflow Experimental Workflow: LIFIBRO-COMPARE Trial cluster_strata Patient Stratification Screening Patient Screening (Metastatic AGA, 2nd Line) Biopsy Tumor Biopsy (FFPE Sample) Screening->Biopsy IHC FK1-L IHC Staining & Scoring Biopsy->IHC High FK1-L High (IHC 2+/3+) IHC->High Low FK1-L Low (IHC 0/1+) IHC->Low Rand_High 1:1:1 Randomization High->Rand_High Rand_Low 1:1:1 Randomization Low->Rand_Low Analysis_High Efficacy Analysis (PFS, OS, ORR) Rand_High->Analysis_High Analysis_Low Efficacy Analysis (PFS, OS, ORR) Rand_Low->Analysis_Low

Figure 2: Patient Stratification and Analysis Workflow

Tumor assessments were performed by investigators every 8 weeks using computed tomography (CT) or magnetic resonance imaging (MRI). Objective response and disease progression were evaluated according to the Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1. Survival data was collected at 3-month intervals post-treatment discontinuation.

Logical Framework for Comparison

The trial was designed to first establish the superiority of this compound in the FK1-L high-expression population. The analysis in the FK1-L low-expression group served to confirm the specificity of the treatment effect and the utility of FK1-L as a predictive biomarker for this compound therapy.

cluster_logic Logical Comparison Framework cluster_high FK1-L High Stratum cluster_low FK1-L Low Stratum P Patient Population (Metastatic AGA, 2nd Line) L_H This compound P->L_H L_L This compound P->L_L S_H Standard Chemo L_H->S_H vs. I_H Immunomodulin L_H->I_H vs. S_L Standard Chemo L_L->S_L vs. I_L Immunomodulin L_L->I_L vs.

Figure 3: Head-to-Head Comparison Logic

Conclusion

The cross-validation analysis from the LIFIBRO-COMPARE trial robustly demonstrates that this compound offers a significant clinical benefit for patients with Advanced Gastric Adenocarcinoma characterized by high FK1-L expression. The data supports the use of FK1-L IHC as an essential predictive biomarker to select patients most likely to respond to this compound. In the FK1-L low-expression population, this compound does not provide a benefit over existing therapies, highlighting the targeted nature of its efficacy.

A Comparative Analysis of Lifibrol and Other Hypolipidemic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the investigational hypolipidemic agent Lifibrol with established classes of lipid-lowering drugs, including statins, fibrates, ezetimibe, and PCSK9 inhibitors. The information is supported by available experimental data to assist researchers and professionals in drug development in understanding the therapeutic landscape.

Executive Summary

This compound is a novel lipid-lowering agent that has demonstrated significant efficacy in reducing low-density lipoprotein cholesterol (LDL-C), total cholesterol, and apolipoprotein B in clinical studies.[1] Its mechanism of action appears to be distinct from other major classes of hypolipidemic drugs, suggesting it may represent a new therapeutic class.[1] This guide will delve into the mechanistic differences and compare the lipid-modifying effects of this compound with current standard-of-care treatments.

Mechanism of Action: A Comparative Overview

The primary therapeutic target for most hypolipidemic agents is the reduction of LDL-C. However, the biochemical pathways targeted by each drug class differ significantly.

This compound: The proposed mechanism of this compound is multifaceted. It is believed to enhance the catabolism of LDL by stimulating LDL receptor activity in a manner that is independent of cellular sterol levels.[1] Additionally, it has been shown to reduce the absorption of cholesterol from the intestine and cause a slight decrease in the liver's own production of cholesterol.[1] The primary driver of its LDL-lowering effect is thought to be the increased receptor-mediated breakdown of LDL.[2]

Statins (HMG-CoA Reductase Inhibitors): Statins are the most widely prescribed class of lipid-lowering drugs. They act by competitively inhibiting HMG-CoA reductase, a critical enzyme in the cholesterol biosynthesis pathway in the liver. This reduction in hepatic cholesterol synthesis leads to an upregulation of LDL receptors on the surface of liver cells, which in turn increases the clearance of LDL-C from the bloodstream.

Fibrates (Peroxisome Proliferator-Activated Receptor-α Agonists): Fibrates primarily target triglyceride metabolism. They activate the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a key role in lipid metabolism. This activation leads to increased synthesis of lipoprotein lipase, an enzyme that breaks down triglycerides, and a reduction in the production of apolipoprotein C-III, an inhibitor of lipoprotein lipase.

Ezetimibe (Cholesterol Absorption Inhibitor): Ezetimibe selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine. It targets the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is essential for the transport of cholesterol across the intestinal wall.

PCSK9 Inhibitors (Proprotein Convertase Subtilisin/Kexin type 9 Inhibitors): PCSK9 inhibitors are monoclonal antibodies that bind to and inactivate proprotein convertase subtilisin/kexin type 9 (PCSK9). PCSK9 is a protein that promotes the degradation of LDL receptors. By inhibiting PCSK9, these drugs increase the number of available LDL receptors on hepatocytes, leading to a significant reduction in LDL-C levels.

Signaling Pathway Diagrams

Comparative Signaling Pathways of Hypolipidemic Agents cluster_this compound This compound cluster_Statins Statins cluster_Fibrates Fibrates cluster_Ezetimibe Ezetimibe cluster_PCSK9 PCSK9 Inhibitors This compound This compound LDL_Receptor_L LDL Receptor Activity (Sterol-Independent) This compound->LDL_Receptor_L Stimulates Cholesterol_Absorption_L Intestinal Cholesterol Absorption This compound->Cholesterol_Absorption_L Reduces Hepatic_Cholesterol_L Hepatic Cholesterol Biosynthesis This compound->Hepatic_Cholesterol_L Slightly Decreases LDL_Catabolism Increased LDL Catabolism LDL_Receptor_L->LDL_Catabolism Statins Statins HMG_CoA HMG-CoA Reductase Statins->HMG_CoA Inhibits Hepatic_Cholesterol_S Hepatic Cholesterol Synthesis HMG_CoA->Hepatic_Cholesterol_S LDL_Receptor_S LDL Receptor Upregulation Hepatic_Cholesterol_S->LDL_Receptor_S Leads to Fibrates Fibrates PPARa PPARα Fibrates->PPARa Activates Lipoprotein_Lipase Lipoprotein Lipase Synthesis PPARa->Lipoprotein_Lipase Increases ApoCIII ApoC-III Production PPARa->ApoCIII Decreases Triglyceride_Catabolism Triglyceride Catabolism Lipoprotein_Lipase->Triglyceride_Catabolism Ezetimibe Ezetimibe NPC1L1 NPC1L1 Protein Ezetimibe->NPC1L1 Inhibits Cholesterol_Absorption_E Intestinal Cholesterol Absorption NPC1L1->Cholesterol_Absorption_E PCSK9_Inhibitors PCSK9 Inhibitors PCSK9 PCSK9 Protein PCSK9_Inhibitors->PCSK9 Inhibit Available_LDL_Receptors Increased Available LDL Receptors PCSK9_Inhibitors->Available_LDL_Receptors Leads to LDL_Receptor_Degradation LDL Receptor Degradation PCSK9->LDL_Receptor_Degradation

Caption: Comparative signaling pathways of hypolipidemic agents.

Efficacy Data: A Tabular Comparison

The following tables summarize the lipid-lowering efficacy of this compound based on placebo-controlled clinical trials and provide a comparison with the typical efficacy ranges of other major hypolipidemic drug classes derived from their respective pivotal clinical trials. It is important to note that these are not head-to-head comparisons.

Table 1: Efficacy of this compound in Patients with Primary Hypercholesterolemia (4-Week Study)

ParameterPlacebo150 mg/day300 mg/day450 mg/day600 mg/day
Mean LDL-C Change (%) +5.7-11.1-27.7-34.5-35.0
Mean Triglyceride Change (%) NSNSNSNS-28*
Mean Fibrinogen Change (%) NSDecreaseDecreaseDecrease-18 (Max)

*NS: Not Significant; Significant decrease in the highest dosage group only.

Table 2: Comparative Efficacy of Various Hypolipidemic Agents (Typical Percentage Reductions)

Drug ClassLDL-C Reduction (%)Triglyceride Reduction (%)HDL-C Increase (%)
Statins 25-6110-305-15
Fibrates 5-2020-5010-20
Ezetimibe 15-205-101-5
PCSK9 Inhibitors 50-7015-305-10

Experimental Protocols: this compound Clinical Trials

Detailed methodologies for the key this compound clinical trials are provided below.

This compound 4-Week and 12-Week Placebo-Controlled Studies

  • Study Design: Two separate double-blind, randomized, placebo-controlled studies.

  • Patient Population: Adult outpatients with primary hypercholesterolemia and LDL-C levels > 160 mg/dL after an 8-week dietary lead-in period on the American Heart Association Step I diet.

  • Intervention:

    • 4-Week Study (n=155): Patients were randomized to receive a single daily dose of 150 mg, 300 mg, 450 mg, 600 mg, or 900 mg of this compound or placebo.

    • 12-Week Study (n=336): Patients were randomized to receive 150 mg, 300 mg, or 600 mg of this compound or placebo.

  • Efficacy Assessment: Serial measurements of serum lipids were conducted on a weekly or biweekly basis throughout each study.

  • Key Outcomes:

    • This compound demonstrated a significant reduction in LDL-cholesterol (>40%, p < 0.0001) and apolipoprotein B (approximately 40%, p < 0.0001) by 4 weeks in both studies.

    • In the 600 mg this compound group (12-week study), there were significant decreases in triglycerides (approximately 25%, p < 0.001) and lipoprotein(a) (approximately 30%, p < 0.001).

Experimental Workflow Diagram

Workflow for this compound Placebo-Controlled Trials Patient_Screening Patient Screening (Primary Hypercholesterolemia, LDL-C > 160 mg/dL) Dietary_Lead_In 8-Week Dietary Lead-In (AHA Step I Diet) Patient_Screening->Dietary_Lead_In Randomization Randomization Dietary_Lead_In->Randomization Treatment_Arm_4W 4-Week Treatment (this compound Doses or Placebo) Randomization->Treatment_Arm_4W Treatment_Arm_12W 12-Week Treatment (this compound Doses or Placebo) Randomization->Treatment_Arm_12W Lipid_Measurement_4W Weekly/Biweekly Serum Lipid Measurement Treatment_Arm_4W->Lipid_Measurement_4W Lipid_Measurement_12W Weekly/Biweekly Serum Lipid Measurement Treatment_Arm_12W->Lipid_Measurement_12W Data_Analysis Data Analysis and Efficacy Determination Lipid_Measurement_4W->Data_Analysis Lipid_Measurement_12W->Data_Analysis

Caption: Workflow for this compound placebo-controlled trials.

Conclusion

This compound presents a promising and distinct mechanism of action for the management of hypercholesterolemia. While direct comparative efficacy data against other lipid-lowering agents is not yet widely available, placebo-controlled trials have established its potent LDL-C lowering effects. Its unique multi-faceted approach to lipid management, combining enhanced LDL catabolism, reduced cholesterol absorption, and a modest decrease in cholesterol synthesis, differentiates it from existing therapies. Further head-to-head clinical trials are warranted to fully elucidate its position in the therapeutic armamentarium for dyslipidemia. This guide provides a foundational comparison based on the current body of evidence to inform the scientific and drug development communities.

References

A Comparative Analysis of Lifibrol and Lovastatin in the Management of Hypercholesterolemia

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the efficacy and mechanisms of action of Lifibrol and lovastatin, two lipid-lowering agents. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview based on available clinical trial data.

Mechanism of Action

Lovastatin is a well-characterized statin that functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] This enzyme plays a crucial role in the rate-limiting step of cholesterol biosynthesis in the liver.[1][3] By inhibiting this enzyme, lovastatin reduces the production of mevalonate, a precursor to cholesterol. This decrease in hepatic cholesterol synthesis leads to an upregulation of low-density lipoprotein (LDL) receptors on liver cells, which in turn increases the clearance of LDL cholesterol from the bloodstream.[4] Lovastatin is administered as an inactive prodrug and is hydrolyzed in vivo to its active β-hydroxy acid form.

This compound, in contrast, is a lipid-modifying drug with a mechanism of action that appears to be distinct from that of statins. While it has been shown to be a potent lipid-lowering agent, it is considered less potent than lovastatin in directly inhibiting the incorporation of acetate into sterols, suggesting its primary mechanism is not the inhibition of cholesterol synthesis. Some studies suggest that this compound may increase the catabolism of LDL rather than decrease the production of apolipoprotein B (apoB) in the liver. It has also been observed to reduce key sterol intermediates and increase serum bile acids.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the established signaling pathway for lovastatin and a generalized experimental workflow for a clinical trial assessing lipid-lowering agents.

lovastatin_mechanism cluster_liver_cell Hepatocyte HMG_CoA HMG-CoA Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA Reductase HMG_CoA_Reductase HMG-CoA Reductase Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol LDL_Receptor LDL Receptor Upregulation Cholesterol->LDL_Receptor Feedback Inhibition LDL_Uptake Increased LDL Clearance from Blood Lovastatin Lovastatin Lovastatin->HMG_CoA_Reductase Inhibition bloodstream Bloodstream bloodstream->LDL_Uptake LDL Particles

Caption: Mechanism of action of lovastatin in a hepatocyte.

clinical_trial_workflow cluster_screening Patient Screening cluster_treatment Treatment Arms Inclusion_Criteria Inclusion Criteria Met (e.g., Hypercholesterolemia) Exclusion_Criteria Exclusion Criteria Avoided Inclusion_Criteria->Exclusion_Criteria Informed_Consent Informed Consent Obtained Exclusion_Criteria->Informed_Consent Dietary_Lead_In Dietary Lead-In Period (e.g., AHA Step I Diet) Informed_Consent->Dietary_Lead_In Randomization Randomization Dietary_Lead_In->Randomization Lifibrol_Arm This compound (Various Dosages) Randomization->Lifibrol_Arm Lovastatin_Arm Lovastatin (Various Dosages) Randomization->Lovastatin_Arm Placebo_Arm Placebo Randomization->Placebo_Arm Treatment_Period Treatment Period (e.g., 4-48 weeks) Lifibrol_Arm->Treatment_Period Lovastatin_Arm->Treatment_Period Placebo_Arm->Treatment_Period Data_Collection Data Collection (Lipid Panels, Safety Labs) Treatment_Period->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Generalized workflow of a double-blind, placebo-controlled clinical trial.

Clinical Efficacy

This compound Clinical Trial Data

DosageMean LDL-C ReductionStudy PopulationDuration
150 mg/day-11.1%Patients with primary hypercholesterolemia4 weeks
300 mg/day-14.7% to -27.7%Healthy volunteers / Patients with primary hypercholesterolemia14 days / 4 weeks
450 mg/day-34.5%Patients with primary hypercholesterolemia4 weeks
600 mg/day-33.3% to -35.0%Healthy volunteers / Patients with primary hypercholesterolemia14 days / 4 weeks
900 mg/day-34.8%Healthy volunteers14 days

Note: Data compiled from separate studies.

In a study with patients having primary hypercholesterolemia, this compound also demonstrated a significant decrease in triglycerides (-28%) at the 600 mg/day dose and a reduction in fibrinogen across all dosage groups. Another study in healthy volunteers showed a dose-dependent increase in the Apo A-I/B ratio.

Lovastatin Clinical Trial Data (EXCEL Study)

DosageMean LDL-C ReductionStudy PopulationDuration
20 mg/day-24%Patients with moderate hypercholesterolemia1 year
40 mg/day-30% (approx.)Patients with moderate hypercholesterolemia1 year
20 mg b.i.d.-34% (approx.)Patients with moderate hypercholesterolemia1 year
40 mg b.i.d.-40%Patients with moderate hypercholesterolemia1 year

Note: Data from the Expanded Clinical Evaluation of Lovastatin (EXCEL) study.

The EXCEL study also reported dose-dependent reductions in triglycerides (10% to 19%) and increases in HDL cholesterol (6.6% to 9.5%) over a one-year period.

Experimental Protocols

The methodologies of the clinical trials cited provide a framework for understanding how the efficacy data was generated.

This compound Study Protocol (General)

Two double-blind, randomized, placebo-controlled studies were conducted in adult patients with primary hypercholesterolemia. Following an 8-week dietary lead-in period with the American Heart Association Step I diet, patients were administered either this compound or a placebo. Efficacy was assessed by monitoring changes in serum lipid levels from baseline over the course of the treatment period.

Lovastatin (EXCEL Study) Protocol

The Expanded Clinical Evaluation of Lovastatin (EXCEL) was a large-scale, randomized, double-blind, placebo-controlled trial. Men and women aged 18 to 70 with moderate hypercholesterolemia were enrolled. After a 4 to 6-week period on an American Heart Association Phase I diet, 8,245 patients were randomized to receive either a placebo or lovastatin at doses of 20 mg or 40 mg once daily with the evening meal, or 20 mg or 40 mg twice daily. The treatment period lasted for 48 weeks, with lipid and lipoprotein levels being the primary efficacy endpoints.

Safety and Tolerability

This compound was generally well-tolerated in clinical trials, with no serious adverse events reported in the cited studies. Laboratory parameters did not show any clinically relevant alterations.

Lovastatin , in the EXCEL study, was also generally well-tolerated. The incidence of successive transaminase elevations greater than three times the upper limit of normal was low, ranging from 0.1% in the placebo and 20 mg/day groups to 1.9% in the 80 mg/day group over two years. Myopathy was a rare event, observed only at dosages of 40 and 80 mg/day.

Conclusion

Both this compound and lovastatin are effective lipid-lowering agents. Lovastatin's mechanism of action is well-established as an inhibitor of HMG-CoA reductase. This compound appears to have a different, not fully elucidated, mechanism of action. Based on the available data from separate clinical trials, both drugs demonstrate a dose-dependent reduction in LDL cholesterol. A direct comparative study would be necessary to definitively determine the relative efficacy of this compound and lovastatin. The safety profiles of both drugs appear favorable in the reported studies.

References

A Comparative Analysis of Lifibrol's Side Effect Profile Against Leading Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the side effect profile of the investigational lipid-lowering agent, Lifibrol, with established alternatives, namely statins (represented by atorvastatin) and fibrates (represented by fenofibrate). The information is compiled from available clinical trial data and regulatory documents to assist in research and development efforts within the field of dyslipidemia management.

Data Presentation: Comparative Side Effect Profiles

The following table summarizes the reported incidence of adverse events for this compound, atorvastatin, and fenofibrate from clinical trials. It is important to note that the level of detail available for this compound is limited compared to the extensively studied alternatives.

Adverse Event CategoryThis compoundAtorvastatin (10mg)Fenofibrate (200mg)Placebo
Gastrointestinal
DiarrheaNot Reported6.8%Not Reported6.5%
NauseaNot Reported4.2%Not Reported3.5%
Musculoskeletal
Arthralgia (Joint Pain)Not Reported6.9%Not Reported6.5%
Myalgia (Muscle Pain)Not Reported8.4%Not Reported7.8%
Nervous System
NasopharyngitisNot Reported8.3%Not Reported8.0%
Dermatological
Skin RashMost frequent medical event reported in two studies; specific incidence not quantified.[1]Not ReportedNot ReportedNot Reported
Hepatic
Alanine Aminotransferase IncreaseNo clinically relevant alterations reported.[2]0.2% (>3x ULN)Not Reported0.2% (>3x ULN)
Other
PancreatitisNot ReportedNot Reported0.8%0.5%
Pulmonary EmbolismNot ReportedNot Reported1.1%0.7%
Urinary Tract InfectionNot Reported5.7%Not Reported5.3%

Note: Data for atorvastatin is derived from the LIPITOR® (atorvastatin calcium) FDA label, representing seventeen placebo-controlled trials.[2] Data for fenofibrate is from the FIELD study, a large-scale, long-term clinical trial.[3][4] Information on this compound is based on published abstracts of clinical trials; specific percentages of adverse events were not provided. "Not Reported" indicates that the data was not specified in the referenced sources.

Experimental Protocols

The assessment of side effects for lipid-lowering drugs in clinical trials follows standardized protocols to ensure patient safety and data integrity. While specific protocols for this compound trials are not publicly available, the following methodologies are standard in the field.

Monitoring of Hepatic Function
  • Objective: To detect potential drug-induced liver injury.

  • Methodology:

    • Baseline Measurement: Serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are measured for all participants before the initiation of the investigational drug.

    • Routine Monitoring: ALT and AST levels are monitored at regular intervals during the trial (e.g., at 6 weeks and 12 weeks after the first dose, and then periodically thereafter).

    • Actionable Thresholds: Pre-defined thresholds for enzyme elevation (e.g., >3 times the upper limit of normal [ULN]) trigger more frequent monitoring or discontinuation of the drug. The FDA has noted that routine periodic monitoring of liver biochemistries in asymptomatic patients receiving statins may not be necessary, but it is a common practice in clinical trials for new chemical entities.

Assessment of Musculoskeletal Adverse Events
  • Objective: To identify and characterize muscle-related side effects, such as myalgia, myopathy, and the rare but serious condition of rhabdomyolysis.

  • Methodology:

    • Symptom Reporting: Participants are actively questioned at each study visit about the presence of muscle pain, tenderness, or weakness. Standardized questionnaires may be used to quantify the severity and impact of these symptoms.

    • Creatine Kinase (CK) Monitoring: Baseline CK levels are established for all participants. CK levels are then measured if a patient reports muscle symptoms. A significant elevation in CK (e.g., >10 times the ULN) is a key indicator of muscle damage.

    • Discontinuation Criteria: Clear criteria for drug discontinuation are established based on the severity of muscle symptoms and the degree of CK elevation.

Recording and Reporting of All Adverse Events
  • Objective: To systematically collect and evaluate all unfavorable medical occurrences in trial participants.

  • Methodology:

    • Systematic Collection: At each study visit, investigators elicit information on any new or worsening symptoms experienced by the participants, regardless of their perceived relationship to the study drug.

    • Standardized Terminology: Adverse events are coded using a standardized medical dictionary, such as the Medical Dictionary for Regulatory Activities (MedDRA), to ensure consistency in reporting.

    • Causality Assessment: The investigator assesses the relationship between the adverse event and the investigational drug (e.g., related, possibly related, not related).

    • Severity and Seriousness: Each adverse event is graded by severity (e.g., mild, moderate, severe) and assessed for seriousness (i.e., whether it results in death, is life-threatening, requires hospitalization, etc.).

Mandatory Visualization

Experimental_Workflow_for_Adverse_Event_Assessment Workflow for Assessing Drug-Related Adverse Events in Clinical Trials cluster_screening Screening & Baseline cluster_treatment Treatment & Monitoring cluster_ae_assessment Adverse Event Assessment cluster_reporting Reporting & Action Participant Potential Trial Participant Informed_Consent Informed Consent Obtained Participant->Informed_Consent Baseline_Assessment Baseline Assessment: - Medical History - Physical Exam - Lab Tests (ALT, AST, CK) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Drug_Admin Drug Administration (this compound or Comparator) Randomization->Drug_Admin Monitoring Regular Follow-up Visits: - Elicit Adverse Events - Monitor Lab Parameters Drug_Admin->Monitoring AE_Reported Adverse Event Reported Monitoring->AE_Reported If AE occurs Continue_Trial Continue Trial per Protocol Monitoring->Continue_Trial No AE AE_Evaluation Investigator Evaluation: - Severity (Mild, Moderate, Severe) - Causality Assessment AE_Reported->AE_Evaluation SAE_Check Serious Adverse Event (SAE)? AE_Evaluation->SAE_Check Record_in_CRF Record in Case Report Form (CRF) SAE_Check->Record_in_CRF No Immediate_Reporting Immediate Reporting to Sponsor & IRB/EC SAE_Check->Immediate_Reporting Action Action Taken: - Dose Adjustment - Treatment Discontinuation Record_in_CRF->Action Immediate_Reporting->Record_in_CRF Action->Monitoring

Caption: Workflow for Assessing Drug-Related Adverse Events in Clinical Trials.

References

Benchmarking Lifibrol's performance against current hypercholesterolemia treatments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Lifibrol, a novel lipid-lowering agent, against established treatments for hypercholesterolemia. The information presented is based on available preclinical and clinical data, with a focus on quantitative comparisons and detailed experimental methodologies to inform research and development in cardiovascular therapeutics.

Executive Summary

Hypercholesterolemia is a major risk factor for atherosclerotic cardiovascular disease. While statins have been the cornerstone of treatment, a significant portion of patients do not reach their low-density lipoprotein cholesterol (LDL-C) goals or are intolerant to statin therapy. This has spurred the development of new therapeutic agents. This compound has emerged as a potent lipid-lowering drug with a distinct mechanism of action. This guide benchmarks this compound's performance against current standards of care, including statins, PCSK9 inhibitors, ezetimibe, bempedoic acid, fibrates, and bile acid sequestrants.

Data Presentation: Comparative Efficacy

The following tables summarize the lipid-modifying effects of this compound and other hypercholesterolemia treatments based on data from clinical trials. It is important to note that direct head-to-head comparative trials between this compound and other agents are limited; therefore, comparisons are primarily based on placebo-controlled trial data.

Table 1: LDL-C Reduction

Treatment ClassDrug(s)Dosage(s)Mean LDL-C Reduction (Placebo-Corrected)Citation(s)
This compound This compound150 mg/day-11.1%[1]
300 mg/day-27.7%[1]
450 mg/day-34.5%[1]
600 mg/day-35.0% to >40%[1][2]
Statins Atorvastatin10-80 mg/day-35% to -61%
Rosuvastatin10-40 mg/day-52% to -63%
PCSK9 Inhibitors Evolocumab140 mg Q2W or 420 mg QM~59%
Alirocumab75/150 mg Q2W~47% to -54%
Inclisiran300 mg (Day 1, 90, then Q6M)~50%
Cholesterol Absorption Inhibitor Ezetimibe10 mg/day~18.5% (monotherapy)
ATP-Citrate Lyase (ACL) Inhibitor Bempedoic Acid180 mg/day~-17.4% to -21.4%
Fibrates Gemfibrozil, FenofibrateVariesVariable, moderate decrease
Bile Acid Sequestrants Cholestyramine, ColesevelamVaries~15% to -30%

Table 2: Effects on Other Lipids and Lipoproteins

TreatmentTriglycerides (TG)High-Density Lipoprotein Cholesterol (HDL-C)Lipoprotein(a) [Lp(a)]Apolipoprotein B (ApoB)Citation(s)
This compound (600 mg) ~-25% to -28%~-5% (at 600mg), increased at lower doses~-30%~-40%
Statins -10% to -45%+5% to +15%Variable, may increaseSignificant reduction
PCSK9 Inhibitors Modest reductionModest increaseSignificant reductionSignificant reduction
Ezetimibe ~-8%~+3%No significant changeModest reduction
Bempedoic Acid No significant changeModest decreaseNo significant changeModest reduction
Fibrates -20% to -50%+10% to +20%Variable, may increase or decreaseModest reduction
Bile Acid Sequestrants May increaseModest increaseNo significant changeModest reduction

Mechanisms of Action: Signaling Pathways

The therapeutic efficacy of these drugs stems from their distinct mechanisms of action, which are visualized below.

lifibrol_mechanism cluster_liver_cell Hepatocyte cluster_intestine Intestine LDL-R LDL Receptor LDL Catabolism LDL Catabolism LDL-R->LDL Catabolism Increases Cholesterol Synthesis Hepatic Cholesterol Synthesis Cholesterol Absorption Cholesterol Absorption This compound This compound This compound->LDL-R Stimulates (Sterol-Independent) This compound->Cholesterol Synthesis Slightly Decreases This compound->Cholesterol Absorption Reduces

Figure 1: Mechanism of Action of this compound.

current_treatments_mechanisms cluster_statins Statins cluster_pcsk9 PCSK9 Inhibitors cluster_ezetimibe Ezetimibe cluster_bempedoic_acid Bempedoic Acid HMG-CoA Reductase HMG-CoA Reductase Cholesterol Synthesis Cholesterol Synthesis HMG-CoA Reductase->Cholesterol Synthesis Statin Statin Statin->HMG-CoA Reductase Inhibits PCSK9i PCSK9 Inhibitor PCSK9 PCSK9 PCSK9i->PCSK9 Inhibits LDL-R Degradation LDL-R Degradation PCSK9->LDL-R Degradation Promotes Ezetimibe Ezetimibe NPC1L1 NPC1L1 Ezetimibe->NPC1L1 Inhibits Intestinal Cholesterol Absorption Intestinal Cholesterol Absorption NPC1L1->Intestinal Cholesterol Absorption Bempedoic Acid Bempedoic Acid ACL ATP-Citrate Lyase (ACL) Bempedoic Acid->ACL Inhibits ACL->Cholesterol Synthesis

Figure 2: Mechanisms of Action of Major Hypercholesterolemia Drug Classes.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols relevant to the mechanisms of action discussed.

Assessment of LDL Receptor Activity

Objective: To quantify the rate of LDL uptake by hepatocytes, a measure of LDL receptor activity.

Methodology: A common method involves using fluorescently labeled LDL.

ldl_uptake_workflow Hepatocytes Culture Hepatocytes (e.g., HepG2 cells) Treatment Treat cells with This compound or comparator drug Hepatocytes->Treatment Fluorescent LDL Incubate with fluorescently labeled LDL (e.g., DiI-LDL) Treatment->Fluorescent LDL Wash Wash cells to remove unbound LDL Fluorescent LDL->Wash Quantification Quantify intracellular fluorescence via flow cytometry or fluorescence microscopy Wash->Quantification Analysis Analyze data to determine rate of LDL uptake Quantification->Analysis

Figure 3: Experimental Workflow for LDL Receptor Activity Assay.

Protocol Summary:

  • Cell Culture: Human hepatoma cells (HepG2) are cultured in appropriate media.

  • Drug Incubation: Cells are treated with varying concentrations of the test compound (e.g., this compound) or a comparator drug for a specified period.

  • Labeled LDL Incubation: The culture medium is replaced with a medium containing fluorescently labeled LDL (e.g., DiI-LDL), and cells are incubated to allow for LDL uptake.

  • Washing: Cells are washed multiple times with a cold buffer to remove any unbound labeled LDL.

  • Quantification: The amount of internalized labeled LDL is quantified. This can be done by lysing the cells and measuring the fluorescence of the lysate using a fluorometer, or by analyzing individual cells using flow cytometry or fluorescence microscopy.

  • Data Analysis: The fluorescence intensity is normalized to the protein content of the cell lysate to determine the specific LDL uptake.

Measurement of Intestinal Cholesterol Absorption

Objective: To determine the percentage of dietary and biliary cholesterol absorbed by the intestine.

Methodology: Stable isotope-labeled cholesterol tracers are commonly used in human studies.

cholesterol_absorption_workflow Administration Oral administration of [13C]cholesterol and intravenous administration of [2H]cholesterol Blood Sampling Serial blood sampling over several days Administration->Blood Sampling Isotope Analysis Isotope ratio mass spectrometry to measure plasma concentrations of labeled cholesterol Blood Sampling->Isotope Analysis Calculation Calculate the ratio of orally to intravenously administered isotopes in plasma to determine absorption percentage Isotope Analysis->Calculation

Figure 4: Experimental Workflow for Measuring Intestinal Cholesterol Absorption.

Protocol Summary:

  • Isotope Administration: Subjects are given a simultaneous oral dose of one stable isotope of cholesterol (e.g., [13C]cholesterol) and an intravenous infusion of another (e.g., [2H]cholesterol).

  • Sample Collection: Blood samples are collected at multiple time points over several days.

  • Isotope Ratio Mass Spectrometry: Plasma is isolated from the blood samples, and the concentrations of the different cholesterol isotopes are measured using gas chromatography-mass spectrometry (GC-MS) or isotope ratio mass spectrometry (IRMS).

  • Calculation of Absorption: The percentage of cholesterol absorption is calculated from the ratio of the plasma concentration-time curves of the orally and intravenously administered isotopes.

Determination of Hepatic Cholesterol Synthesis Rate

Objective: To measure the rate of de novo cholesterol synthesis in the liver.

Methodology: The incorporation of stable isotope-labeled precursors into newly synthesized cholesterol is a standard method.

cholesterol_synthesis_workflow Precursor Administer a stable isotope-labeled precursor (e.g., [13C]acetate) Sample Collection Collect blood samples at various time points Precursor->Sample Collection Lipid Extraction Extract lipids from plasma lipoproteins Sample Collection->Lipid Extraction Analysis Analyze the enrichment of the isotope in newly synthesized cholesterol using GC-MS Lipid Extraction->Analysis Modeling Apply kinetic modeling to calculate the fractional synthetic rate of cholesterol Analysis->Modeling

Figure 5: Experimental Workflow for Measuring Hepatic Cholesterol Synthesis.

Protocol Summary:

  • Precursor Administration: A stable isotope-labeled precursor for cholesterol synthesis, such as [13C]acetate or deuterated water (D2O), is administered to the subject.

  • Sample Collection: Blood samples are collected over a period of time.

  • Lipid Extraction and Derivatization: Lipids are extracted from plasma or isolated lipoproteins. Cholesterol is then isolated and chemically derivatized to make it suitable for mass spectrometry analysis.

  • Mass Spectrometry: The isotopic enrichment of the derivatized cholesterol is measured using GC-MS.

  • Kinetic Modeling: The rate of cholesterol synthesis is calculated by applying compartmental modeling to the isotopic enrichment data over time.

Conclusion

References

Independent validation of Lifibrol's mechanism of action

Author: BenchChem Technical Support Team. Date: November 2025

An Independent Comparative Guide to the Mechanism of Action of Lifibrol

For researchers, scientists, and professionals in drug development, understanding the distinct mechanisms of investigational compounds is critical for evaluating their potential therapeutic niche. This guide provides an objective comparison of the investigational lipid-lowering agent this compound with established alternatives, supported by available experimental data.

Overview of this compound

This compound is an investigational hypocholesterolemic agent that has demonstrated significant efficacy in lowering low-density lipoprotein (LDL) cholesterol.[1] Clinical studies have shown it reduces total cholesterol, LDL cholesterol, and apolipoprotein B.[2] Its mechanism of action appears to be distinct from major classes of lipid-lowering drugs, such as HMG-CoA reductase inhibitors (statins) and fibric acid derivatives (fibrates), suggesting it may represent a novel class of agents for managing dyslipoproteinemia.[1]

Comparative Mechanism of Action

Independent validation studies suggest this compound employs a multi-faceted mechanism, though some aspects remain debated. Its primary actions are compared with major drug classes in the table below.

Table 1: Comparison of Molecular Mechanisms

FeatureThis compoundStatins (e.g., Atorvastatin)Fibrates (e.g., Fenofibrate)Cholesterol Absorption Inhibitors (e.g., Ezetimibe)
Primary Target HMG-CoA Synthase (putative); LDL Receptor PathwayHMG-CoA ReductasePPARα (Peroxisome Proliferator-Activated Receptor alpha)Niemann-Pick C1-Like 1 (NPC1L1) Protein
Effect on Cholesterol Synthesis Minor inhibition via HMG-CoA synthase.[3]Potent inhibition via HMG-CoA reductase.[4]Indirect; reduces fatty acid substrate for VLDL synthesis.Compensatory increase in synthesis.
Effect on LDL Receptor (LDLR) Upregulates LDLR protein and activity, sterol-independently.Upregulates LDLR gene expression secondary to cholesterol depletion.Minor or indirect effects.Upregulates LDLR secondary to reduced cholesterol delivery to the liver.
Effect on Cholesterol Absorption Reduces absorption (conflicting evidence exists).No direct effect.No direct effect.Potently inhibits absorption.
Primary Lipoprotein Effect Lowers LDL-C.Potently lowers LDL-C.Primarily lowers triglycerides (TG).Lowers LDL-C.

Signaling Pathway Diagrams

The following diagrams illustrate the proposed molecular pathways for this compound and its primary comparators.

cluster_Liver Hepatocyte cluster_Intestine Intestinal Lumen / Enterocyte This compound This compound hmgcoa_synthase HMG-CoA Synthase This compound->hmgcoa_synthase Inhibits ldlr LDL Receptor (LDLR) Protein & Activity This compound->ldlr Stimulates (Sterol-Independent) hmgcoa_reductase HMG-CoA Reductase hmgcoa_synthase->hmgcoa_reductase Produces Substrate cholesterol Intracellular Cholesterol Pool hmgcoa_reductase->cholesterol ldl_uptake LDL Particle Uptake ldlr->ldl_uptake Mediates ldl_circ Circulating LDL ldl_circ->ldl_uptake lifibrol_intestine This compound chol_abs Cholesterol Absorption lifibrol_intestine->chol_abs Reduces (Disputed)

Caption: Proposed multi-faceted mechanism of action for this compound.

cluster_Statin Statin Mechanism cluster_Fibrate Fibrate Mechanism cluster_Ezetimibe Cholesterol Absorption Inhibitor Mechanism statin Statin hmgcoa_reductase HMG-CoA Reductase statin->hmgcoa_reductase Inhibits cholesterol_synthesis Cholesterol Synthesis hmgcoa_reductase->cholesterol_synthesis ldlr_gene LDLR Gene (via SREBP2) cholesterol_synthesis->ldlr_gene Feedback Inhibition fibrate Fibrate ppara PPARα fibrate->ppara Activates gene_expression Target Gene Expression (LPL, ApoA-I/II, etc.) ppara->gene_expression ezetimibe Ezetimibe npc1l1 NPC1L1 Protein ezetimibe->npc1l1 Inhibits cholesterol_absorption Intestinal Cholesterol Absorption npc1l1->cholesterol_absorption

Caption: Primary molecular targets of major lipid-lowering drug classes.

Quantitative Efficacy Comparison

The following table summarizes clinical data on the efficacy of this compound compared to typical monotherapy outcomes for established drug classes.

Table 2: Comparative Clinical Efficacy (Monotherapy)

ParameterThis compound (450-600 mg/day)Statins (moderate-high intensity)FibratesCholesterol Absorption Inhibitors
LDL-C Reduction 35% to >40%30% to >50%5% to 20% (can increase if TGs are very high)15% to 20%
HDL-C Change No major changes observed.Modest increase (1% to 10%)Increase (10% to 20%)Modest increase (1% to 5%)
Triglyceride Reduction ~25-28% (at highest dose).10% to 30%20% to 50%5% to 10%

Key Experimental Protocols

The sterol-independent upregulation of the LDL receptor pathway by this compound was validated using in-vitro cell-based assays. A detailed methodology for a representative experiment is provided below.

Protocol: In Vitro LDL Uptake Assay

This protocol is designed to quantify the uptake of fluorescently labeled LDL particles into cultured cells (e.g., human hepatoma HepG2 cells) following treatment with a test compound.

  • Cell Culture and Plating:

    • HepG2 cells are cultured in standard growth medium.

    • Cells are seeded into a multi-well plate (e.g., 96-well) at a density of 3 x 10⁴ cells/well and allowed to adhere overnight.

  • Sterol Depletion & Compound Treatment:

    • To upregulate basal LDL receptor expression, the standard medium is replaced with a medium containing lipoprotein-deficient serum for 16-24 hours.

    • Following depletion, cells are treated with various concentrations of the test compound (e.g., this compound) or controls (e.g., a statin, vehicle) for a predefined period (e.g., 24 hours).

  • LDL Uptake Incubation:

    • The treatment medium is removed.

    • Cells are incubated with a medium containing fluorescently labeled LDL (e.g., LDL-DyLight™ 550) at a concentration of ~5-10 µg/mL for 3-4 hours at 37°C. This allows for receptor-mediated endocytosis of the labeled LDL.

  • Washing and Fixation:

    • The LDL-containing medium is aspirated.

    • Cells are washed multiple times with a cold buffer (e.g., PBS) to remove unbound LDL.

    • Cells are then fixed with a fixative solution (e.g., 4% paraformaldehyde) for 10-15 minutes.

  • Quantification and Visualization:

    • The degree of LDL uptake is quantified by measuring the intracellular fluorescence using a fluorescence microscope or a plate reader.

    • The results are normalized to cell number or total protein content to account for variations in cell density. Increased fluorescence in compound-treated wells compared to vehicle control indicates enhanced LDL uptake.

A 1. Seed HepG2 cells in 96-well plate B 2. Incubate overnight (37°C, 5% CO2) A->B C 3. Treat cells with This compound or controls (24 hours) B->C D 4. Remove medium, add fluorescent LDL (3-4 hours) C->D E 5. Wash to remove unbound LDL D->E F 6. Fix cells E->F G 7. Quantify intracellular fluorescence F->G

Caption: Experimental workflow for a cell-based LDL uptake assay.

Conclusion

Independent validation data suggest that this compound acts as a potent LDL-lowering agent through a mechanism that is distinct from statins and fibrates. Its primary validated effect is the sterol-independent upregulation of the LDL receptor pathway, an action complemented by a slight inhibition of the upstream cholesterol synthesis enzyme, HMG-CoA synthase. While its effect on cholesterol absorption remains an area with conflicting reports, its unique mode of action on the LDL receptor distinguishes it as a compound of significant interest. Further research would be required to fully elucidate its complete mechanistic profile and establish its place in therapy.

References

Head-to-Head Comparison: Lifibrol and Ezetimibe in Lipid Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two lipid-lowering agents, Lifibrol and ezetimibe. While both aim to reduce cholesterol levels, they do so through distinct mechanisms of action, leading to different efficacy and safety profiles. This document synthesizes available preclinical and clinical data to offer a clear perspective for research and development professionals.

Mechanism of Action

The fundamental difference between this compound and ezetimibe lies in their molecular targets and pathways.

This compound: The precise mechanism of this compound is not as definitively established as that of ezetimibe. Early in vitro data suggested it may lower plasma cholesterol by inhibiting cholesterol synthesis.[1] However, subsequent in vivo animal studies indicated that this compound is a much less potent inhibitor of cholesterol synthesis than statins like lovastatin.[1] Instead, its activity profile in animal models more closely resembles that of fibrates like gemfibrozil, suggesting an influence on triglyceride and non-HDL-cholesterol metabolism, as well as an increase in liver weight and hepatic peroxisomal marker enzyme activities.[1][2] Further research in rat macrophages and atherosclerotic arteries from swine and rabbits showed that this compound can reduce the formation of cholesteryl esters, suggesting a direct effect on lipid metabolism within the arterial wall.[3] A clinical study investigating its mechanism suggested that this compound improves HDL particle flux by increasing apoA-I production, without significantly raising HDL-C levels.

Ezetimibe: Ezetimibe's mechanism is well-characterized. It selectively inhibits the absorption of dietary and biliary cholesterol from the small intestine. Its primary molecular target is the Niemann-Pick C1-Like 1 (NPC1L1) protein, which is located on the brush border of enterocytes in the small intestine. By binding to NPC1L1, ezetimibe prevents the internalization of cholesterol into the enterocytes. This reduction in cholesterol delivery to the liver leads to an upregulation of LDL receptors on hepatocytes, resulting in increased clearance of LDL-cholesterol from the bloodstream. Ezetimibe does not affect the absorption of fat-soluble vitamins or triglycerides. Some studies also suggest that ezetimibe can regulate the expression of SREBP-1 and caveolin-1 via the MAPK signaling pathway, which may contribute to its anti-atherosclerotic properties.

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental approaches, the following diagrams are provided.

Lifibrol_Mechanism_of_Action cluster_Liver Hepatocyte cluster_Plasma Plasma cluster_Macrophage Macrophage Triglyceride_Synthesis Triglyceride Synthesis VLDL_Secretion VLDL Secretion Triglyceride_Synthesis->VLDL_Secretion leads to Triglycerides Triglycerides Non_HDL_C Non-HDL-C Peroxisomal_Activity Peroxisomal Activity ApoA_I_Production ApoA-I Production HDL_Flux HDL Particle Flux Cholesteryl_Ester_Formation Cholesteryl Ester Formation This compound This compound This compound->Triglyceride_Synthesis Inhibits (?) This compound->Peroxisomal_Activity Increases This compound->ApoA_I_Production Increases This compound->Cholesteryl_Ester_Formation Reduces

Caption: Proposed mechanisms of action for this compound.

Ezetimibe_Mechanism_of_Action cluster_Intestine Small Intestine Lumen cluster_Enterocyte Enterocyte cluster_Liver Hepatocyte cluster_Plasma Plasma Dietary_Biliary_Cholesterol Dietary & Biliary Cholesterol NPC1L1 NPC1L1 Protein Dietary_Biliary_Cholesterol->NPC1L1 binds Cholesterol_Absorption Cholesterol Absorption NPC1L1->Cholesterol_Absorption mediates Chylomicron_Formation Chylomicron Formation Cholesterol_Absorption->Chylomicron_Formation leads to Hepatic_Cholesterol Hepatic Cholesterol Stores Chylomicron_Formation->Hepatic_Cholesterol delivers to LDL_Receptor LDL Receptor Expression Hepatic_Cholesterol->LDL_Receptor downregulates LDL_C_Clearance LDL-C Clearance LDL_Receptor->LDL_C_Clearance mediates Plasma_LDL_C Plasma LDL-C LDL_C_Clearance->Plasma_LDL_C reduces Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits

Caption: Mechanism of action of Ezetimibe.

Clinical_Trial_Workflow cluster_Treatment_Arms Treatment Arms Patient_Screening Patient Screening (e.g., Primary Hypercholesterolemia, LDL-C > 160 mg/dL) Dietary_Lead_In Dietary Lead-In Period (e.g., AHA Step I Diet for 8 weeks) Patient_Screening->Dietary_Lead_In Randomization Randomization Dietary_Lead_In->Randomization Drug_A Investigational Drug (this compound or Ezetimibe) Randomization->Drug_A Placebo Placebo Randomization->Placebo Treatment_Period Treatment Period (e.g., 4-12 weeks) Endpoint_Analysis Endpoint Analysis (Lipid Panel, Safety Labs) Treatment_Period->Endpoint_Analysis Drug_A->Treatment_Period Placebo->Treatment_Period

Caption: General workflow for a placebo-controlled clinical trial.

Clinical Efficacy: A Comparative Overview

Direct head-to-head clinical trials comparing this compound and ezetimibe are not available in the published literature. Therefore, a comparison must be made by examining data from their respective clinical trials.

This compound Clinical Data

Clinical trial data for this compound is limited to studies conducted some time ago. The available information is summarized below.

Study Dosage(s) Treatment Duration Key Efficacy Endpoints Patient Population
Multicenter, Double-Blind, Placebo-Controlled150, 300, 450, 600 mg/day4 weeksLDL-C Reduction: -11.1% (150mg), -27.7% (300mg), -34.5% (450mg), -35.0% (600mg) vs. +5.7% (placebo).Triglyceride Reduction: -28% (600mg, significant).Fibrinogen Reduction: Up to 18%.168 patients with primary hypercholesterolemia.
Two Double-Blind, Placebo-Controlled StudiesStudy 1: 150, 300, 450, 600, 900 mg/dayStudy 2: 150, 300, 600 mg/dayStudy 1: 4 weeksStudy 2: 12 weeksLDL-C Reduction: >40% (p < 0.0001) by 4 weeks in both studies.Apolipoprotein B Reduction: ~40% (p < 0.0001) by 4 weeks.Triglyceride Reduction: ~25% (600mg, p < 0.001).Lipoprotein(a) Reduction: ~30% (600mg, p < 0.001).Study 1: 155 patientsStudy 2: 336 patientsBoth with primary hypercholesterolemia (LDL-C > 160 mg/dL).
Study in Healthy Volunteers150, 300, 600, 900 mg/day14 daysLDL-C Reduction: -14.7% (300mg), -33.3% (600mg), -34.8% (900mg).40 healthy young males.
Ezetimibe Clinical Data

Ezetimibe has been extensively studied as both a monotherapy and in combination with statins.

Study/Meta-analysis Dosage Treatment Duration Key Efficacy Endpoints Patient Population
Meta-analysis of 8 RCTs (Monotherapy)10 mg/dayMinimum 12 weeksLDL-C Reduction: 18.5% vs. placebo.HDL-C Increase: 3% vs. placebo.Triglyceride Reduction: 8% vs. placebo.>2700 hypercholesterolemic subjects.
IMPROVE-IT Trial (Combination with Simvastatin)10 mg/day (with 40mg simvastatin)Median 6 yearsLDL-C Reduction: Further 24% reduction compared to simvastatin alone.Cardiovascular Event Reduction: 2% absolute risk reduction.>18,000 patients with recent acute coronary syndrome.
EWTOPIA 75 (Monotherapy)10 mg/dayMedian 4.1 yearsPrimary Outcome Reduction (composite of sudden cardiac death, MI, coronary revascularization, or stroke): Hazard Ratio 0.66 (p=0.002).3796 elderly patients (≥75 years) with elevated LDL-C.
Clinical Study in Hypercholesterolemic Patients10 mg/day2 weeksInhibition of Intestinal Cholesterol Absorption: 54% compared to placebo.18 hypercholesterolemic patients.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of clinical data. Below are representative protocols for the types of studies conducted for this compound and ezetimibe.

This compound: Phase II Dose-Ranging Study Protocol (Representative)
  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adult male and female outpatients with primary hypercholesterolemia, defined by an LDL-cholesterol level above a specified threshold (e.g., >160 mg/dL) after a dietary lead-in period.

  • Dietary Lead-in: Patients were stabilized on a standardized lipid-lowering diet, such as the American Heart Association (AHA) Step I diet, for a period of 8 weeks prior to randomization.

  • Randomization and Treatment: Patients were randomly assigned to receive placebo or one of several doses of this compound (e.g., 150, 300, 450, 600 mg) administered once daily for a period of 4 to 12 weeks.

  • Efficacy Assessments: Fasting lipid profiles (total cholesterol, LDL-C, HDL-C, triglycerides) and apolipoproteins were measured at baseline and at regular intervals (e.g., weekly or bi-weekly) throughout the treatment period. Other markers such as fibrinogen and lipoprotein(a) were also assessed.

  • Safety Assessments: Monitoring of adverse events, physical examinations, vital signs, and clinical laboratory tests (hematology, clinical chemistry, urinalysis) were performed at each visit.

Ezetimibe: Monotherapy Efficacy Study Protocol (Representative)
  • Study Design: A multicenter, prospective, randomized, open-label, blinded end-point (PROBE) evaluation.

  • Patient Population: Specific populations of interest, such as elderly patients (e.g., ≥75 years) with elevated LDL-C and no history of coronary artery disease.

  • Intervention: Patients were randomly assigned in a 1:1 ratio to receive either ezetimibe (10 mg once daily) or usual care (dietary counseling alone).

  • Primary Outcome: A composite of major cardiovascular events, such as sudden cardiac death, myocardial infarction, coronary revascularization, or stroke.

  • Secondary Outcomes: Individual components of the primary outcome, as well as changes in lipid parameters and the incidence of adverse events.

  • Statistical Analysis: A time-to-first-event analysis using a Cox proportional-hazards model to compare the treatment groups.

Safety and Tolerability

This compound: In the available clinical trials, this compound was generally well-tolerated across the tested dosage groups. No serious adverse events were reported, and laboratory parameters did not show any clinically relevant alterations. The most frequently reported adverse event in two larger studies was a skin rash.

Ezetimibe: Ezetimibe has a well-established safety profile from extensive clinical trials and post-marketing surveillance. It is generally well-tolerated with a low incidence of adverse effects. A systematic review and meta-analysis of randomized controlled trials found little to no difference in adverse events compared to placebo or other lipid-lowering agents. Serious side effects such as anaphylaxis, liver problems, and muscle breakdown are rare. Ezetimibe is not recommended for patients with moderate to severe hepatic impairment.

Conclusion

This compound and ezetimibe represent two distinct approaches to lipid lowering. Ezetimibe has a clearly defined mechanism of action, selectively inhibiting cholesterol absorption via the NPC1L1 protein, and has demonstrated consistent, albeit modest, LDL-C reduction as a monotherapy and a significant additive effect when combined with statins, including a proven benefit on cardiovascular outcomes.

This compound, based on the limited available data, appears to be a more potent LDL-C lowering agent as a monotherapy than ezetimibe, with effects that may be more comparable to statins in magnitude. Its mechanism, however, is less clear, with evidence pointing away from direct cholesterol synthesis inhibition and more towards a fibrate-like activity profile, including effects on triglycerides, lipoprotein(a), and apoA-I production. The development of this compound appears to have been discontinued, and as such, there is a lack of modern, large-scale cardiovascular outcome trials.

It is also worth noting that the field of lipid management continues to evolve with the advent of newer therapies such as PCSK9 inhibitors. For instance, lerodalcibep, a third-generation PCSK9 inhibitor, has shown substantial LDL-C reductions of over 50-60% in clinical trials involving patients on background statin and ezetimibe therapy. This underscores the ongoing search for more potent and convenient lipid-lowering treatments.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive, step-by-step guide for the proper and safe disposal of Lifibrol, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and minimizing environmental impact.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate personal protective equipment (PPE). Treat this compound as a potentially hazardous substance until its full toxicological profile is known.

  • Gloves: Always wear chemical-resistant gloves, such as nitrile or neoprene. Inspect gloves for any signs of degradation or punctures before use.

  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against accidental splashes.

  • Lab Coat: A flame-retardant lab coat must be worn to prevent skin contact.

  • Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of any vapors.

Step-by-Step Disposal Protocol

The disposal of this compound must be carried out in strict accordance with federal, state, and local environmental regulations. Under no circumstances should this compound or its containers be disposed of in general waste or poured down the drain.

  • Waste Segregation and Collection:

    • Waste Classification: this compound waste should be classified as non-halogenated organic waste unless otherwise specified in its Safety Data Sheet (SDS).

    • Container Selection: Use a designated, leak-proof, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or the original container are suitable options.[1]

    • Labeling: The waste container must be clearly labeled with a "Hazardous Waste" tag, the full chemical name "this compound," and the approximate concentration and volume of the waste.

    • Incompatible Materials: Do not mix this compound waste with other chemical waste streams, particularly halogenated solvents, strong acids, bases, or oxidizers, to prevent hazardous reactions.[1]

  • Container Management:

    • Filling Limit: Do not fill the waste container beyond 90% of its total capacity to allow for vapor expansion and prevent spills.[1]

    • Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated secondary containment area, away from heat, sparks, and open flames.

  • Final Disposal Procedure:

    • Licensed Disposal Service: Arrange for the collection and disposal of the hazardous waste through a licensed professional waste disposal company. These companies are equipped to handle chemical incineration with afterburners and scrubbers, which is a common and environmentally preferred method for such compounds.[1][2]

    • Institutional Procedures: Strictly follow your institution's specific protocols for hazardous waste pickup, documentation, and record-keeping.

  • Disposal of Contaminated Materials:

    • Any materials that come into direct contact with this compound, such as gloves, pipette tips, bench paper, or contaminated labware, must be disposed of as hazardous solid waste in a designated and appropriately labeled container.

  • Empty Container Disposal:

    • Empty this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container should be air-dried in a fume hood, and any labels should be defaced or removed before disposal as non-hazardous waste, in accordance with institutional policy.

Quantitative Data Summary

The following table summarizes critical parameters for the safe handling and disposal of this compound.

ParameterSpecificationSource
Waste Classification Non-Halogenated Organic Waste
Compatible Container Material High-Density Polyethylene (HDPE)
Container Filling Limit < 90% of total capacity
Recommended Disposal Method Incineration via a licensed disposal service
Empty Container Rinsing Triple-rinse with a suitable solvent

Experimental Protocols

Protocol for Triple-Rinsing Empty this compound Containers
  • Preparation: Perform this procedure in a chemical fume hood while wearing appropriate PPE.

  • First Rinse: Add a small amount of a suitable solvent (e.g., ethanol or acetone) to the empty container, ensuring the solvent contacts all interior surfaces.

  • Collection: Securely cap and agitate the container for at least 30 seconds. Decant the rinsate into the designated hazardous liquid waste container for this compound.

  • Repeat: Repeat the rinsing and collection steps two more times to complete the triple-rinse.

  • Drying and Disposal: Allow the empty container to air-dry completely in the fume hood. Deface the label and dispose of the container as non-hazardous solid waste, or as directed by your institution's safety office.

Visualizations

Lifibrol_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Wear Appropriate PPE C Segregate this compound Waste A->C B Work in Chemical Fume Hood B->C D Use Labeled HDPE Container C->D E Fill to <90% Capacity D->E F Seal Container Securely E->F G Store in Secondary Containment F->G H Arrange for Licensed Disposal Service G->H I Follow Institutional Protocols H->I

Caption: Workflow for the safe disposal of this compound waste.

Disposal_Decision_Pathway A Is a Drug Take-Back Program Available? B Use Take-Back Program A->B Yes C Is the Substance on the FDA Flush List? A->C No D Flush Down Toilet C->D Yes E Dispose in Household Trash C->E No F Mix with Undesirable Substance (e.g., Cat Litter) E->F G Place in Sealed Bag/Container F->G H Discard in Trash G->H

Caption: Decision pathway for general medication disposal.

References

Personal protective equipment for handling Lifibrol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A complete, publicly available Safety Data Sheet (SDS) for Lifibrol (CAS No. 96609-16-4) could not be located. The following information is based on available chemical properties and general laboratory safety protocols for handling solid organic compounds. It is imperative to obtain the official SDS from your supplier and conduct a thorough, site-specific risk assessment before commencing any work with this substance. This guide is intended to provide immediate, foundational safety and logistical information.

This compound: Physical and Chemical Properties

The following table summarizes the known physical and chemical properties of this compound. This information is crucial for understanding its behavior under various laboratory conditions.

PropertyValueSource
Molecular Formula C21H26O4PubChem[1]
Molecular Weight 342.4 g/mol PubChem[1]
Appearance Solid (Appearance may vary)TargetMol[2]
IUPAC Name 4-[4-(4-tert-butylphenyl)-2-hydroxybutoxy]benzoic acidPubChem[1]
CAS Number 96609-16-4PubChem[1]

Personal Protective Equipment (PPE)

Given the absence of specific toxicological data, a cautious approach to personal protection is warranted. The following PPE is recommended as a minimum standard when handling this compound, particularly in its powdered form.

EquipmentSpecificationRationale
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects against splashes, dust, and unforeseen reactions.
Hand Protection Nitrile gloves.Provides a barrier against skin contact. Check glove manufacturer's compatibility chart if available.
Body Protection A laboratory coat.Prevents contamination of personal clothing.
Respiratory Protection A NIOSH-approved respirator may be necessary if handling large quantities, if the material is dusty, or if work is not performed in a well-ventilated area.Minimizes inhalation of airborne particles.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is essential for minimizing exposure and ensuring a safe laboratory environment.

Engineering Controls
  • Ventilation: Handle this compound in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.

  • Eyewash and Safety Shower: Ensure that a functional eyewash station and safety shower are readily accessible in the immediate work area.

Step-by-Step Handling Protocol
  • Preparation: Before handling, review all available safety information and ensure all necessary PPE is correctly worn. Clearly label all containers.

  • Weighing and Transfer: Conduct weighing and transfer operations in a fume hood or other ventilated enclosure to minimize the potential for generating and inhaling dust. Use a spatula for transfers and avoid scooping directly from the primary container.

  • Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

  • Spill Management: In the event of a spill, immediately alert others in the vicinity. For a small dry spill, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For a liquid spill, absorb with an inert material and place in a sealed container. Clean the spill area thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Characterization: As the specific hazards of this compound are not fully documented, it is prudent to treat all waste containing this substance as hazardous chemical waste.

  • Solid Waste: Collect all solid this compound waste, including contaminated consumables (e.g., weigh boats, paper towels), in a clearly labeled, sealed, and appropriate waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a labeled, sealed, and appropriate liquid waste container. Do not dispose of down the drain.

  • Empty Containers: "RCRA empty" containers (no freestanding liquid and residue has been removed) may be disposed of in regular trash after the label has been defaced. However, given the lack of complete hazard information, it is advisable to consult with your institution's environmental health and safety (EHS) office.

  • Institutional Guidelines: Always follow your institution's and local regulations for chemical waste disposal. Contact your EHS office for specific guidance.

Visualizing Safe Handling Workflows

To further clarify the procedural steps for safe handling and PPE selection, the following diagrams are provided.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_sds Review SDS & Risk Assessment prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Prepare Work Area & Equipment prep_ppe->prep_setup handle_weigh Weighing & Transfer in Fume Hood prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_experiment Perform Experiment handle_dissolve->handle_experiment cleanup_decon Decontaminate Work Area & Equipment handle_experiment->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste per Protocol cleanup_waste->cleanup_dispose post_remove_ppe Remove PPE cleanup_dispose->post_remove_ppe post_wash Wash Hands Thoroughly post_remove_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

PPE_Selection cluster_ppe Minimum Required PPE start Handling this compound goggles Safety Goggles start->goggles gloves Nitrile Gloves start->gloves coat Lab Coat start->coat decision_dust Potential for Dust or Aerosol Generation? goggles->decision_dust gloves->decision_dust coat->decision_dust respirator Add NIOSH-Approved Respirator decision_dust->respirator Yes (No Hood) fume_hood Work in a Fume Hood decision_dust->fume_hood Yes end Proceed with Caution decision_dust->end No respirator->end fume_hood->respirator If high risk fume_hood->end

Caption: PPE selection guide for handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lifibrol
Reactant of Route 2
Lifibrol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.